molecular formula C43H59N13O7 B15598316 Acetyl hexapeptide-1 CAS No. 448744-47-6

Acetyl hexapeptide-1

Cat. No.: B15598316
CAS No.: 448744-47-6
M. Wt: 870.0 g/mol
InChI Key: WPIQUSRULDNCKM-IFSWANACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl hexapeptide-1 is a useful research compound. Its molecular formula is C43H59N13O7 and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIQUSRULDNCKM-IFSWANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H59N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448744-47-6
Record name Acetyl hexapeptide-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Acetyl hexapeptide-1 mechanism of action in skin cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Acetyl Hexapeptide-1 in Skin Cells

Introduction

This compound, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its multifaceted effects on skin cells.[1][2] Primarily known for its role in modulating skin pigmentation, it also exhibits properties related to anti-aging and cellular protection.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its interaction with cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of skin biology and the development of novel dermatological and cosmetic agents.

Core Mechanism of Action: Modulation of Melanogenesis

This compound is a biomimetic peptide that mimics the activity of the α-Melanocyte-Stimulating Hormone (α-MSH).[4][5] Its primary mechanism of action involves binding to and activating the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes.[4][5][6] The MC1R is a Gs protein-coupled receptor that plays a pivotal role in regulating melanin (B1238610) synthesis and skin pigmentation.[7][8]

The activation of MC1R by this compound initiates a cascade of intracellular signaling events, which can be summarized as follows:

  • Activation of Adenylyl Cyclase and cAMP Production: Upon binding of this compound to MC1R, the associated Gs protein is activated. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] This leads to an increase in intracellular cAMP levels.

  • Activation of Protein Kinase A (PKA): The elevated levels of cAMP activate Protein Kinase A (PKA).[10][11]

  • Phosphorylation of CREB: Activated PKA phosphorylates the cAMP Response Element-Binding protein (CREB), a key transcription factor.[12]

  • Upregulation of MITF Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene, thereby upregulating its expression.[12][13] MITF is considered the master regulator of melanocyte development, survival, and function.[14][15]

  • Activation of Melanogenic Enzymes: MITF then activates the transcription of genes encoding key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2, also known as dopachrome (B613829) tautomerase or DCT).[12][13][16]

  • Increased Melanin Synthesis: The increased expression and activity of these enzymes lead to an enhanced rate of melanin synthesis within the melanosomes of melanocytes.[4][5] Tyrosinase is the rate-limiting enzyme in this process, catalyzing the initial steps of converting L-tyrosine to L-DOPA and subsequently to dopaquinone.[17][18]

This signaling pathway ultimately results in increased melanin production, which can contribute to skin pigmentation and provide a natural photoprotective effect against UV radiation.[3][6]

Signaling Pathway Diagram

Acetyl_Hexapeptide_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome This compound This compound MC1R MC1R (Gs-coupled receptor) This compound->MC1R Binds and Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates pCREB_cyto pCREB PKA->pCREB_cyto Phosphorylates CREB pCREB_nuc pCREB pCREB_cyto->pCREB_nuc Translocates MITF_gene MITF Gene pCREB_nuc->MITF_gene Binds to Promoter MITF_mRNA MITF mRNA MITF_gene->MITF_mRNA Transcription Tyrosinase Tyrosinase, TRP1, TRP2 MITF_mRNA->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Synthesis

Caption: Signaling pathway of this compound in melanocytes.

Other Cellular Effects

Beyond its primary role in melanogenesis, this compound has been reported to influence other cellular processes:

  • Anti-inflammatory Properties: By activating MC1R, this compound can modulate the inflammatory response, limiting the expression of pro-inflammatory mediators.[4] This suggests a potential role in mitigating UV-induced erythema.[4]

  • DNA Repair: There is evidence to suggest that this compound can modulate DNA repair mechanisms in both melanocytes and keratinocytes, offering further protection against UV-induced damage.[4]

  • Stimulation of Collagen and Elastin: Some studies suggest that this compound can stimulate fibroblasts to increase the production of collagen and elastin, which are crucial for maintaining skin structure and elasticity.[1][2]

  • Enhancement of Cell Adhesion: Recent research has indicated that this compound can upregulate the expression of the CDH-1 gene, which encodes for E-cadherin.[19][20] E-cadherin is a key protein in forming cell-to-cell adhesions, suggesting a role for this peptide in tissue repair and wound healing.[19][21]

Quantitative Data Summary

ParameterCell Type/SystemMethodResultReference
Tyrosinase Inhibition Mushroom TyrosinaseSpectrophotometric AssayA cyclopeptide (CHP-9) showed an inhibition rate of approximately 28.57% at a 1% concentration.[22][22]
Melanin Content B16F10 Murine MelanomaSpectrophotometric AssayA cyclopeptide (CHP-9) reduced cellular melanin content from 30.90±1.13 µg/mL to 23.51±1.14 µg/mL.[22][22]
Gene Expression Human Hepatocytes (HepG2)qPCRSignificant increase in E-cadherin (CDH-1) expression within 24 hours of treatment.[20][21][20],[21]

Experimental Protocols

Cell Culture
  • Cell Line: B16F10 murine melanoma cells are commonly used for in vitro studies of melanogenesis.[16][23][24]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[16]

Melanin Content Assay
  • Principle: This assay quantifies the amount of melanin produced by cultured cells.

  • Protocol:

    • Seed B16F10 cells in a 6-well plate and incubate for 24 hours.[16][23]

    • Treat the cells with various concentrations of this compound (and controls) for a specified period (e.g., 72 hours).[16]

    • Wash the cells with Phosphate-Buffered Saline (PBS) and harvest them.[23][24]

    • Lyse the cell pellets in a solution of 1N NaOH containing 10% DMSO.[16]

    • Incubate the lysates at an elevated temperature (e.g., 70-100°C) for 1-2 hours to solubilize the melanin.[16][24]

    • Measure the absorbance of the supernatant at a wavelength of 405-492 nm using a microplate reader.[24][25]

    • Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).[25]

Tyrosinase Activity Assay
  • Principle: This assay measures the enzymatic activity of tyrosinase by monitoring the oxidation of a substrate, such as L-DOPA.[24][26]

  • Protocol (Intracellular):

    • Culture and treat B16F10 cells as described above.

    • Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).[24]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.[24]

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, mix a standardized amount of protein lysate with a solution of L-DOPA.[16][24]

    • Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[24][26]

    • Calculate the tyrosinase activity as the rate of dopachrome formation.

cAMP Level Measurement
  • Principle: This assay quantifies the intracellular concentration of cAMP, a key second messenger in the MC1R signaling pathway.

  • Protocol (ELISA-based):

    • Culture and treat cells with this compound for various time points.

    • Lyse the cells and collect the lysates.

    • Use a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.[27]

    • The assay is typically a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a limited number of anti-cAMP antibody sites.[10]

    • The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

    • Generate a standard curve using known concentrations of cAMP to determine the concentration in the samples.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., B16F10) treatment Treatment with This compound cell_culture->treatment melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay treatment->tyrosinase_assay cAMP_assay cAMP Level Measurement treatment->cAMP_assay western_blot Western Blot (MITF, pCREB, etc.) treatment->western_blot qPCR qPCR (MITF, TYR, etc.) treatment->qPCR data_quant Data Quantification and Normalization melanin_assay->data_quant tyrosinase_assay->data_quant cAMP_assay->data_quant western_blot->data_quant qPCR->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: A typical in vitro experimental workflow for assessing this compound.

Logical Relationships of Cellular Effects

Logical_Relationships cluster_receptors Receptor Interaction cluster_effects Downstream Cellular Effects cluster_outcomes Physiological Outcomes peptide This compound mc1r MC1R Activation peptide->mc1r cell_adhesion Increased Cell Adhesion peptide->cell_adhesion via CDH-1 upregulation melanogenesis Increased Melanogenesis mc1r->melanogenesis inflammation Modulation of Inflammation mc1r->inflammation dna_repair Enhanced DNA Repair mc1r->dna_repair pigmentation Skin Pigmentation melanogenesis->pigmentation photoprotection Photoprotection melanogenesis->photoprotection tissue_repair Tissue Repair inflammation->tissue_repair dna_repair->photoprotection cell_adhesion->tissue_repair

Caption: Logical relationships of this compound's cellular effects.

Conclusion

This compound is a well-characterized biomimetic peptide that primarily functions as an agonist of the Melanocortin 1 Receptor. Its mechanism of action is centered around the activation of the cAMP/PKA/CREB/MITF signaling cascade, leading to an increase in melanin synthesis. Additionally, emerging evidence points to its involvement in anti-inflammatory responses, DNA repair, and the enhancement of cell adhesion. This multifaceted activity makes this compound a compound of significant interest for applications in skin health, pigmentation disorders, and protection against environmental stressors. Further research into its diverse signaling interactions will continue to elucidate its full therapeutic and cosmetic potential.

References

An In-depth Technical Guide to the Interaction of Acetyl Hexapeptide-1 with the Melanocortin-1 Receptor (MC1-R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetyl Hexapeptide-1, a synthetic biomimetic peptide, functions as a potent agonist for the Melanocortin-1 Receptor (MC1-R), mimicking the natural ligand α-melanocyte-stimulating hormone (α-MSH). Its interaction with MC1-R initiates a cascade of intracellular signaling events, primarily through the cyclic adenosine (B11128) monophosphate (cAMP) pathway, culminating in increased melanin (B1238610) synthesis and deposition. This technical guide provides a comprehensive overview of the binding of this compound to MC1-R, the downstream signaling pathways, and the methodologies used to quantify these interactions and their physiological outcomes. While specific quantitative binding affinity and dose-response data for this compound are not extensively published in peer-reviewed literature, this guide consolidates available information and presents standardized experimental protocols relevant to the study of MC1-R agonists.

Introduction to this compound and MC1-R

2.1 this compound

This compound, also known by the trade name Melitane™, is a cosmetic and research peptide designed to modulate skin pigmentation.[1][2] Its primary function is to act as an α-MSH analogue, thereby stimulating melanogenesis.[1] Beyond its effects on pigmentation, it has been reported to offer protection against UV-induced DNA damage and possess anti-inflammatory properties.[1][2]

2.2 The Melanocortin-1 Receptor (MC1-R)

The Melanocortin-1 Receptor (MC1-R) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[3] It plays a crucial role in regulating skin pigmentation, hair color, and the cellular response to ultraviolet (UV) radiation.[3] Upon binding of its endogenous agonist, α-MSH, MC1-R activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] This signaling cascade is central to the production of eumelanin, the dark, photoprotective form of melanin.

Mechanism of Action: MC1-R Binding and Downstream Signaling

The binding of this compound to the MC1-R initiates a well-characterized signaling pathway that leads to melanogenesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetyl_Hexapeptide_1 This compound MC1R MC1-R Acetyl_Hexapeptide_1->MC1R Binding & Activation G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenesis_Genes Melanogenesis Genes (TYR, TRP-1, TRP-2) MITF->Melanogenesis_Genes Activates Transcription Melanin Melanin Synthesis Melanogenesis_Genes->Melanin cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing MC1-R Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound from free radioligand via filtration Incubate->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Analysis Cell_Seeding Seed cells expressing MC1-R in a 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 Pre_treatment Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) Incubation1->Pre_treatment Treatment Treat with varying concentrations of this compound Pre_treatment->Treatment Incubation2 Incubate for a defined period Treatment->Incubation2 Lysis Lyse cells to release intracellular cAMP Incubation2->Lysis Detection Quantify cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve and calculate EC50 Detection->Analysis cluster_cell_culture Cell Culture and Treatment cluster_harvesting Harvesting and Lysis cluster_quantification Quantification cluster_analysis Analysis Cell_Seeding Seed melanocytes (e.g., B16F10) in a culture plate Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for several days (e.g., 3-5 days) Treatment->Incubation Harvest Harvest cells Incubation->Harvest Lysis Lyse cells and solubilize melanin (e.g., with NaOH/DMSO) Harvest->Lysis Measurement Measure absorbance of the lysate at ~475 nm Lysis->Measurement Standard_Curve Compare to a standard curve of synthetic melanin Measurement->Standard_Curve Normalization Normalize melanin content to total protein or cell number Standard_Curve->Normalization Dose_Response Generate dose-response curve Normalization->Dose_Response cluster_outcomes Downstream Physiological Outcomes cluster_applications Potential Applications AH1_MC1R_Binding This compound binds to MC1-R Melanogenesis Increased Melanogenesis AH1_MC1R_Binding->Melanogenesis DNA_Repair Enhanced DNA Repair AH1_MC1R_Binding->DNA_Repair Anti_Inflammatory Anti-inflammatory Effects AH1_MC1R_Binding->Anti_Inflammatory Photoprotection Skin Photoprotection (Sunless Tanning) Melanogenesis->Photoprotection Hypopigmentation Treatment of Hypopigmentation Disorders Melanogenesis->Hypopigmentation Hair_Pigmentation Modulation of Hair Pigmentation Melanogenesis->Hair_Pigmentation Anti_Aging Anti-Photoaging Cosmeceuticals DNA_Repair->Anti_Aging Anti_Inflammatory->Anti_Aging

References

Acetyl Hexapeptide-1: A Technical Guide to Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in cosmetic and therapeutic research. As an analog of α-Melanocyte-Stimulating Hormone (α-MSH), its primary mechanism of action involves agonism of the Melanocortin 1 Receptor (MC1R), a key regulator of melanogenesis and inflammatory pathways. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, purification, and biological functions of this compound. It includes detailed experimental protocols for its synthesis and bioactivity assessment, structured tables for key data, and visualizations of its principal signaling pathways to support advanced research and development.

Molecular Structure and Properties

This compound is a modified hexapeptide with an acetyl group at the N-terminus and an amide group at the C-terminus, enhancing its stability and bioavailability. The definitive amino acid sequence has been identified as Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2.[1][2][3][4] The inclusion of Norleucine (Nle), a non-proteinogenic amino acid, and a D-enantiomer of Phenylalanine contributes to its resistance to enzymatic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Amino Acid Sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂[1][2][4]
Molecular Formula C₄₃H₅₉N₁₃O₇[4][5]
Molecular Weight ~870.01 g/mol [3]
Appearance White lyophilized powder[4][5]
Purity (Typical) ≥98% (as determined by HPLC)[2][4]
Solubility Water-soluble

Synthesis and Purification

The synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of this compound is outlined below. The process involves repeated cycles of deprotection and coupling, followed by N-terminal acetylation and final cleavage from the resin.

G cluster_workflow SPPS Workflow for this compound start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect_initial 2. Fmoc Deprotection (Piperidine in DMF) swell->deprotect_initial couple_trp 3. Couple Fmoc-Trp(Boc)-OH deprotect_initial->couple_trp deprotect_1 Fmoc Deprotection couple_trp->deprotect_1 nle_cycle Repeat Deprotection/ Coupling Cycle couple_arg Couple Fmoc-Arg(Pbf)-OH deprotect_1->couple_arg deprotect_2 Fmoc Deprotection couple_arg->deprotect_2 couple_phe Couple Fmoc-D-Phe-OH deprotect_2->couple_phe deprotect_3 Fmoc Deprotection couple_phe->deprotect_3 couple_his Couple Fmoc-His(Trt)-OH deprotect_3->couple_his deprotect_4 Fmoc Deprotection couple_his->deprotect_4 couple_ala Couple Fmoc-Ala-OH deprotect_4->couple_ala deprotect_5 Fmoc Deprotection couple_ala->deprotect_5 couple_nle Couple Fmoc-Nle-OH deprotect_5->couple_nle deprotect_final 4. Final Fmoc Deprotection couple_nle->deprotect_final acetylate 5. N-terminal Acetylation (Acetic Anhydride) deprotect_final->acetylate cleave 6. Cleavage & Global Deprotection (TFA Cocktail) acetylate->cleave purify 7. Purification (RP-HPLC) cleave->purify end Final Product: Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂ purify->end

Fig 1. General workflow for the solid-phase synthesis of this compound.
Experimental Protocols

This protocol is a representative procedure based on standard Fmoc chemistry.[6][7]

  • Resin Preparation : Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection : Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling :

    • In a separate vial, dissolve the first amino acid (Fmoc-Trp(Boc)-OH, 3 eq.), a coupling agent (e.g., HBTU, 2.9 eq.), and an activator (e.g., HOBt, 3 eq.) in DMF.

    • Add a base (e.g., DIPEA, 6 eq.) to the activation mixture and immediately add it to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Chain Elongation : Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Ala-OH, and Fmoc-Nle-OH.

  • N-terminal Acetylation : After the final Fmoc deprotection of the Nle residue, treat the peptide-resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA) in DMF for 30-60 minutes.[8] Wash the resin with DMF and DCM.

  • Cleavage and Global Deprotection : Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Isolation : Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the crude peptide pellet under vacuum.

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

  • System Preparation : Use a preparative C18 column. The mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Sample Preparation : Dissolve the crude peptide in a minimal amount of Solvent A, potentially with a small amount of DMSO or acetic acid to aid solubility.

  • Chromatography :

    • Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 10% to 60% B over 40 minutes) at a suitable flow rate.

    • Monitor the elution profile by measuring UV absorbance at 214 nm and 280 nm.

  • Fraction Collection : Collect fractions corresponding to the major peak.

  • Purity Analysis : Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization

The identity and purity of the final product are confirmed using analytical techniques summarized in Table 2.

TechniquePurposeExpected OutcomeReference(s)
Analytical RP-HPLC Assess purityA single major peak, indicating >98% purity.[11]
Mass Spectrometry Confirm molecular weight and identityA mass peak corresponding to the calculated molecular weight (~870.01 Da).[12][13]
Amino Acid Analysis Confirm amino acid compositionCorrect stoichiometric ratios of the constituent amino acids.

Mechanism of Action and Signaling Pathways

This compound functions primarily as a selective agonist for the Melanocortin 1 Receptor (MC1R), mimicking the action of the endogenous α-MSH.[1][3] This interaction triggers a cascade of intracellular signaling events with diverse physiological outcomes.

MC1R-Mediated Melanogenesis Pathway

The canonical pathway initiated by this compound binding to MC1R on melanocytes leads to the synthesis of melanin (B1238610). This process is crucial for skin pigmentation, which serves as a natural defense against UV radiation.[14][15]

  • Receptor Binding : this compound binds to the Gs protein-coupled MC1R.

  • cAMP Activation : This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[16]

  • PKA Activation : Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

  • CREB Phosphorylation : PKA phosphorylates the cAMP Response Element-Binding protein (CREB).

  • MITF Transcription : Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[17]

  • Melanogenic Gene Expression : MITF, a master regulator of melanocyte function, upregulates the expression of key enzymes in the melanin synthesis pathway, including Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TYRP1).

  • Melanin Synthesis : These enzymes catalyze the conversion of tyrosine into eumelanin (B1172464) (brown/black pigment) and pheomelanin (red/yellow pigment).

G cluster_pathway MC1R Signaling Pathway cluster_nucleus peptide This compound (α-MSH Analog) mc1r MC1R (Gs-coupled receptor) peptide->mc1r Binds ac Adenylyl Cyclase mc1r->ac Activates camp cAMP ac->camp Catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates p_creb p-CREB creb->p_creb nucleus Nucleus p_creb->nucleus Translocates to mitf_gene MITF Gene Transcription p_creb->mitf_gene Promotes mitf MITF mitf_gene->mitf melano_genes Melanogenic Gene Transcription (TYR, TYRP1, etc.) mitf->melano_genes Upregulates melanin Melanin Synthesis (Eumelanin) melano_genes->melanin

Fig 2. MC1R signaling pathway leading to melanogenesis.

Beyond pigmentation, this pathway also confers protection against UV-induced DNA damage and reduces skin erythema.[1][14]

Modulation of E-Cadherin Expression

Separate research has indicated a potential role for this compound in modulating cell adhesion. Studies have shown that the peptide can significantly increase the expression of the CDH-1 gene, which encodes for E-cadherin, a crucial protein for maintaining epithelial integrity and promoting wound healing.[18][19] This effect was observed without inducing cytotoxicity.

G cluster_logic Proposed E-Cadherin Modulation peptide This compound cell Epithelial/Hepatocyte Cell peptide->cell Treatment gene CDH-1 Gene Expression cell->gene Upregulates protein E-cadherin Protein Synthesis gene->protein Leads to effect Enhanced Cellular Adhesion & Wound Healing Potential protein->effect Results in

Fig 3. Logical relationship of this compound and E-cadherin expression.

Bioactivity Assessment

Evaluating the biological activity of synthesized this compound is critical. The primary bioassay focuses on its ability to stimulate melanin production in vitro.

Protocol 4.1: In Vitro Melanin Content Assay

This protocol measures the change in melanin content in a melanocyte cell line (e.g., B16-F10 murine melanoma cells) upon treatment with this compound.[20][21]

  • Cell Culture : Culture melanocytes in appropriate media until they reach 70-80% confluency.

  • Treatment : Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. A known agonist like α-MSH can be used as a positive control. Incubate for 48-72 hours.

  • Cell Lysis :

    • Wash the cells with PBS and detach them.

    • Count the cells to normalize the results.

    • Pellet the cells by centrifugation.

    • Lyse the cell pellet by resuspending in 1 M NaOH and incubating at 60-80°C for 1-2 hours to solubilize the melanin pigment.

  • Quantification :

    • Centrifuge the lysate to pellet any debris.

    • Transfer the supernatant containing the solubilized melanin to a 96-well plate.

    • Measure the absorbance at 405-490 nm using a spectrophotometer.

  • Analysis :

    • Create a standard curve using synthetic melanin.

    • Calculate the melanin concentration in each sample and normalize it to the cell count.

    • Present data as a percentage increase in melanin content compared to the vehicle control.

Expected Quantitative Data

The results from bioactivity assays can be summarized for comparative analysis. Table 3 provides a template for presenting such data.

AssayParameterThis compoundPositive Control (α-MSH)
MC1R Binding/Activation EC₅₀Data specificData specific
Melanin Content Assay % Increase vs. ControlData specificData specific
Gene Expression (qPCR for CDH-1) Fold Change vs. ControlData specificN/A

Note: Specific quantitative values (e.g., EC₅₀) are highly dependent on the experimental setup and cell line used and should be determined empirically.

Conclusion

This compound is a well-characterized synthetic peptide with a primary, potent activity as an MC1R agonist, making it a valuable molecule for applications related to pigmentation and UV protection. Its synthesis via established SPPS protocols is robust and scalable. Furthermore, emerging research into its effects on cell adhesion pathways suggests a broader potential in tissue repair and regeneration. The technical information and detailed protocols provided in this guide serve as a comprehensive resource for scientists engaged in the research and development of peptide-based therapeutics and advanced cosmeceuticals.

References

Genetic Expression Changes Induced by Acetyl Hexapeptide-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1 is a synthetic bioactive peptide with demonstrated efficacy in dermo-cosmetic applications, primarily for its anti-aging, wound healing, and skin pigmentation properties. A growing body of evidence indicates that its macroscopic effects are underpinned by specific and significant alterations at the genetic level. This technical guide provides an in-depth analysis of the known gene expression changes induced by this compound. It consolidates quantitative data, details the experimental protocols used to obtain this data, and presents the core signaling pathways through which the peptide exerts its influence. This document serves as a comprehensive resource for researchers and professionals investigating the molecular mechanisms of cosmetic peptides and developing novel therapeutic agents.

Core Mechanisms of Action & Signaling Pathways

This compound modulates cellular behavior through at least two primary, well-documented signaling pathways: activation of the Melanocortin 1 Receptor (MC1R) and upregulation of the cell adhesion gene, CDH-1.

Modulation of the Melanocortin 1 Receptor (MC1R) Pathway

This compound functions as a biomimetic of the α-Melanocyte-Stimulating Hormone (α-MSH), acting as an agonist for the MC1R.[1] This interaction is central to its effects on skin pigmentation and inflammation. Upon binding to MC1R on melanocytes, the peptide initiates a G-protein coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[2][3] Activated CREB translocates to the nucleus and promotes the expression of the Microphthalmia-associated transcription factor (MITF).[3] MITF is the master regulator of melanogenesis, driving the transcription of key melanogenic enzymes such as tyrosinase (TYR), thereby stimulating melanin (B1238610) synthesis.[3][4] This pathway provides a natural photoprotective effect and can enhance skin pigmentation.[1][5]

Furthermore, the activation of MC1R by this compound has been shown to modulate inflammation by limiting the expression of pro-inflammatory mediators.[1]

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB MITF_Gene MITF Gene pCREB->MITF_Gene Upregulates Transcription MITF_Protein MITF Protein MITF_Gene->MITF_Protein Translation Melanogenesis_Genes Melanogenesis Genes (TYR, etc.) MITF_Protein->Melanogenesis_Genes Activates Transcription AHP1 Acetyl Hexapeptide-1 AHP1->MC1R Binds E_Cadherin_Pathway cluster_cell Epithelial Cell (e.g., Hepatocyte) cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Membrane AHP1 This compound CDH1_Gene CDH-1 Gene AHP1->CDH1_Gene Upregulates Expression E_Cadherin E-cadherin Protein CDH1_Gene->E_Cadherin Transcription & Translation Cell_Adhesion Enhanced Cell-to-Cell Adhesion & Tissue Integrity E_Cadherin->Cell_Adhesion Promotes Experimental_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Peptide Treatment (this compound vs. Control) A->B C 3. Cell Lysis & RNA Extraction B->C D 4. RNA Quantification & Quality Control C->D E 5. Reverse Transcription (cDNA Synthesis) D->E F 6. Quantitative PCR (qPCR) (Target Genes + Reference Gene) E->F G 7. Data Analysis (Relative Quantification, e.g., ΔΔCt method) F->G

References

An In-depth Technical Guide to Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-1 is a synthetic, biomimetic peptide that has garnered significant interest in dermatological and cosmetic research. Primarily known as an alpha-melanocyte-stimulating hormone (α-MSH) analogue, its principal mechanism involves agonism of the melanocortin 1 receptor (MC1R), a key regulator of pigmentation and inflammatory pathways. This technical guide consolidates the current understanding of this compound, detailing its primary amino acid sequence, physicochemical properties, and multifaceted mechanisms of action. It presents available quantitative data from key experiments, provides detailed experimental protocols for assessing its efficacy, and visualizes complex biological pathways and workflows to facilitate comprehension and future research.

Peptide Identification and Physicochemical Properties

This compound is a six-amino-acid peptide chain. For enhanced stability and bioavailability, it is acetylated at its N-terminus and amidated at its C-terminus.

Primary Amino Acid Sequence

The definitive primary sequence of this compound is established as:

  • Three-Letter Code: Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂[1]

  • One-Letter Code: Ac-XAH(dF)RW-NH₂ (Note: X represents Norleucine; dF represents D-Phenylalanine)

A variant sequence (Ac-Ala-Arg-His-Leu-Leu-Phe-Trp-NH₂) has been cited in some literature, though the Norleucine-containing structure is the most widely recognized and commercially available form.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄₃H₅₉N₁₃O₇[2][3][4]
Molecular Weight 870.01 g/mol [3][4][5]
Appearance White Powder[2]
Solubility Water Soluble[6]
Common Trade Name Melitane®[1][2][4][7]

Core Mechanisms of Action

This compound exhibits at least two distinct, well-documented mechanisms of action that contribute to its biological effects on the skin.

Primary Mechanism: MC1R Agonism and Melanogenesis

The principal pathway involves its function as a biomimetic of α-MSH. This compound binds to and activates the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][8][9][10] This binding initiates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte gene expression. MITF subsequently promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), TYRP1, and TYRP2, ultimately leading to the synthesis of melanin (B1238610).

This cascade not only increases melanin production but also promotes its transfer to surrounding keratinocytes, enhances the skin's natural photoprotection, and helps repair UV-induced DNA damage.[1][4][8][9]

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AH1 This compound (α-MSH Analogue) MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Genes Melanogenic Genes (TYR, TYRP1, etc.) MITF->Genes Promotes Transcription

Figure 1: MC1R Signaling Pathway Activation by this compound.
Secondary Mechanism: E-Cadherin Modulation

A secondary mechanism of action has been identified relating to tissue rejuvenation and wound healing. This compound has been shown to significantly upregulate the expression of the CDH1 gene, which encodes for E-cadherin.[11] E-cadherin is a critical protein for cell-cell adhesion in epithelial tissues, playing a vital role in maintaining tissue structure, integrity, and facilitating wound repair processes. By enhancing its expression, the peptide may contribute to improved skin barrier function and regenerative capabilities.

ECadherin_Modulation_Pathway Cell Hepatocyte / Keratinocyte Nucleus Nucleus Cell->Nucleus Signals to CDH1 CDH1 Gene mRNA E-cadherin mRNA CDH1->mRNA Transcription ECad E-cadherin Protein mRNA->ECad Translation Adhesion Enhanced Cell-Cell Adhesion & Tissue Integrity ECad->Adhesion Promotes AH1 AH1

Figure 2: Postulated Pathway for E-Cadherin Upregulation.

Experimental Data and Protocols

This section details the quantitative results from key studies and provides comprehensive, representative protocols for evaluating the efficacy of this compound.

Efficacy in Pigmentation Disorders: Vitiligo Study

A clinical study evaluated a cream formulation for the treatment of generalized, stable vitiligo in 41 patients. While this was a combination therapy, the results indicate a positive effect on repigmentation.

Quantitative Clinical Outcome (6-Month Treatment)

Response Category Percentage of Patients (n=41)
Excellent Repigmentation 19.51%
Good Repigmentation 46.34%
Moderate Repigmentation 24.39%
Unsatisfactory Repigmentation 9.75%

Data from a formulation containing 2% this compound, 0.1% Mometasone furoate, and 1% Dihydroxyacetone.[12]

Experimental Protocol: Clinical Evaluation of a Topical Cream for Vitiligo

  • Subject Recruitment: 41 patients with diagnosed generalized stable vitiligo were enrolled. Key exclusion criteria included pregnancy, lactation, and use of other vitiligo treatments within the preceding month.

  • Formulation: A topical cream was prepared containing 2% this compound, 0.1% Mometasone furoate, and 1% Dihydroxyacetone in a suitable cream vehicle.[12]

  • Treatment Regimen: Patients were instructed to apply the cream once daily to vitiligo lesions.

  • Evaluation: Dermatological evaluations were conducted at baseline, 6 months, and 14 months. The primary endpoint was the percentage of repigmentation, assessed by trained dermatologists.

  • Response Classification: Repigmentation was graded as excellent (>75%), good (51-75%), moderate (26-50%), or unsatisfactory (0-25%).

Vitiligo_Protocol_Workflow Baseline Baseline Assessment (Dermatological Evaluation) Treatment Treatment Phase (Apply Cream Once Daily) Baseline->Treatment Initiate Eval6 6-Month Evaluation (Assess Repigmentation %) Treatment->Eval6 6 Months Eval14 14-Month Evaluation (Final Assessment) Treatment->Eval14 8 Months Eval6->Treatment Continue Analysis Data Analysis (Categorize Response) Eval14->Analysis Compile Data End End of Study Analysis->End

Figure 3: Workflow for the Clinical Evaluation of a Vitiligo Treatment Cream.
Efficacy in Gene Regulation: CDH1 Expression

An in vitro study using human hepatocyte (HepG2) cells demonstrated the peptide's ability to modulate gene expression related to cell adhesion.

Quantitative Gene Expression Analysis

Gene Target Treatment Result p-value
CDH1 0.6 mg/mL Ac-ARHLFW-NH₂ Significant Increase in Expression 0.003965

Data from qPCR analysis in HepG2 cells, normalized to β-actin.[11]

Experimental Protocol: qPCR Analysis of CDH1 Gene Expression

  • Cell Culture: Human hepatocytes (HepG2) were cultured in standard medium (e.g., DMEM with 10% FBS) until reaching 80% confluency.

  • Peptide Treatment: Cells were treated with a 0.6 mg/mL solution of synthesized this compound for time points ranging from 24 to 96 hours. Untreated cells served as a negative control.[11]

  • RNA Extraction: Total RNA was extracted from both treated and untreated cells using a commercial kit (e.g., TRIzol reagent) following the manufacturer's protocol. RNA quality and quantity were assessed via spectrophotometry.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): qPCR was performed using a thermal cycler. The reaction mixture contained cDNA template, forward and reverse primers for the CDH1 gene and a housekeeping gene (e.g., β-actin), and a SYBR Green master mix.

  • Data Analysis: The relative expression of the CDH1 gene was calculated using the ΔΔCt method, normalizing the expression to the β-actin reference gene. Statistical significance was determined using a t-test.

qPCR_Workflow Treat 2. Peptide Treatment (0.6 mg/mL AH-1 vs Control) Extract 3. Total RNA Extraction Treat->Extract Synthesize 4. cDNA Synthesis (Reverse Transcription) Extract->Synthesize Amplify 5. qPCR Amplification (CDH1 & β-actin primers) Synthesize->Amplify Analyze 6. Data Analysis (ΔΔCt Method) Amplify->Analyze

Figure 4: Experimental Workflow for qPCR Gene Expression Analysis.
Anti-Inflammatory and Photoprotective Effects

This compound is documented to reduce UV-induced erythema and limit the expression of pro-inflammatory mediators such as IL-1, IL-8, and PGE₂.[1] While specific quantitative data from peer-reviewed literature is sparse, the following protocol outlines a standard method for assessing these effects.

Representative Protocol: In Vitro Cytokine Inhibition Assay

  • Cell Culture: Culture human epidermal keratinocytes (HEK) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Incubate cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours.

  • Inflammatory Challenge: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (for macrophages) or exposing keratinocytes to UVB radiation. A control group without the inflammatory stimulus should be included.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the culture plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of target cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each peptide concentration relative to the challenged, untreated control.

Cytokine_Assay_Workflow Pretreat 2. Pre-treat with This compound Challenge 3. Inflammatory Challenge (e.g., UVB Exposure) Pretreat->Challenge Incubate 4. Incubate (6-24 hours) Challenge->Incubate Collect 5. Collect Supernatant Incubate->Collect ELISA 6. Quantify Cytokines (ELISA) Collect->ELISA Analyze 7. Calculate % Inhibition ELISA->Analyze

Figure 5: Workflow for Assessing In Vitro Anti-Inflammatory Activity.

Conclusion

This compound is a well-defined synthetic peptide with a primary, robust mechanism of action centered on MC1R agonism. This activity translates into demonstrable effects on melanogenesis, which are leveraged for treating pigmentation disorders and for photoprotective purposes. Furthermore, emerging research into its effects on cell adhesion molecules like E-cadherin suggests a broader potential in tissue repair and anti-aging applications. The provided protocols offer a foundational framework for researchers to quantitatively assess these biological activities and further elucidate the therapeutic potential of this versatile hexapeptide. Future investigations should focus on generating more precise quantitative data, such as receptor binding affinities and dose-response effects on cytokine inhibition, to fully characterize its pharmacological profile.

References

Acetyl Hexapeptide-1: A Biomimetic Alpha-MSH Agonist for Melanogenesis and Skin Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acetyl Hexapeptide-1 is a synthetic biomimetic peptide that functions as an agonist of the alpha-melanocyte stimulating hormone (α-MSH). By binding to and activating the melanocortin-1 receptor (MC1R) on melanocytes, it initiates a signaling cascade that upregulates the synthesis of melanin (B1238610). This mechanism not only promotes skin pigmentation, which provides a natural photoprotective effect, but also modulates inflammatory responses and enhances DNA repair mechanisms. This technical guide provides an in-depth review of the molecular mechanism of this compound, presents available quantitative efficacy data, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved.

Introduction: Alpha-MSH and the Melanocortin System

Alpha-melanocyte stimulating hormone (α-MSH) is a key endogenous neuropeptide derived from the pro-opiomelanocortin (POMC) precursor protein.[1] It is a primary ligand for the melanocortin receptors, a family of five G-protein coupled receptors (MC1R-MC5R) involved in a wide array of physiological processes.[2] The most well-characterized role of α-MSH in the skin is the regulation of pigmentation through its interaction with the Melanocortin-1 Receptor (MC1R) on melanocytes.[3]

Binding of α-MSH to MC1R triggers a signaling cascade that results in the synthesis of eumelanin (B1172464), a dark, photoprotective pigment.[3] Beyond pigmentation, the α-MSH/MC1R axis is integral to skin homeostasis, exerting potent anti-inflammatory effects and enhancing the repair of UV-induced DNA damage.[4][5] The pleiotropic effects of this pathway make it an attractive target for therapeutic and dermo-cosmetic applications. This compound has been developed as a stable, synthetic analog of α-MSH to harness these biological activities.[4][6]

This compound: A Biomimetic Agonist of α-MSH

This compound is a synthetic peptide designed to mimic the biological activity of α-MSH.[6] Its structure is optimized for stability and affinity for the MC1R.

Property Value Reference
INCI Name This compound[7]
Common Name Melitane[7][8]
Sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂[4]
Chemical Formula C₄₃H₅₉N₁₃O[7]
CAS Number 448944-47-6[7]
Function MC1R Agonist, Skin Pigmenting Agent[4][6]

Unlike competitive antagonists, which block receptor activity, this compound is an agonist that activates the MC1R, thereby stimulating the downstream signaling pathways responsible for melanogenesis and other protective functions.[4][8]

Mechanism of Action: The MC1R Signaling Pathway

The primary mechanism of action for this compound involves the activation of the MC1R signaling cascade, a pathway predominantly mediated by cyclic adenosine (B11128) monophosphate (cAMP).

  • Receptor Binding and Activation : this compound, like α-MSH, binds to the MC1R on the surface of melanocytes.[4][8]

  • G-Protein Coupling : This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein.[9]

  • Adenylyl Cyclase Activation : The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP.[3][10]

  • PKA Activation : The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[10]

  • CREB Phosphorylation : PKA then phosphorylates the cAMP Response Element-Binding protein (CREB).[10]

  • MITF Transcription : Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression.[5]

  • Melanogenic Enzyme Synthesis : MITF is the master regulator of melanogenesis. It promotes the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2/DCT).[2]

  • Melanin Production : These enzymes catalyze the multi-step conversion of tyrosine into eumelanin within specialized organelles called melanosomes.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Expresses Melanogenesis Melanogenesis (TYR, TRP-1, TRP-2) MITF->Melanogenesis Upregulates Melanin Eumelanin Melanogenesis->Melanin Synthesizes Ligand This compound (α-MSH biomimetic) Ligand->MC1R Binds ATP ATP ATP->AC

Caption: MC1R signaling cascade initiated by this compound.

Quantitative Efficacy Data

Quantitative data for this compound is primarily available through technical documentation for its commercial forms, such as MelinOIL™, an oil-soluble version.

ParameterResultCell/System TypeReference
Tyrosinase Activity +83%Melanocytes[11]
Melanin Production +95%Melanocytes[11]
Skin Pigmentation +54%Epidermis (in vitro model)[11]

Note: Binding affinity (Kd) and dose-response (EC50) values for this compound binding to MC1R are not widely available in peer-reviewed literature and represent proprietary data.

Pleiotropic Effects: Anti-Inflammation and DNA Repair

The activation of MC1R by this compound extends beyond pigmentation, influencing other critical cellular processes.

  • Inflammation Modulation : this compound can limit the expression of pro-inflammatory mediators. This action helps to reduce skin inflammation, such as that induced by UV radiation, and can mitigate erythema.[4]

  • DNA Repair and Protection : By activating MC1R on keratinocytes, the peptide stimulates DNA protection and repair mechanisms, limiting damage from UV exposure and subsequent photoaging.[4][11]

  • Wound Healing and Cellular Adhesion : Studies have shown that this compound can significantly increase the expression of the E-cadherin gene (CDH-1), which is crucial for cellular adhesion. This suggests a potential role in enhancing tissue integrity and promoting wound healing.[12][13][14][15]

Safety and Toxicological Profile

This compound is generally considered safe for topical use in cosmetic and dermo-cosmetic applications.

  • Cytotoxicity : In vitro assessments on human hepatocytes (HepG2) and other cell lines have demonstrated a notable absence of cytotoxic effects.[12][13][14]

  • Irritation and Sensitization : It is dermatologically tested and has a low risk of causing skin irritation or sensitivity.[7]

  • Genotoxicity : The available data indicates a lack of genotoxic potential.[16]

  • Regulatory Status : The Environmental Working Group (EWG) assigns this compound a low hazard score.[17]

Experimental Methodologies

The following section details standardized protocols for evaluating the bioactivity of this compound.

Experimental Workflow Overview

A typical workflow to characterize the melanogenic efficacy of this compound involves cell culture, treatment, and a series of functional assays.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Culture B16F10 Melanoma Cells start->cell_culture treatment Treat Cells: - Control (Vehicle) - α-MSH (Positive Control) - this compound cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation cAMP_assay cAMP Level Measurement incubation->cAMP_assay tyrosinase_assay Cellular Tyrosinase Activity Assay incubation->tyrosinase_assay melanin_assay Melanin Content Assay incubation->melanin_assay data_analysis Data Analysis and Quantification cAMP_assay->data_analysis tyrosinase_assay->data_analysis melanin_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.
Melanin Content Assay

This protocol quantifies the melanin produced by cultured melanocytes following treatment.[18][19][20]

  • Cell Culture : Seed B16F10 murine melanoma cells in 6-well plates at a density of 1-2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment : Replace the medium with fresh medium containing the desired concentrations of this compound, α-MSH (positive control), or vehicle (negative control). Incubate for an additional 48-72 hours.

  • Cell Harvesting : Wash the cells twice with cold phosphate-buffered saline (PBS). Harvest the cells by scraping or trypsinization and pellet them by centrifugation (e.g., 13,000 x g for 5 minutes).

  • Lysis and Solubilization : Discard the supernatant. Dissolve the cell pellet in 100-200 µL of 1N NaOH containing 10% DMSO.

  • Incubation : Incubate the mixture at 60-70°C for 1-2 hours to fully dissolve the melanin granules.

  • Quantification : Measure the absorbance of the resulting solution at 405-492 nm using a microplate reader.

  • Normalization : (Optional but recommended) Normalize the melanin content to the total protein content of a parallel cell lysate, determined by a BCA or Bradford protein assay.

Intracellular cAMP Level Measurement

This protocol measures changes in intracellular cAMP, the key second messenger in the MC1R pathway, using a competitive immunoassay format like HTRF, LANCE, or AlphaScreen.[21][22]

  • Cell Preparation : Harvest and resuspend cells (e.g., CHO cells stably expressing human MC1R, or B16F10 cells) in stimulation buffer, often HBSS supplemented with HEPES and a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Cell Plating : Dispense a defined number of cells into a 384-well low-volume white microplate.

  • Compound Addition : Add varying concentrations of this compound or a control agonist (e.g., NDP-MSH). For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of agonist.

  • Stimulation : Incubate at room temperature for 30-60 minutes to allow for cAMP production.

  • Detection : Add the detection reagents according to the manufacturer's protocol (e.g., for AlphaScreen, a mix of anti-cAMP Acceptor beads and biotinylated-cAMP, followed by Streptavidin-Donor beads). This initiates a competition reaction between the cellular cAMP and the biotin-cAMP tracer.

  • Signal Reading : Incubate in the dark for 1-2 hours, then read the plate on a compatible reader (e.g., EnVision® for AlphaScreen). The signal will be inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis : Calculate EC₅₀ or IC₅₀ values by fitting the data to a four-parameter logistic curve.

Receptor-Ligand Binding Assay

This protocol describes a generic competitive binding assay to determine the affinity of this compound for MC1R.[23]

  • Preparation of Membranes : Prepare cell membrane fractions from a cell line overexpressing MC1R.

  • Assay Setup : In a 96-well plate, combine:

    • A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) at a concentration near its Kd.

    • Increasing concentrations of unlabeled this compound (the competitor).

    • A fixed amount of the MC1R-containing membrane preparation.

  • Incubation : Incubate the plate at room temperature for 1-3 hours to allow the binding to reach equilibrium.

  • Separation : Separate the bound from unbound radioligand. This is typically done by rapid vacuum filtration through a glass fiber filter (which traps the membranes) followed by washing with cold assay buffer.

  • Quantification : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. The concentration at which the peptide displaces 50% of the radioligand is the IC₅₀. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Principle cluster_low Low [this compound] cluster_high High [this compound] Receptor1 MC1R Labeled_Ligand1 Labeled α-MSH Labeled_Ligand1->Receptor1 Binds (High Signal) Unlabeled_Ligand1 Unlabeled Peptide Receptor2 MC1R Labeled_Ligand2 Labeled α-MSH Unlabeled_Ligand2 Unlabeled Peptide Unlabeled_Ligand2->Receptor2 Competes & Binds (Low Signal)

Caption: Principle of a competitive receptor binding assay.

Conclusion

This compound is a well-characterized biomimetic of α-MSH that functions as a potent agonist for the Melanocortin-1 Receptor. Its ability to robustly stimulate melanogenesis via the canonical cAMP/PKA/CREB/MITF pathway provides a basis for its use in promoting skin pigmentation and natural photoprotection. Furthermore, its pleiotropic effects on inflammation and DNA repair pathways underscore its potential to maintain overall skin health and homeostasis. The provided methodologies offer a framework for researchers to further quantify its efficacy and explore its full therapeutic potential in dermatology and drug development.

References

Foundational Research on Acetyl Hexapeptide-1: A Technical Guide to its Anti-Aging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-1, a biomimetic peptide derived from alpha-melanocyte-stimulating hormone (α-MSH), has emerged as a significant multi-functional active ingredient in the field of dermo-cosmetics and anti-aging research. Its primary mechanism revolves around its activity as an agonist for the Melanocortin-1 Receptor (MC1R), initiating a cascade of cellular responses that contribute to skin protection, repair, and rejuvenation. This technical guide synthesizes foundational research on this compound, detailing its signaling pathways, summarizing key quantitative outcomes, and providing methodologies for pivotal experiments. The core anti-aging benefits of this peptide include enhancing natural photoprotection through melanogenesis, modulating inflammation, repairing UV-induced DNA damage, and improving skin structural integrity by influencing cell adhesion and potentially stimulating connective tissue components.

Core Mechanism of Action: MC1R Agonism

This compound functions as a biomimetic analog of α-MSH, binding to and activating the MC1R, a G-protein coupled receptor predominantly found on melanocytes.[1][2][3] This interaction is the linchpin of its anti-aging effects, triggering a series of downstream cellular events that are crucial for skin homeostasis and defense.

Stimulation of Melanogenesis for Natural Photoprotection

Upon binding to MC1R, this compound activates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[3][4] This cascade leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF), which in turn promotes the expression of key enzymes in melanin (B1238610) synthesis, such as tyrosinase.[3] The resulting increase in melanin production and its transfer to surrounding keratinocytes enhances the skin's natural protection against UV radiation, thereby preventing photoaging.[1][2][5]

DNA Protection and Repair

The activation of the MC1R signaling pathway is intrinsically linked to enhanced DNA repair capabilities within the cell.[1][5][6] this compound helps protect and repair DNA damage caused by UV exposure, a fundamental factor in skin aging.[5] This mechanism is independent of pigmentation and involves the promotion of nucleotide excision repair (NER) pathways, which are critical for removing bulky DNA lesions induced by UV light.[4][7]

Anti-Inflammatory Modulation

MC1R activation also plays a crucial role in modulating the skin's inflammatory response. This compound limits the expression of pro-inflammatory mediators.[1] By preventing the excessive production of these cytokines, it can reduce skin erythema (redness) and mitigate the inflammatory consequences of UV exposure.[1][5]

Enhancement of Cellular Adhesion and Tissue Integrity

Recent research has uncovered a novel mechanism involving the upregulation of E-cadherin, a key protein for cell-to-cell adhesion encoded by the CDH1 gene.[8][9][10] Studies have shown that this compound can significantly increase the expression of E-cadherin, which suggests a role in reinforcing the skin barrier, promoting tissue repair, and enhancing skin firmness.[8][9] This contributes to anti-aging by improving the structural integrity of the epidermis.

cluster_0 This compound (α-MSH Biomimetic) cluster_1 Cellular Receptor & Pathway cluster_2 Downstream Anti-Aging Effects cluster_3 Physiological Outcomes AHP1 This compound MC1R Binds to MC1R (Melanocortin-1 Receptor) AHP1->MC1R cAMP Activates cAMP Signaling Pathway MC1R->cAMP Melanin Stimulates Melanogenesis cAMP->Melanin DNA_Repair Enhances DNA Repair cAMP->DNA_Repair Inflammation Reduces Inflammation cAMP->Inflammation Adhesion Increases E-cadherin (CDH1) cAMP->Adhesion Photo Natural Photoprotection Melanin->Photo Damage Reduced UV-induced DNA Damage DNA_Repair->Damage Erythema Reduced Erythema Inflammation->Erythema Integrity Improved Skin Structural Integrity Adhesion->Integrity

Caption: Primary signaling cascade of this compound via MC1R activation.

Summary of Quantitative and Efficacy Data

The following tables consolidate the available quantitative and qualitative data from in vitro, ex vivo, and clinical studies on this compound.

Table 1: In Vitro & Ex Vivo Efficacy Data

Parameter Assessed Model System Treatment Result Reference
Gene Expression Human Hepatocytes (HepG2) This compound Significant increase in CDH1 (E-cadherin) expression. [8][9][10]
Apoptosis Gene Expression Human Hepatocytes (HepG2) This compound No modulation of BAX, Bcl-2, Caspase-9; slight reduction in BAX noted in one study. [8][9]
Cytotoxicity Human Hepatocytes (HepG2) This compound No cytotoxic effects observed. [8][9]

| Hair Pigmentation | Ex vivo hair follicles | this compound | Decreased number of white/low-pigmented cells; increased number of moderate/highly-pigmented cells. |[1][11] |

Table 2: Clinical Efficacy Data

Study Focus Subjects Formulation Duration Key Outcomes Reference
Photoaging 32 middle-aged Chinese women 0.1% supramolecular retinol (B82714) + 0.02% this compound essence 8 weeks Effective in improving the appearance of photoaged skin (wrinkles, texture, elasticity, firmness). Well tolerated. [12]
Skin Elasticity & Firmness Human participants Skincare formulation with this compound 12 weeks Significant improvements in skin elasticity and firmness; measurable reduction in sagging. [13]

| Vitiligo Treatment | Clinical trial participants | Cream containing this compound | Not specified | Showed promising results in the treatment of Vitiligo. |[1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments cited in the foundational research of this compound.

Protocol: Gene Expression Analysis via qPCR

This protocol is based on studies investigating the effect of this compound on gene expression in cell culture.[8][9][10]

  • Cell Culture and Seeding:

    • Human cell lines (e.g., Human Hepatocytes HepG2, Human Keratinocytes HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • For experiments, cells are seeded into multi-well plates and allowed to adhere for 24 hours.

  • Peptide Treatment:

    • A stock solution of synthesized this compound is prepared.

    • The culture medium is replaced with a fresh medium containing the desired concentration of this compound (e.g., 0.6 mg/mL).[8] Control wells receive a medium without the peptide.

    • Cells are incubated with the peptide for a specified time course (e.g., 24 hours).[9][10]

  • RNA Isolation and cDNA Synthesis:

    • Total RNA is extracted from both treated and control cells using a suitable RNA isolation kit following the manufacturer's protocol.

    • The concentration and purity of the extracted RNA are determined using spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • qPCR is performed using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green).

    • Primers specific to target genes (e.g., CDH1) and housekeeping genes (for normalization) are designed and validated.

    • The reaction mixture includes cDNA template, primers, and qPCR master mix.

    • The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Relative gene expression is calculated using the ΔΔCt method.

cluster_workflow Experimental Workflow: qPCR for Gene Expression A 1. Cell Culture (e.g., HepG2 cells) B 2. Peptide Treatment (Incubate with this compound) A->B C 3. Total RNA Isolation B->C D 4. Reverse Transcription (RNA → cDNA) C->D E 5. Quantitative PCR (qPCR) (Amplify CDH1 & Housekeeping Genes) D->E F 6. Data Analysis (Relative Quantification using ΔΔCt) E->F

References

An In-depth Technical Guide on the Cellular Signaling Pathways Modulated by Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1, a synthetic biomimetic peptide, has garnered significant attention in dermatological and cosmetic research for its diverse biological activities. This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by this compound, with a focus on its mechanisms of action in melanogenesis, inflammation, and cellular adhesion. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling cascades and workflows to support further research and development.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through three distinct signaling pathways:

  • Melanocortin 1 Receptor (MC1R) Signaling Pathway: By mimicking the endogenous α-Melanocyte-Stimulating Hormone (α-MSH), this compound binds to and activates the MC1R on melanocytes. This interaction is the cornerstone of its pigmentary and anti-inflammatory effects.

  • Anti-Inflammatory Signaling: Activation of the MC1R by this compound leads to the downregulation of pro-inflammatory mediators, thereby reducing inflammation.

  • E-cadherin Signaling Pathway: Recent studies have indicated that this compound can modulate the expression of E-cadherin, a key protein in cell-cell adhesion, suggesting a role in tissue repair and maintenance.

Melanocortin 1 Receptor (MC1R) Signaling Pathway

This compound is an agonist of the α-MSH, binding to the MC1R on melanocytes to stimulate melanin (B1238610) production.[1] This process enhances the skin's natural defense against UV radiation and can help in reversing hair graying by stimulating melanin synthesis in hair follicles.[2][3]

Mechanism of Action

The binding of this compound to MC1R initiates a cascade of intracellular events, as depicted in the diagram below. This leads to the synthesis of melanin, which is then transferred to surrounding keratinocytes.[2]

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: MC1R signaling cascade initiated by this compound.
Quantitative Data

Parameter Cell/Tissue Type Treatment Result Reference
Hair PigmentationEx vivo hair folliclesThis compoundDecreased white/low-pigmented cells, increased moderate/highly-pigmented cells in hair bulbs.[2]
RepigmentationVitiligo Patients2% this compound cream19.51% excellent, 46.34% good, 24.39% moderate response after 6 months.[1]
Experimental Protocols
  • Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates and treated with varying concentrations of this compound. α-MSH is used as a positive control.

  • Melanin Content Measurement: After 48-72 hours, cells are lysed with 1N NaOH. The melanin content is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Tyrosinase Activity Assay: Cell lysates are incubated with L-DOPA. The formation of dopachrome (B613829) is measured by absorbance at 475 nm to determine tyrosinase activity.

  • Protein Extraction: B16F10 cells are treated with this compound. Total protein is extracted using RIPA buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with This compound protein_extraction Protein Extraction (RIPA Buffer) start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-MITF) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Caption: Experimental workflow for Western Blot analysis.

Anti-Inflammatory Signaling Pathway

This compound demonstrates anti-inflammatory properties by limiting the expression of pro-inflammatory mediators.[2] This is particularly relevant in the context of UV-induced skin inflammation.

Mechanism of Action

The activation of MC1R by this compound can suppress the signaling pathways that lead to the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Prostaglandin E2 (PGE2).[2]

Anti_Inflammatory_Pathway This compound This compound MC1R MC1R This compound->MC1R Pro_inflammatory_pathway Pro-inflammatory Signaling Pathway MC1R->Pro_inflammatory_pathway Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV Radiation) Inflammatory_Stimulus->Pro_inflammatory_pathway Cytokines Pro-inflammatory Mediators (IL-1, IL-8, PGE2) Pro_inflammatory_pathway->Cytokines Inflammation Inflammation Cytokines->Inflammation Ecadherin_Pathway This compound This compound Unknown_Receptor Cell Surface Receptor (Putative) This compound->Unknown_Receptor Intracellular_Signaling Intracellular Signaling Cascade Unknown_Receptor->Intracellular_Signaling CDH1_Gene CDH1 Gene (in nucleus) Intracellular_Signaling->CDH1_Gene Upregulates Transcription Ecadherin_Protein E-cadherin Protein Synthesis CDH1_Gene->Ecadherin_Protein Cell_Adhesion Enhanced Cell-Cell Adhesion Ecadherin_Protein->Cell_Adhesion

References

Initial In-Vitro Studies of Acetyl Hexapeptide-1 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in-vitro studies on the cytotoxicity of Acetyl hexapeptide-1. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in understanding the safety profile of this peptide at the cellular level. This document details the experimental protocols, quantitative data from cytotoxicity assays, and the impact of the peptide on apoptotic pathways.

Executive Summary

This compound has been evaluated for its cytotoxic potential in in-vitro models using human liver cells (hepatocytes) and mouse connective tissue cells (fibroblasts). The collective findings from these initial studies indicate that this compound does not exhibit cytotoxic effects at the tested concentrations. No significant reduction in cell viability or induction of apoptosis-related genes has been observed, suggesting a favorable preliminary safety profile for this peptide in the context of the cell lines and assays utilized.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from in-vitro cytotoxicity studies of this compound.

Table 1: Cytotoxicity of this compound on Human Hepatocytes (HepG2)

Cell LinePeptide ConcentrationIncubation Time (hours)AssayResultsReference
HepG20.6 mg/mL24, 48, 72, 96Cell Growth (Hemocytometer Counting) & Cell Death (Trypan Blue Exclusion)No significant differences in cell growth or death were observed between treated and untreated cells.[1]

Table 2: Cytotoxicity of this compound Encapsulated in Silk Fibroin Nanoparticles on Mouse Fibroblasts (L929)

Cell LinePeptide Concentration (in SFNP)Incubation TimeAssayCell Viability (%)Reference
L9290.10 µg/mLNot SpecifiedMTT Assay95 - 100
L9290.15 µg/mLNot SpecifiedMTT Assay95 - 100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment in HepG2 Cells

Objective: To evaluate the effect of this compound on the viability and growth of human hepatocytes.

Materials:

  • Human hepatocellular carcinoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotic-Antimycotic solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution (0.05%)

  • This compound (Ac-ARHLFW-NH2)

  • Trypan Blue solution (0.4% w/v)

  • 24-well plates

  • Neubauer hemocytometer

  • Light microscope

Protocol:

  • Cell Culture: HepG2 cells were cultured as a monolayer in DMEM supplemented with 10% v/v FBS and 1% Antibiotic-Antimycotic solution. Cells were maintained in an exponential growth phase at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Seeding: Prior to the experiment, cells were washed with PBS, harvested using Trypsin-EDTA, and centrifuged at 1000 rpm for 5 minutes. After resuspension, 0.5 x 10^5 cells were seeded per well in a 24-well plate and incubated under the conditions mentioned above.[1]

  • Peptide Treatment: The following day, this compound was added to the cell cultures at a final concentration of 0.6 mg/mL.[1]

  • Cell Viability and Death Assessment:

    • Cell growth of untreated (control) and this compound-treated cultures was determined at 24, 48, 72, and 96-hour intervals.

    • At each time point, cell concentrations were measured using a Neubauer hemocytometer under a light microscope.[1]

    • The number of dead cells was determined using the trypan blue exclusion assay.[1]

Cytotoxicity Assessment in L929 Fibroblasts

Objective: To determine the in-vitro cytotoxicity of this compound encapsulated in silk fibroin nanoparticles (SFNP) on mouse fibroblast cell lines.

Materials:

  • L929 fibroblast cell line

  • This compound encapsulated in silk fibroin nanoparticles (SFNP+AHP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell culture medium and supplements

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: L929 fibroblast cells were seeded into 96-well plates at a specified density and allowed to adhere.

  • Peptide Treatment: Cells were treated with SFNP+AHP at concentrations ranging from 0.10 to 0.15 µg/mL.

  • MTT Assay: Following the incubation period, the MTT reagent was added to each well. The plate was incubated to allow for the metabolic conversion of MTT by viable cells into formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader to determine the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Apoptosis Modulation

In the study utilizing HepG2 cells, the effect of this compound on the expression of key apoptosis-related genes was investigated. The results showed no modulation of the expression of BAX, Bcl-2, and Caspase-9.[1] This suggests that at the tested concentration, this compound does not activate the intrinsic apoptotic pathway in these cells.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., HepG2, L929) Harvesting Harvesting & Counting Cell_Culture->Harvesting Seeding Seeding in Multi-well Plates Harvesting->Seeding Incubation Addition to Cells & Incubation Seeding->Incubation Peptide_Prep Preparation of Acetyl Hexapeptide-1 Solution Peptide_Prep->Incubation Trypan_Blue Trypan Blue Exclusion Assay (Cell Viability/Death Count) Incubation->Trypan_Blue MTT MTT Assay (Metabolic Activity) Incubation->MTT Data_Acquisition Data Acquisition (Microscopy/Plate Reader) Trypan_Blue->Data_Acquisition MTT->Data_Acquisition Analysis Calculation of Cell Viability (%) Data_Acquisition->Analysis

Caption: Experimental workflow for in-vitro cytotoxicity assessment of this compound.

Apoptosis-Related Gene Expression Modulation

G cluster_0 Intrinsic Apoptosis Pathway Acetyl_Hexapeptide_1 This compound (0.6 mg/mL) Bax Bax (Pro-apoptotic) Acetyl_Hexapeptide_1->Bax No Modulation Bcl2 Bcl-2 (Anti-apoptotic) Acetyl_Hexapeptide_1->Bcl2 No Modulation Caspase9 Caspase-9 (Initiator Caspase) Acetyl_Hexapeptide_1->Caspase9 No Modulation Bax->Caspase9 activates Bcl2->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound showed no modulation of key apoptosis-related genes.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1, a biomimetic peptide derived from alpha-melanocyte-stimulating hormone (α-MSH), is increasingly recognized for its significant anti-inflammatory capabilities. By acting as a specific agonist for the melanocortin-1 receptor (MC1R), this compound modulates key inflammatory pathways, offering a promising avenue for the development of novel therapeutic and dermo-cosmetic applications. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of this compound, detailing its mechanism of action, relevant signaling cascades, and methodologies for its evaluation. While specific quantitative data from peer-reviewed literature remains limited, this document consolidates the current understanding and provides a framework for further investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including dermatological conditions like erythema and inflammatory skin disorders. This compound, with the sequence Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2, is a synthetic peptide that mimics the action of the endogenous neuropeptide α-MSH.[1] Its primary mechanism of action involves binding to and activating the MC1R, a G-protein coupled receptor expressed on the surface of various cell types, including melanocytes and keratinocytes.[1] This interaction triggers a cascade of intracellular events that ultimately suppress the production of key pro-inflammatory mediators.

Mechanism of Action: MC1R Agonism and Downstream Signaling

The anti-inflammatory effects of this compound are initiated by its high affinity for the MC1R.[1] As an α-MSH analog, it functions as a potent agonist, initiating a signaling cascade that counteracts inflammatory stimuli.[2]

The MC1R-cAMP-PKA Axis

Upon binding of this compound to MC1R, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2]

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[3] The cAMP-PKA pathway activated by MC1R agonists is known to inhibit the NF-κB signaling cascade.[2][4] This inhibition is thought to occur through the stabilization of the inhibitory protein IκB, which prevents the nuclear translocation of the active p65 subunit of NF-κB.[2] By sequestering NF-κB in the cytoplasm, this compound effectively blocks the transcription of its target genes.

This compound Anti-Inflammatory Signaling Pathway cluster_nucleus Nucleus AH1 This compound MC1R MC1R AH1->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters IkB_degraded Degraded IκB IkB->IkB_degraded Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (IL-1α, IL-8, COX-2) NFkB_active_nuc->ProInflammatory_Genes Induces

This compound's anti-inflammatory signaling cascade.

Key Anti-inflammatory Effects

Through the modulation of the MC1R/NF-κB pathway, this compound exerts several key anti-inflammatory effects.

Reduction of Pro-inflammatory Cytokines

This compound has been shown to limit the expression of key pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8).[1] These cytokines are pivotal in orchestrating the inflammatory response, including the recruitment of immune cells to the site of inflammation.

Inhibition of Prostaglandin E2 (PGE2) Synthesis

The peptide also reduces the levels of Prostaglandin E2 (PGE2), a potent inflammatory mediator derived from the arachidonic acid pathway.[1] PGE2 is responsible for inducing vasodilation, increasing vascular permeability, and causing pain and fever associated with inflammation. This reduction is likely achieved through the downregulation of cyclooxygenase-2 (COX-2) expression, an enzyme transcriptionally regulated by NF-κB.

Attenuation of UV-Induced Erythema

Exposure to ultraviolet (UV) radiation triggers an inflammatory cascade in the skin, leading to erythema (redness). This compound provides significant protection against UV-induced erythema, underscoring its potential in photoprotective and after-sun care formulations.[1]

Quantitative Data Summary

While qualitative descriptions of this compound's anti-inflammatory effects are available from manufacturer literature, specific quantitative data from peer-reviewed studies, such as dose-response curves and IC50 values for cytokine and PGE2 inhibition, are not publicly available at the time of this writing. The following tables are presented as a template for the types of quantitative data that would be generated through the experimental protocols outlined in the subsequent section.

Parameter Cell Type Stimulant This compound Concentration % Inhibition (Relative to Stimulated Control)
IL-1α SecretionHuman KeratinocytesLPS (1 µg/mL)Data Not AvailableData Not Available
IL-8 SecretionHuman KeratinocytesTNF-α (10 ng/mL)Data Not AvailableData Not Available
PGE2 ProductionHuman Epidermal MelanocytesUV-B (30 mJ/cm²)Data Not AvailableData Not Available

Table 1: Illustrative table for in-vitro anti-inflammatory efficacy of this compound.

Parameter Study Design This compound Formulation UV Exposure Endpoint Quantitative Result
Erythema Index (a*)In vivo, human volunteers1% Cream1.5 MED24h post-UVData Not Available
Minimal Erythema Dose (MED)In vivo, human volunteers1% CreamPre-treatment for 2 weeksIncrease in MEDData Not Available

Table 2: Illustrative table for in-vivo efficacy of this compound in reducing UV-induced erythema.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantify the anti-inflammatory properties of this compound.

In-vitro Anti-inflammatory Assay in Human Keratinocytes

This protocol outlines the procedure to measure the inhibition of pro-inflammatory cytokine secretion from human keratinocytes.

In-vitro Cytokine Inhibition Assay Workflow start Start culture Culture Human Keratinocytes start->culture seed Seed cells in 24-well plates culture->seed pre_treat Pre-treat with This compound seed->pre_treat stimulate Stimulate with LPS or TNF-α pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (IL-1α, IL-8) by ELISA collect->elisa analyze Data Analysis elisa->analyze end End analyze->end NF-κB Nuclear Translocation Assay Workflow start Start seed Seed Keratinocytes on Coverslips start->seed pre_treat Pre-treat with This compound seed->pre_treat stimulate Stimulate with TNF-α pre_treat->stimulate fix Fix and Permeabilize Cells stimulate->fix block Block Non-specific Binding fix->block primary_ab Incubate with anti-p65 Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab stain_nuclei Counterstain Nuclei (DAPI) secondary_ab->stain_nuclei image Image with Fluorescence Microscope stain_nuclei->image analyze Analyze Nuclear Translocation image->analyze end End analyze->end

References

Acetyl Hexapeptide-1: An In-depth Technical Guide to its DNA Repair Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-1, a synthetic peptide, has garnered attention in the cosmetic and dermo-cosmetic fields for its potential anti-aging and skin-rejuvenating properties. While its effects on collagen production and wrinkle reduction are often highlighted, emerging evidence suggests a more profound mechanism of action at the cellular level: the enhancement of DNA repair processes. This technical guide delves into the core scientific principles underlying the purported DNA repair capabilities of this compound, exploring its biomimetic relationship with α-melanocyte-stimulating hormone (α-MSH) and the subsequent activation of signaling pathways that bolster the cellular response to DNA damage, particularly that induced by ultraviolet (UV) radiation. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for investigation, and a framework for the quantitative assessment of its efficacy, intended for a technical audience in research and drug development.

Introduction: The Imperative of DNA Repair in Skin Health

The integrity of the human genome is under constant assault from both endogenous and exogenous agents. In the context of skin, ultraviolet radiation from sun exposure is a primary source of DNA damage, leading to the formation of photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs). Failure to effectively repair this damage can result in mutations, cellular senescence, apoptosis, and ultimately, the clinical manifestations of photoaging and carcinogenesis. The skin possesses a sophisticated network of DNA repair pathways, including Nucleotide Excision Repair (NER), which is the primary mechanism for removing bulky, helix-distorting lesions like UV-induced photoproducts. Enhancing the efficiency of these endogenous repair systems is a promising strategy for mitigating the deleterious effects of UV radiation and promoting long-term skin health.

Proposed Mechanism of Action: Mimicking a Natural Defense

This compound is a biomimetic peptide that is reported to mimic the action of α-melanocyte-stimulating hormone (α-MSH). α-MSH is a key endogenous peptide hormone that, in addition to stimulating melanogenesis (the production of melanin), has been shown to enhance the DNA repair capacity of melanocytes and keratinocytes. The proposed mechanism for this compound's DNA repair capabilities is therefore centered on its ability to act as an agonist for the melanocortin 1 receptor (MC1R).

The α-MSH/MC1R Signaling Pathway and its Link to DNA Repair

Activation of the MC1R, a G-protein coupled receptor, by α-MSH (and putatively by this compound) initiates a signaling cascade that has been linked to enhanced DNA repair, particularly Nucleotide Excision Repair (NER).[1][2] This pathway is believed to augment the cell's ability to recognize and remove UV-induced DNA lesions.[2][3]

The key steps in this proposed signaling pathway are as follows:

  • Receptor Binding: this compound, mimicking α-MSH, binds to and activates the MC1R on the surface of skin cells (keratinocytes and melanocytes).

  • Second Messenger Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2]

  • Downstream Signaling: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates downstream targets.

  • Enhancement of NER: The MC1R signaling pathway has been shown to enhance NER through several mechanisms, including the phosphorylation of Ataxia Telangiectasia and Rad3-related (ATR) protein, which facilitates the recruitment of the Xeroderma Pigmentosum Complementation Group A (XPA) protein to sites of DNA damage.[4][5] This enhanced recruitment of key NER factors is thought to accelerate the repair process.

MC1R_DNA_Repair_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MC1R MC1R This compound->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ATR ATR PKA->ATR Phosphorylates XPA XPA ATR->XPA Recruits NER Nucleotide Excision Repair XPA->NER Facilitates DNA_Damage UV-induced DNA Damage NER->DNA_Damage Repairs DNA_Repair_Outcome Enhanced DNA Repair NER->DNA_Repair_Outcome Leads to

Caption: Proposed MC1R signaling pathway for enhanced DNA repair.

Quantitative Data on DNA Repair Efficacy

Direct quantitative data on the DNA repair capabilities of this compound is currently limited in publicly available literature. The majority of existing studies focus on its effects on skin appearance and E-cadherin expression.[6] Therefore, this section outlines the types of quantitative data that should be generated through the experimental protocols described in Section 4 to substantiate claims of DNA repair enhancement.

Parameter Assay Description Expected Outcome with this compound
DNA Strand Breaks Comet AssayMeasures the percentage of DNA in the comet tail, which is proportional to the number of DNA breaks.A decrease in the percentage of tail DNA over time after UV exposure in treated cells compared to untreated controls, indicating faster repair.
Double-Strand Breaks γ-H2AX Foci FormationQuantifies the number of γ-H2AX foci, a marker for DNA double-strand breaks.A faster resolution of γ-H2AX foci in treated cells following exposure to a DNA damaging agent.
Nucleotide Excision Repair Capacity Host Cell Reactivation (HCR) AssayMeasures the ability of cells to repair a damaged reporter plasmid, with repair efficiency reflected in reporter gene expression.Increased reporter gene expression in cells treated with the peptide and transfected with a damaged plasmid, compared to untreated cells.
Specific DNA Lesion Removal Lesion-Specific Enzyme Comet AssayUtilizes enzymes that recognize specific DNA lesions (e.g., CPDs) to create breaks that are then quantified by the comet assay.A more rapid decrease in the number of enzyme-specific lesions in treated cells.
Gene-Specific Repair Quantitative PCR (qPCR) based assayMeasures the repair of specific gene loci by assessing the restoration of PCR amplification efficiency of a long DNA target.Faster restoration of PCR amplification of a UV-damaged gene in treated cells.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing DNA damage and repair and can be adapted to evaluate the efficacy of this compound.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7]

Objective: To quantify the level of DNA damage and the kinetics of DNA repair in cells treated with this compound following UV irradiation.

Methodology:

  • Cell Culture and Treatment:

    • Culture human keratinocytes or melanocytes to 80-90% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Induction of DNA Damage:

    • Expose cells to a controlled dose of UVB radiation.

  • Cell Harvesting and Embedding:

    • Harvest cells at different time points post-irradiation (e.g., 0, 2, 4, 8, 24 hours) to assess repair kinetics.

    • Embed the cells in low-melting-point agarose (B213101) on microscope slides.

  • Lysis:

    • Immerse slides in a high-salt and detergent lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Incubate slides in an alkaline buffer to unwind the DNA.

    • Perform electrophoresis, during which damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the percentage of DNA in the comet tail using specialized software.

Comet_Assay_Workflow Start Start Cell_Culture Cell Culture & Peptide Treatment Start->Cell_Culture UV_Irradiation UVB Irradiation Cell_Culture->UV_Irradiation Cell_Harvesting Cell Harvesting at Different Time Points UV_Irradiation->Cell_Harvesting Embedding Embedding in Agarose Cell_Harvesting->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Fluorescence Microscopy & Image Analysis Staining->Analysis End End Analysis->End

Caption: Workflow for the Comet Assay.
γ-H2AX Immunofluorescence Staining

This assay is used to detect and quantify DNA double-strand breaks (DSBs).[8][9]

Objective: To assess the effect of this compound on the repair of DSBs induced by a clastogenic agent.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound as described for the comet assay.

  • Induction of DSBs:

    • Expose cells to a DSB-inducing agent (e.g., ionizing radiation or a radiomimetic chemical like bleomycin).

  • Fixation and Permeabilization:

    • At various time points post-treatment, fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

gH2AX_Assay_Workflow Start Start Cell_Culture Cell Culture on Coverslips & Peptide Treatment Start->Cell_Culture DSB_Induction Induction of Double- Strand Breaks Cell_Culture->DSB_Induction Fix_Perm Fixation and Permeabilization DSB_Induction->Fix_Perm Immunostaining Immunostaining for γ-H2AX Fix_Perm->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Analysis Image Analysis and Foci Quantification Microscopy->Analysis End End Analysis->End

Caption: Workflow for γ-H2AX Immunofluorescence Staining.
Host Cell Reactivation (HCR) Assay

The HCR assay measures the capacity of cells to perform transcription-coupled repair, a sub-pathway of NER.[10][11]

Objective: To determine if this compound enhances the NER capacity of cells.

Methodology:

  • Plasmid Preparation and Damage:

    • Use a reporter plasmid containing a gene such as luciferase.

    • Expose the plasmid to UV radiation to induce DNA damage.

  • Cell Culture and Treatment:

    • Culture cells and pre-treat with this compound.

  • Transfection:

    • Transfect the cells with both the damaged and undamaged (control) reporter plasmids.

  • Incubation and Lysis:

    • Allow time for the cells to repair the plasmid and express the reporter gene (e.g., 24-48 hours).

    • Lyse the cells to release the cellular contents.

  • Reporter Assay:

    • Measure the activity of the reporter enzyme (e.g., luciferase activity) in the cell lysates.

  • Data Analysis:

    • Calculate the repair capacity as the ratio of reporter activity from the damaged plasmid to that from the undamaged plasmid. Compare this ratio between treated and untreated cells.

Conclusion and Future Directions

The hypothesis that this compound enhances DNA repair capabilities by mimicking α-MSH and activating the MC1R signaling pathway presents a compelling avenue for the development of advanced dermo-cosmetic and potentially therapeutic agents. While direct evidence for this compound's role in DNA repair is still emerging, the established link between MC1R signaling and enhanced NER provides a strong scientific rationale for its investigation.

Future research should focus on generating robust, quantitative data on the efficacy of this compound in upregulating DNA repair pathways using the experimental protocols outlined in this guide. Key areas for further investigation include:

  • Dose-response studies: Determining the optimal concentration of this compound for maximal DNA repair enhancement.

  • Pathway-specific analysis: Utilizing specific inhibitors to confirm the involvement of the MC1R/cAMP/PKA pathway.

  • In vivo studies: Validating the in vitro findings in animal models and, ultimately, in human clinical trials to assess the peptide's ability to protect against UV-induced skin damage and photoaging.

  • Broader DNA repair pathways: Investigating whether this compound influences other DNA repair pathways beyond NER.

A thorough understanding of the molecular mechanisms underlying the DNA repair capabilities of this compound will be crucial for its successful translation into scientifically validated products that can effectively promote and maintain skin health at the genomic level.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Evaluation of Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl Hexapeptide-1 is a versatile synthetic peptide with demonstrated efficacy in cosmetic and dermatological applications. It exhibits a dual mechanism of action, making it a compelling subject for in-vitro research. Firstly, it acts as a biomimetic of α-melanocyte-stimulating hormone (α-MSH), binding to the melanocortin-1 receptor (MC1R) to stimulate melanin (B1238610) production and exert anti-inflammatory effects.[1] Secondly, it functions as a botulinum toxin-like peptide by interfering with the SNARE complex, which leads to the attenuation of muscle contraction and a reduction in the appearance of expression wrinkles.[2]

These application notes provide detailed protocols for the formulation of this compound for cell culture assays and for conducting key in-vitro experiments to evaluate its efficacy in melanogenesis, anti-inflammatory activity, and its impact on cellular adhesion.

Formulation of this compound for In-Vitro Assays

Proper solubilization and preparation of this compound are critical for obtaining reliable and reproducible results in cell-based assays.

Materials:

  • This compound (lyophilized powder)

  • Sterile, deionized water

  • 0.22 µm sterile filter

  • Sterile microcentrifuge tubes

Protocol for Preparation of Stock Solution (1 mg/mL):

  • Calculate the required volume of sterile deionized water to reconstitute the lyophilized this compound to a final concentration of 1 mg/mL.

  • Aseptically add the sterile deionized water to the vial containing the peptide.

  • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can degrade the peptide.

  • If solubility is an issue, gentle warming to 37°C or brief sonication can be employed.

  • Once fully dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions:

Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium immediately before use.

Experimental Protocols

Melanogenesis-Promoting Activity Assessment

This protocol details the procedure to assess the effect of this compound on melanin production in a murine melanoma cell line, B16F10.

a) Melanin Content Assay

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound working solutions

  • α-MSH (positive control)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer: 1N NaOH with 10% DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM). Include a vehicle control (medium only) and a positive control (e.g., 100 nM α-MSH).

  • Incubate the cells for 72 hours.[4]

  • After incubation, wash the cells with PBS and harvest the cell pellets by centrifugation.

  • Lyse the cell pellets by adding 200 µL of lysis buffer (1N NaOH with 10% DMSO) and incubate at 80°C for 1 hour.[4]

  • Transfer 100 µL of the lysate to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Determine the protein concentration of the lysates using a BCA protein assay kit to normalize the melanin content to the total protein content.

  • Calculate the percentage of melanin content relative to the untreated control.

b) Cellular Tyrosinase Activity Assay

Materials:

  • B16F10 melanoma cells

  • Cell culture reagents as above

  • Lysis Buffer: 1% Triton X-100 in PBS

  • L-DOPA solution (2 mg/mL in PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 6-well plate and treat with this compound as described in the melanin content assay.

  • After 72 hours of incubation, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

  • Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 80 µL of the cell lysate (containing equal amounts of protein) to each well.

  • Add 20 µL of L-DOPA solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the tyrosinase activity as a percentage of the untreated control.

Quantitative Data Summary: Melanogenesis

AssayCell LineTreatment ConcentrationExpected OutcomeReference Compound Data (α-MSH)
Melanin ContentB16F101 - 100 µMDose-dependent increase in melanin production~249% increase at 200 nM[4]
Tyrosinase ActivityB16F101 - 100 µMDose-dependent increase in tyrosinase activity30-65% increase at 1-10 µM[5]
Anti-Inflammatory Activity Assessment

This protocol describes how to evaluate the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound working solutions

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[6]

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells only), an LPS control (cells + LPS), and a positive control (e.g., a known anti-inflammatory drug).

  • After 24 hours, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.[6]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Express the results as a percentage inhibition of NO production compared to the LPS-treated control.

Quantitative Data Summary: Anti-Inflammation

AssayCell LineTreatment ConcentrationExpected OutcomeReference Compound Data (Diclofenac)
Nitric Oxide (NO)RAW 264.710 - 100 µg/mLDose-dependent inhibition of LPS-induced NO productionIC50 values for other compounds can be in the µg/mL range
Assessment of Cellular Adhesion Modulation

This protocol is based on a study that used HepG2 cells to investigate the effect of an acetyl hexapeptide on the gene expression of E-cadherin (CDH-1), a key protein in cell adhesion.[7]

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound working solutions

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • qPCR master mix and primers for CDH-1 and a housekeeping gene (e.g., β-actin)

  • Real-time PCR system

Protocol:

  • Seed HepG2 cells in a 6-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with this compound (e.g., 0.6 mg/mL) for 24, 48, and 72 hours.[8]

  • At each time point, extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for CDH-1 and the housekeeping gene.

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in CDH-1 expression in treated cells compared to untreated controls.

Quantitative Data Summary: Cellular Adhesion

AssayCell LineTreatment ConcentrationExpected OutcomePublished Data (this compound)
CDH-1 Gene ExpressionHepG20.6 mg/mLIncreased expression of the E-cadherin (CDH-1) geneSignificant increase in CDH-1 expression at 24 hours[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

G

G

Experimental Workflows

G

G

References

Application Notes and Protocols for Testing Acetyl Hexapeptide-1 Efficacy on Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Hexapeptide-1 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its biomimetic properties, mimicking the action of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2][3] This peptide is an agonist of the melanocortin-1 receptor (MC1R) and is designed to stimulate melanogenesis, the process of melanin (B1238610) production by melanocytes.[4] The activation of MC1R by this compound initiates a signaling cascade that leads to an increase in melanin synthesis and its transfer to surrounding keratinocytes, thereby influencing skin and hair pigmentation.[1] Furthermore, it has been shown to play a role in protecting the skin from UV-induced damage and reducing inflammation.[1][4]

These application notes provide a comprehensive guide for researchers to effectively test the efficacy of this compound on melanocytes. The protocols outlined below cover in vitro and ex vivo models to assess the peptide's impact on melanin content, tyrosinase activity, and the expression of key melanogenesis-related genes.

Mechanism of Action: Signaling Pathway

This compound functions as a biomimetic of α-MSH, binding to and activating the MC1R on the surface of melanocytes.[2][3] This binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin synthesis.[6][7][8]

Acetyl_Hexapeptide_1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF Transcription pCREB->MITF Upregulates TYR TYR MITF->TYR Promotes Transcription TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin AHP1 Acetyl Hexapeptide-1 AHP1->MC1R Binds to

Caption: this compound signaling pathway in melanocytes.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the experimental protocols described below. These values are based on published literature and serve as a benchmark for efficacy testing.

Table 1: In Vitro Efficacy of this compound on Melanocytes

ParameterTest SystemThis compound ConcentrationExpected OutcomeReference
Melanin Content B16-F10 Murine Melanoma Cells10 µM - 100 µMDose-dependent increase[2][3]
Normal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMSignificant increase[7][8]
Tyrosinase Activity B16-F10 Murine Melanoma Cells10 µM - 100 µMDose-dependent increase[2][9]
Normal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMSignificant increase (up to 83% with MC1R activation)[9]
Gene Expression (qPCR)
TYRNormal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMUpregulation[6][7][8]
MITFNormal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMUpregulation[6]
TRP-1Normal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMUpregulation[7][8]
TRP-2Normal Human Epidermal Melanocytes (NHEM)1 µM - 50 µMUpregulation[7][8]

Table 2: Ex Vivo Efficacy of this compound on Human Skin Explants

ParameterTest SystemThis compound ConcentrationExpected OutcomeReference
Melanin Content (Fontana-Masson Staining) Human Skin Explants0.1% - 1% topical applicationIncreased melanin deposition in the basal layer of the epidermis[10]
Pigmentation Human Skin Explants0.1% - 1% topical applicationVisible increase in skin pigmentation[9]
Gene Expression (qPCR) Human Skin Explants0.1% - 1% topical applicationUpregulation of TYR, MITF, TRP-1, TRP-2[7][8][11]

Experimental Protocols

In Vitro Efficacy Testing

This section details the protocols for evaluating the effect of this compound on cultured melanocytes.

  • Normal Human Epidermal Melanocytes (NHEM):

    • Thaw cryopreserved NHEM rapidly in a 37°C water bath.[12]

    • Seed the cells in T-75 flasks coated with collagen IV at a density of 2,500-5,000 cells/cm².[1]

    • Culture the cells in Melanocyte Growth Medium (MGM-4) supplemented with growth factors.[1]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[12]

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 70-80% confluency using Trypsin/EDTA and a trypsin inhibitor.[4][12]

  • B16-F10 Murine Melanoma Cells:

    • Thaw cryopreserved B16-F10 cells rapidly in a 37°C water bath.

    • Seed the cells in T-75 flasks.

    • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency using Trypsin/EDTA.

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assays Thaw Thaw Cells Seed Seed Cells in Flasks Thaw->Seed Incubate Incubate (37°C, 5% CO2) Seed->Incubate Treat Treat with This compound Incubate->Treat Melanin Melanin Content Assay Treat->Melanin Tyrosinase Tyrosinase Activity Assay Treat->Tyrosinase qPCR Gene Expression (qPCR) Treat->qPCR

Caption: General workflow for in vitro efficacy testing.
  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 48-72 hours.[2][3]

  • Wash the cells with PBS and harvest them.

  • Lyse the cell pellets in 1N NaOH at 80°C for 1 hour.[5]

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.[3][5]

  • Create a standard curve using synthetic melanin.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Normalize the melanin content to the total protein content and express the results as a percentage of the untreated control.

  • Seed cells in a 96-well plate and treat with this compound for 72 hours.[9]

  • Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.[9][14]

  • Centrifuge the lysates to pellet the cell debris.

  • Add L-DOPA (2 mg/mL) to the supernatant and incubate at 37°C for 1 hour.[9]

  • Measure the absorbance at 475 nm to quantify the formation of dopachrome.[14]

  • Determine the protein concentration of the lysates.

  • Express tyrosinase activity as units per milligram of protein.

  • Treat cells with this compound for 24-48 hours.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[6]

  • Perform qPCR using primers for the target genes (TYR, MITF, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH or β-actin).[15]

  • The thermocycling conditions should be optimized but a general protocol is: initial denaturation at 94°C for 2 min, followed by 35-40 cycles of denaturation at 94°C for 30 sec, annealing at 55-60°C for 30 sec, and extension at 72°C for 30 sec.[6]

  • Calculate the relative gene expression using the ΔΔCt method.

Ex Vivo Efficacy Testing

This protocol utilizes human skin explants to assess the efficacy of this compound in a system that more closely mimics in vivo conditions.

  • Obtain human skin samples from cosmetic surgeries with informed consent and ethical approval.

  • Prepare skin explants of approximately 1 cm² and place them in a culture insert at the air-liquid interface in a 6-well plate.[11][16]

  • Culture the explants in a suitable medium (e.g., DMEM) at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Change the culture medium every 2-3 days.[11]

Ex_Vivo_Workflow cluster_prep Explant Preparation cluster_treatment_exvivo Treatment cluster_analysis Analysis Obtain Obtain Skin Samples Prepare Prepare Skin Explants Obtain->Prepare Culture Culture Explants Prepare->Culture Treat_exvivo Topical Application of This compound Culture->Treat_exvivo Histology Histology (Fontana-Masson) Treat_exvivo->Histology qPCR_exvivo Gene Expression (qPCR) Treat_exvivo->qPCR_exvivo

Caption: Workflow for ex vivo efficacy testing on human skin explants.
  • Topically apply a formulation containing this compound to the epidermal surface of the skin explants daily for up to 7 days.

  • At the end of the treatment period, harvest the explants.

  • Fix a portion of the explants in formalin, embed in paraffin, and section for histological analysis.

  • Stain the sections with Fontana-Masson to visualize melanin distribution and content.

  • From the remaining portion of the explants, extract RNA for gene expression analysis of TYR, MITF, TRP-1, and TRP-2 as described in the in vitro protocol.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy in stimulating melanogenesis. By employing a combination of in vitro and ex vivo models, researchers can obtain reliable and reproducible data on the peptide's mechanism of action and its potential for applications in skin and hair pigmentation. The provided quantitative benchmarks and detailed methodologies will aid in the systematic assessment of this promising cosmetic and therapeutic ingredient.

References

Application Notes and Protocols for In-Vivo Studies of Acetyl Hexapeptide-1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl hexapeptide-1 is a synthetic peptide that has garnered significant interest in the cosmetic and therapeutic fields for its diverse biological activities. It is reported to act as a biomimetic of α-melanocyte-stimulating hormone (α-MSH), binding to the melanocortin 1 receptor (MC1R). This interaction is key to its primary functions: stimulating melanin (B1238610) production for skin pigmentation and modulating inflammatory responses. Additionally, studies suggest this compound may possess anti-aging properties by influencing neuromuscular signaling and supporting the dermal matrix.

These application notes provide detailed protocols for designing and conducting in-vivo studies in animal models to substantiate the anti-inflammatory, pigmentation-modulating, and anti-wrinkle claims of this compound.

Mechanism of Action: Signaling Pathways

This compound primarily exerts its effects through the activation of the MC1R, initiating a cascade of intracellular events.

Acetyl_Hexapeptide_1_Signaling MC1R MC1R AC Adenylate Cyclase MC1R->AC NFkB NF-κB MC1R->NFkB Inhibits AHP1 This compound AHP1->MC1R cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Activates TYR Tyrosinase MITF->TYR Transcription Melanin Melanin Synthesis TYR->Melanin Cytokines Pro-inflammatory Cytokines (IL-1, IL-8) NFkB->Cytokines

This compound Signaling Pathway

Experimental Protocols

General Materials and Methods
  • Animal Models: Female hairless mice (SKH-1 or Crl:CD-1(ICR)) or C57BL/6 mice, 6-8 weeks old, are suitable models. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Test Article Formulation: this compound can be incorporated into a topical vehicle. A simple oil-in-water (O/W) emulsion-based cream is a suitable vehicle.

    • Vehicle Preparation: A base cream can be formulated with stearic acid and cetyl alcohol (oil phase), and triethanolamine, and propylene (B89431) glycol (aqueous phase). The oil and water phases are heated separately to 75°C, then the aqueous phase is added to the oil phase with continuous stirring until cooled.

    • Active Formulation: this compound is water-soluble and should be dissolved in the aqueous phase before emulsification. A typical concentration for topical peptide formulations can range from 1% to 5%.

  • Control Groups:

    • Vehicle Control: Animals treated with the base cream without this compound.

    • Untreated Control: Animals that do not receive any topical treatment but are subjected to the same experimental conditions (e.g., UV exposure).

    • Positive Control: Dependent on the study, a known active ingredient can be used (e.g., a known anti-inflammatory agent for the erythema study).

Study 1: Evaluation of Anti-Inflammatory Effects (UV-Induced Erythema Model)

This study will assess the ability of this compound to reduce skin inflammation following UVB exposure.

Experimental Workflow:

Anti_Inflammatory_Workflow acclimatization Acclimatization (1 week) grouping Animal Grouping (n=8-10/group) acclimatization->grouping depilation Dorsal Skin Depilation grouping->depilation treatment Topical Treatment (Pre- or Post-UVB) depilation->treatment uvb UVB Irradiation treatment->uvb erythema Erythema Scoring (24h post-UVB) uvb->erythema biopsy Skin Biopsy Collection erythema->biopsy analysis Histological & Cytokine Analysis biopsy->analysis data Data Analysis & Reporting analysis->data

Workflow for Anti-Inflammatory Study

Protocol:

  • Animal Preparation: Anesthetize mice and depilate the dorsal skin using electric clippers followed by a chemical depilatory cream. Allow a 24-hour recovery period.

  • UVB Irradiation: Expose the depilated dorsal skin to a single dose of UVB radiation. The minimal erythema dose (MED) should be predetermined. A typical starting dose is 100-200 mJ/cm².

  • Topical Application: Apply approximately 100 mg of the test or control formulations to the irradiated area. Application can be performed before or after UVB exposure to assess protective or therapeutic effects, respectively.[1]

  • Erythema Assessment: At 24 hours post-irradiation, visually score the erythema on a scale of 0 to 4 (0 = no erythema, 4 = severe erythema).

  • Skin Biopsy and Analysis:

    • Collect full-thickness skin biopsies from the treated areas.

    • Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.

    • Cytokine Analysis: Homogenize the remaining tissue to extract proteins. Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA kits.[2][3][4]

Data Presentation:

GroupErythema Score (Mean ± SD)Inflammatory Cell Infiltration (Cells/mm²)IL-1β (pg/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)
Untreated
Vehicle Control
This compound (1%)
This compound (5%)
Positive Control
Study 2: Evaluation of Pigmentation-Modulating Effects

This study will determine the effect of this compound on skin pigmentation.

Protocol:

  • Animal Model: Use hairless mice (SKH-1) or C57BL/6 mice. For C57BL/6 mice, depilation will induce the anagen phase of the hair cycle, leading to skin pigmentation.[5]

  • Topical Application: Apply the test and control formulations daily to a defined area on the dorsal skin for 4-6 weeks.

  • Pigmentation Assessment:

    • Visual Scoring: At weekly intervals, visually score the degree of pigmentation using a graded scale or by comparing to a color chart.

    • Chromameter Analysis: Use a chromameter to quantitatively measure changes in skin color (Lab* values).

  • Skin Biopsy and Analysis:

    • At the end of the study, collect skin biopsies.

    • Histology: Stain tissue sections with Fontana-Masson to visualize and quantify melanin deposits in the epidermis.[6]

    • Melanin Content Assay: Homogenize skin samples and measure the melanin content spectrophotometrically.

Data Presentation:

GroupVisual Pigmentation Score (Week 4, Mean ± SD)L* Value (Change from Baseline, Mean ± SD)Melanin Content (μg/mg tissue)Epidermal Melanin Deposit (Area %)
Vehicle Control
This compound (1%)
This compound (5%)
Study 3: Evaluation of Anti-Wrinkle Effects (Photoaging Model)

This study will assess the efficacy of this compound in reducing the appearance of wrinkles in a UV-induced photoaging model.

Protocol:

  • Wrinkle Induction: Expose the dorsal skin of hairless mice to UVB radiation three times a week for 6-8 weeks. The UVB dose can be gradually increased from 1 MED to 4 MED over the induction period to establish visible wrinkles.[7][8][9]

  • Topical Application: Following the wrinkle induction phase, apply the test and control formulations daily for an additional 4-6 weeks.

  • Wrinkle Assessment:

    • Skin Replicas: At the beginning and end of the treatment period, take silicone replicas of the dorsal skin. Analyze the replicas using a skin visiometer to quantify wrinkle parameters such as depth, length, and area.[10][11][12]

  • Skin Biopsy and Analysis:

    • Collect skin biopsies at the end of the study.

    • Histology: Stain tissue sections with Masson's trichrome to visualize collagen fibers.

    • Collagen and Elastin (B1584352) Quantification: Use biochemical assays to measure the total collagen and elastin content in skin homogenates.

Data Presentation:

GroupWrinkle Depth (μm, % Change from Baseline)Wrinkle Area (%, % Change from Baseline)Total Collagen Content (μg/mg tissue)Elastin Content (μg/mg tissue)
Vehicle Control
This compound (1%)
This compound (5%)
Positive Control (e.g., Retinoid)

Safety Evaluation: Skin Irritation Study

A preliminary study should be conducted to ensure the topical formulation is not an irritant.

Protocol:

  • Apply the vehicle and the final formulations of this compound to the skin of a small group of mice.

  • Observe the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after application.

  • Score the reactions based on a standardized scale (e.g., Draize scale). A non-irritating formulation should show no or minimal signs of irritation.[3]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in-vivo evaluation of this compound in animal models. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data to support the anti-inflammatory, pigmentation-modulating, and anti-wrinkle claims of this peptide, thereby facilitating its development for cosmetic and therapeutic applications.

References

Quantitative PCR Analysis of Gene Expression Following Acetyl Hexapeptide-1 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-1 is a synthetic peptide with known effects on skin physiology, including roles in promoting skin cell adhesion, enhancing the extracellular matrix, and modulating pigmentation. These effects are underpinned by changes in gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying these changes. This document provides detailed protocols for the analysis of gene expression in skin cells treated with this compound, focusing on key signaling pathways.

Key Signaling Pathways and Target Genes

This compound is known to influence several key signaling pathways in skin cells. The following sections detail these pathways and suggest target genes for qPCR analysis.

E-cadherin Signaling Pathway

This compound has been shown to upregulate the expression of the CDH1 gene, which encodes for E-cadherin. E-cadherin is a crucial protein for cell-cell adhesion in epithelial cells, and its increased expression can enhance tissue integrity and barrier function.

Target Genes for qPCR Analysis:

  • CDH1 : Encodes for E-cadherin, a key protein in cell adhesion.

  • CTNNB1 : Encodes for β-catenin, a protein that links E-cadherin to the actin cytoskeleton and is involved in signaling.

  • ACTB (Actin Beta): Often used as a reference gene, but can also be assessed as it's a key component of the cytoskeleton.

Extracellular Matrix (ECM) Synthesis

This compound is reported to support the synthesis of collagen and elastin, essential components of the skin's extracellular matrix that provide structural integrity and elasticity.

Target Genes for qPCR Analysis:

  • COL1A1 : Encodes the pro-alpha1 chain of type I collagen, the most abundant collagen in the skin.[1][2]

  • COL3A1 : Encodes the pro-alpha1 chain of type III collagen, important for skin elasticity.[1]

  • ELN : Encodes for elastin, the protein responsible for the elasticity of the skin.[2]

Melanocortin 1 Receptor (MC1R) Signaling Pathway

This compound can act as an agonist for the Melanocortin 1 Receptor (MC1R), a key regulator of pigmentation in melanocytes.[3] Activation of MC1R initiates a signaling cascade that leads to the production of melanin (B1238610).

Target Genes for qPCR Analysis:

  • MC1R : Encodes the Melanocortin 1 Receptor.

  • MITF (Melanocyte Inducing Transcription Factor): A master regulator of melanocyte development and melanin synthesis.[3][4][5][6]

  • TYR (Tyrosinase): Encodes the rate-limiting enzyme in melanin synthesis.[3][4][6]

  • TYRP1 (Tyrosinase-Related Protein 1): Involved in the synthesis of eumelanin.[6]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured summary of hypothetical quantitative data from a qPCR experiment investigating the effects of this compound on human dermal fibroblasts. The data is presented as fold change in gene expression relative to an untreated control.

Table 1: Gene Expression Changes in the E-cadherin Signaling Pathway

Gene SymbolTreatment GroupFold Change (Mean ± SD)p-value
CDH1 This compound (10 µM)2.5 ± 0.3< 0.01
Untreated Control1.0 ± 0.1-
CTNNB1 This compound (10 µM)1.8 ± 0.2< 0.05
Untreated Control1.0 ± 0.1-

Table 2: Gene Expression Changes in Extracellular Matrix Synthesis

Gene SymbolTreatment GroupFold Change (Mean ± SD)p-value
COL1A1 This compound (10 µM)3.2 ± 0.4< 0.01
Untreated Control1.0 ± 0.1-
COL3A1 This compound (10 µM)2.8 ± 0.3< 0.01
Untreated Control1.0 ± 0.1-
ELN This compound (10 µM)2.1 ± 0.2< 0.05
Untreated Control1.0 ± 0.1-

Table 3: Gene Expression Changes in the MC1R Signaling Pathway (in Melanocytes)

Gene SymbolTreatment GroupFold Change (Mean ± SD)p-value
MITF This compound (10 µM)4.5 ± 0.5< 0.001
Untreated Control1.0 ± 0.1-
TYR This compound (10 µM)3.9 ± 0.4< 0.01
Untreated Control1.0 ± 0.1-
TYRP1 This compound (10 µM)3.5 ± 0.3< 0.01
Untreated Control1.0 ± 0.1-

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol details the culture of human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) and their treatment with this compound.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)

  • Fibroblast Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) or Keratinocyte Growth Medium

  • This compound (powder)

  • Sterile, nuclease-free water or DMSO for peptide reconstitution

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Culture: Culture HDFs or HEKs in their respective growth media in a humidified incubator at 37°C with 5% CO2.

  • Peptide Preparation: Reconstitute this compound in sterile, nuclease-free water or DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Cell Seeding: Seed the cells into 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment: Once the cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control (medium with the same concentration of DMSO or water as the peptide-treated wells).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Isolation and cDNA Synthesis

This protocol describes the extraction of total RNA from the treated cells and the subsequent synthesis of complementary DNA (cDNA).

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Nuclease-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Reverse transcription kit

  • Thermal cycler

Procedure:

  • RNA Isolation: At the end of the treatment period, wash the cells with PBS and then lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. This process converts the isolated RNA into more stable cDNA, which will be used as the template for qPCR.

Protocol 3: Quantitative PCR (qPCR)

This protocol outlines the steps for performing qPCR to quantify the expression of the target genes.

Materials:

  • cDNA from Protocol 2

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Plate Loading: Add the qPCR reaction mixture to a 96-well qPCR plate. Then, add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

  • qPCR Run: Place the plate in the qPCR instrument and run the appropriate thermal cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Acquisition: The qPCR instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

Protocol 4: Data Analysis (ΔΔCt Method)

The relative quantification of gene expression can be determined using the delta-delta Ct (ΔΔCt) method.

Procedure:

  • Determine the mean Ct value for each sample and the reference gene.

  • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

  • Calculate the ΔΔCt : ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt.

Mandatory Visualizations

Experimental_Workflow

E_cadherin_Signaling

ECM_Synthesis_Pathway

MC1R_Signaling_Pathway

References

Revolutionizing Dermal Delivery: Advanced Methodologies for Assessing Acetyl Hexapeptide-1 Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of cosmetic and pharmaceutical research, understanding the cutaneous bioavailability of active ingredients is paramount. Acetyl hexapeptide-1, a biomimetic peptide renowned for its skin-enhancing properties, presents a unique challenge in formulation development due to the formidable barrier of the stratum corneum. These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for accurately assessing the skin penetration of this compound, ensuring the development of effective topical delivery systems.

This document outlines three principal methodologies for evaluating the permeation and localization of this compound within the skin: in vitro Franz diffusion cell studies, ex vivo tape stripping, and in vitro/ ex vivo confocal laser scanning microscopy. Each protocol is detailed to facilitate replication and standardization in a laboratory setting. Furthermore, a summary of the signaling pathway of this compound is provided to offer a complete picture of its mechanism of action.

Data Presentation: Quantitative Analysis of Peptide Skin Penetration

While extensive quantitative data on the skin penetration of this compound is not widely available in the public domain, data from a similar peptide, Acetyl hexapeptide-8, can serve as a valuable reference for understanding the expected outcomes of such studies. It is crucial to note that this compound and Acetyl hexapeptide-8 are distinct molecules, and their penetration profiles may differ. The following tables summarize representative data for Acetyl hexapeptide-8, illustrating the types of quantitative results that can be obtained using the described methodologies.[1][2][3][4]

Table 1: In Vitro Skin Permeation Parameters for Acetyl Hexapeptide-8 [1][4]

Skin ModelFormulationPermeability Coefficient (Kp)Amount Permeated in 24h (µg/cm²)
Human Cadaver SkinO/W EmulsionNot Detected in Dermis/Receptor FluidNot Detected in Dermis/Receptor Fluid
Hairless Guinea Pig SkinO/W EmulsionNot Detected in Dermis/Receptor FluidNot Detected in Dermis/Receptor Fluid

Table 2: Distribution of Acetyl Hexapeptide-8 in Skin Layers Following Topical Application (% of Applied Dose) [2][3][4]

Skin LayerHairless Guinea Pig SkinHuman Cadaver Skin
Skin Wash99.4%99.7%
Stratum Corneum0.54%0.22%
Viable Epidermis0.01%0.01%
DermisNot DetectedNot Detected
Receptor FluidNot DetectedNot Detected

Experimental Protocols

In Vitro Franz Diffusion Cell Permeation Assay

This protocol details the procedure for quantifying the amount of this compound that permeates through excised skin over time.

Objective: To determine the rate and extent of skin penetration of this compound from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and tissue. The skin can be used as a full-thickness section or dermatomed to a specific thickness.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with a known volume of degassed, pre-warmed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes with the magnetic stirrer on.

  • Dosing: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area at each time point and plot this against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Prepare Excised Skin Cell_Assembly Assemble Franz Cell Skin_Prep->Cell_Assembly Receptor_Fill Fill Receptor Chamber Cell_Assembly->Receptor_Fill Equilibration Equilibrate System (32°C skin surface) Receptor_Fill->Equilibration Dosing Apply Formulation to Donor Chamber Equilibration->Dosing Incubation Incubate & Stir Dosing->Incubation Sampling Collect Aliquots from Receptor Incubation->Sampling Analysis Quantify Peptide (HPLC/LC-MS) Sampling->Analysis Data_Processing Calculate Flux & Permeability Analysis->Data_Processing

Figure 1: Experimental workflow for the in vitro Franz diffusion cell assay.

Tape Stripping for Stratum Corneum Distribution

This protocol describes a minimally invasive technique to determine the concentration gradient of this compound within the stratum corneum.

Objective: To quantify the amount of this compound present in successive layers of the stratum corneum after topical application.

Materials:

  • Adhesive tape discs (e.g., D-Squame®)

  • Forceps

  • Microcentrifuge tubes

  • Extraction solvent (e.g., methanol (B129727) or acetonitrile)

  • Vortex mixer

  • Sonication bath

  • HPLC or LC-MS/MS system

Procedure:

  • Formulation Application: Apply a defined amount of the this compound formulation to a specific area of ex vivo skin or the skin of a volunteer.

  • Incubation: Allow the formulation to remain on the skin for a predetermined period.

  • Tape Stripping: After incubation, remove any excess formulation from the skin surface. Press a single adhesive tape disc firmly onto the treated area for a consistent duration and then remove it with a single, smooth motion using forceps.

  • Sample Collection: Place the tape strip into a microcentrifuge tube. Repeat the stripping process multiple times on the same skin area to collect successive layers of the stratum corneum, placing each strip in a separate tube.

  • Extraction: Add a precise volume of extraction solvent to each tube. Vortex and sonicate the tubes to extract the this compound from the tape strips.

  • Analysis: Centrifuge the tubes and analyze the supernatant for the concentration of this compound using a validated analytical method.

  • Data Interpretation: The amount of peptide in each tape strip corresponds to its concentration at different depths within the stratum corneum.

cluster_prep Preparation cluster_stripping Tape Stripping cluster_analysis Analysis Formulation_Application Apply Formulation to Skin Incubation Incubate for Defined Period Formulation_Application->Incubation Remove_Excess Remove Excess Formulation Incubation->Remove_Excess Apply_Tape Apply Adhesive Tape Remove_Excess->Apply_Tape Remove_Tape Remove Tape Strip Apply_Tape->Remove_Tape Repeat Repeat for Successive Layers Remove_Tape->Repeat Extraction Extract Peptide from Tape Remove_Tape->Extraction Quantification Quantify Peptide (HPLC/LC-MS) Extraction->Quantification Profile Generate SC Concentration Profile Quantification->Profile

Figure 2: Experimental workflow for the tape stripping method.

Confocal Laser Scanning Microscopy (CLSM) for Visualization

This protocol allows for the visualization of the penetration pathways and localization of fluorescently-labeled this compound within the different layers of the skin.

Objective: To qualitatively and semi-quantitatively assess the distribution of this compound in the skin strata.

Materials:

  • Fluorescently-labeled this compound

  • Excised human or animal skin

  • Confocal laser scanning microscope

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Formulation Preparation: Prepare a formulation containing the fluorescently-labeled this compound.

  • Skin Treatment: Apply the formulation to the surface of the excised skin and incubate for a defined period under controlled conditions.

  • Sample Preparation: After incubation, gently wash the skin surface to remove any unabsorbed formulation. The skin sample can be imaged as a whole mount or cryo-sectioned for cross-sectional analysis.

  • Microscopy: Mount the skin sample on a microscope slide with a suitable mounting medium. Acquire a series of optical sections (z-stack) through the skin using the confocal microscope.

  • Image Analysis: The resulting images will show the localization of the fluorescently-labeled peptide within the stratum corneum, viable epidermis, and potentially the dermis. The fluorescence intensity in different regions of interest can be semi-quantitatively analyzed.

cluster_prep Preparation cluster_exp Experiment cluster_imaging Imaging & Analysis Label_Peptide Synthesize Fluorescently- Labeled Peptide Formulation Prepare Formulation Label_Peptide->Formulation Skin_Treatment Apply Formulation to Excised Skin Formulation->Skin_Treatment Incubation Incubate Skin_Treatment->Incubation Wash Wash Excess Incubation->Wash Mount_Sample Mount Skin Sample Wash->Mount_Sample CLSM_Imaging Acquire Z-Stack Images (Confocal Microscopy) Mount_Sample->CLSM_Imaging Image_Analysis Analyze Penetration Pathways & Depth CLSM_Imaging->Image_Analysis

Figure 3: Experimental workflow for confocal laser scanning microscopy.

Mechanism of Action: this compound Signaling Pathway

This compound is a biomimetic peptide that mimics the action of α-melanocyte-stimulating hormone (α-MSH). It binds to and activates the melanocortin-1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes and keratinocytes. This activation initiates a downstream signaling cascade that is responsible for its biological effects.

Upon binding of this compound to MC1R, the associated G-protein (Gs) is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte development and function, and it upregulates the expression of key enzymes involved in melanin (B1238610) synthesis, such as tyrosinase. This leads to an increase in melanin production, which provides natural photoprotection.

Furthermore, MC1R activation can also lead to the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide This compound MC1R MC1R Peptide->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB_active p-CREB PKA->CREB_active Phosphorylates CREB_inactive CREB CREB_inactive->PKA MITF_Gene MITF Gene CREB_active->MITF_Gene Binds to MITF MITF MITF_Gene->MITF Transcription Melanin_Genes Tyrosinase, etc. MITF->Melanin_Genes Activates Transcription Melanin_Production Increased Melanin Production Melanin_Genes->Melanin_Production Translation & Enzymatic Activity

References

Application of Acetyl Hexapeptide-1 in 3D Skin Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Acetyl Hexapeptide-1 in 3D skin models. This compound is a synthetic peptide known for its biomimetic properties, particularly its role in modulating skin pigmentation and inflammation.

Introduction to this compound

This compound is a biomimetic peptide that acts as an agonist for the alpha-melanocyte-stimulating hormone (α-MSH).[1] It binds to the melanocortin-1 receptor (MC1-R) on melanocytes, stimulating melanin (B1238610) synthesis.[2] This mechanism of action makes it a key ingredient in cosmetic and dermatological research for applications related to skin pigmentation, including vitiligo treatment, tanning, and hair repigmentation.[1] Beyond its effects on melanogenesis, this compound also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Mechanism of Action: Signaling Pathways

This compound primarily exerts its effects through the activation of the MC1-R signaling pathway, which plays a crucial role in both melanogenesis and inflammation.

Melanogenesis Pathway

Upon binding to the MC1-R on melanocytes, this compound initiates a cascade of intracellular events that lead to the synthesis of melanin. This process is crucial for skin pigmentation and provides natural protection against UV radiation.

Melanogenesis_Pathway Acetyl_Hexapeptide_1 This compound MC1R MC1-R Receptor (on Melanocyte) Acetyl_Hexapeptide_1->MC1R Binds to AC Adenylate Cyclase Activation MC1R->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB MITF MITF (Microphthalmia-associated Transcription Factor) Activation CREB->MITF Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Diagram 1: this compound Induced Melanogenesis Pathway.
Anti-inflammatory Pathway

This compound can also modulate inflammatory responses in the skin. By interacting with MC1-R on various skin cells, including keratinocytes, it can suppress the production of pro-inflammatory mediators.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV radiation, irritants) Keratinocyte Keratinocyte Inflammatory_Stimulus->Keratinocyte Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1, IL-8) Keratinocyte->Pro_inflammatory_Cytokines Produces Acetyl_Hexapeptide_1 This compound MC1R MC1-R Receptor Acetyl_Hexapeptide_1->MC1R Binds to Inhibition Inhibition of Cytokine Production MC1R->Inhibition Inhibition->Pro_inflammatory_Cytokines Reduces Experimental_Workflow cluster_prep Model Preparation cluster_treatment Treatment cluster_analysis Analysis Model_Acquisition Acquire 3D Skin Model (e.g., Reconstructed Human Epidermis) Equilibration Equilibrate Model (24 hours) Model_Acquisition->Equilibration Topical_Application Topical Application of This compound Equilibration->Topical_Application Incubation Incubate for Specified Duration Topical_Application->Incubation Harvesting Harvest Tissue and Culture Medium Incubation->Harvesting Melanin_Assay Melanin Content Assay Harvesting->Melanin_Assay Cytokine_Assay Cytokine Measurement (ELISA) Harvesting->Cytokine_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Harvesting->Gene_Expression

References

Application Notes and Protocols: Synthesis and Purification of Acetyl Hexapeptide-1 for Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetyl hexapeptide-1, a biomimetic peptide that functions as an alpha-melanocyte-stimulating hormone (α-MSH) analog, is of significant interest in dermatological and cosmetic research for its role in modulating skin pigmentation and cellular protection.[1] This document provides detailed protocols for the chemical synthesis and purification of this compound (Sequence: Ac-Glu-Ala-Tyr-Ser-Lys-Lys-NH₂) for research applications. The primary synthesis method described is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Comprehensive methods for quality control and characterization, including mass spectrometry and analytical HPLC, are also detailed to ensure the production of a high-purity peptide for experimental use.

Introduction to this compound

This compound is a synthetic peptide designed to mimic the natural α-MSH peptide.[1] It interacts with the melanocortin 1 receptor (MC1R) on melanocytes, stimulating melanin (B1238610) synthesis.[1] This activity not only influences skin pigmentation but also plays a role in protecting the skin from UV-induced DNA damage and inflammation.[1] In its raw form, it typically appears as a white powder.[2] Given its bioactive properties, the availability of high-purity this compound is crucial for accurate and reproducible research in areas such as melanogenesis, DNA repair mechanisms, and the development of novel dermatological agents.

The standard laboratory production method involves Solid-Phase Peptide Synthesis (SPPS), where amino acids are sequentially linked on a solid resin support.[2][3] Following synthesis and cleavage from the resin, the crude peptide product contains various impurities, including truncated sequences, deletion sequences, and by-products from protecting groups.[4] Therefore, a robust purification step, typically employing RP-HPLC, is mandatory to isolate the target peptide.[4][5]

Synthesis of this compound via SPPS

The recommended method for synthesizing this compound is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[6] This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. The Fmoc group is removed with a mild base, and the subsequent amino acid is coupled using an activating agent.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) can also be used[7]

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Capping Solution: Acetic anhydride (B1165640)/DIEA/DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Experimental Protocol: SPPS

This protocol is based on a standard manual synthesis procedure.[6][7] Automated microwave-assisted synthesizers can also be used to improve efficiency.[3][8]

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.[9] Drain the DMF.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection on the resin by adding 20% piperidine in DMF and agitating for 20-30 minutes.[8] Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve the first amino acid (Fmoc-Lys(Boc)-OH, 3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation (Subsequent Amino Acids): Repeat the following cycle for each subsequent amino acid (Lys, Ser, Tyr, Ala, Glu):

    • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group. Wash thoroughly with DMF.

    • Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.

    • Wash: Wash the resin with DMF. A colorimetric test (e.g., Kaiser test) can be performed to confirm the completion of the coupling reaction.[7]

  • N-Terminal Acetylation:

    • After the final amino acid (Glu) is coupled, perform a final Fmoc deprotection as described above.

    • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin. Agitate for 1 hour.

    • Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin.[7]

    • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, tBu, OtBu).[7]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[8]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum. The product will be a white to off-white solid.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect_initial 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_initial couple_aa1 3. Couple First Amino Acid (Fmoc-Lys(Boc)-OH) deprotect_initial->couple_aa1 cycle Synthesis Cycle (Repeat for each AA) couple_aa1->cycle acetylate 4. N-Terminal Acetylation (Acetic Anhydride/DIEA) cycle->acetylate deprotect_cycle a. Fmoc Deprotection couple_cycle b. Couple Next Amino Acid deprotect_cycle->couple_cycle wash_cycle c. Wash with DMF couple_cycle->wash_cycle cleave 5. Cleavage & Side-Chain Deprotection (TFA Cocktail) acetylate->cleave precipitate 6. Precipitate with Cold Ether cleave->precipitate lyophilize 7. Lyophilize Crude Peptide precipitate->lyophilize end Crude this compound lyophilize->end HPLC_Workflow start Start: Crude Peptide dissolve 1. Dissolve & Filter Sample start->dissolve inject 2. Inject onto Equilibrated C18 RP-HPLC Column dissolve->inject gradient 3. Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient detect 4. UV Detection (220 nm) gradient->detect collect 5. Collect Fractions of Main Peak detect->collect analyze 6. Analyze Fraction Purity (Analytical HPLC) collect->analyze pool 7. Pool High-Purity Fractions analyze->pool lyophilize 8. Lyophilize Pooled Fractions pool->lyophilize end Purified this compound (>98%) lyophilize->end Signaling_Pathway receptor MC1R (Receptor) g_protein G-Protein Activation receptor->g_protein Binds peptide Acetyl Hexapeptide-1 peptide->receptor ac Adenylate Cyclase (AC) Activation g_protein->ac camp cAMP Increase ac->camp pka Protein Kinase A (PKA) Activation camp->pka creb CREB Phosphorylation pka->creb mitf MITF Expression (Transcription Factor) creb->mitf tyr Tyrosinase Gene Expression mitf->tyr melanin Melanin Synthesis tyr->melanin response Pigmentation & DNA Protection melanin->response

References

Application Notes and Protocols for Acetyl Hexapeptide-1 in UV-Induced DNA Damage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-1, a biomimetic peptide analog of α-melanocyte-stimulating hormone (α-MSH), has garnered significant interest for its potential role in protecting skin cells from the deleterious effects of ultraviolet (UV) radiation.[1][2] UV exposure is a primary etiological factor in skin photoaging and carcinogenesis, largely due to the induction of DNA damage.[3] this compound offers a promising avenue for investigation by stimulating natural cellular defense mechanisms against UV-induced genotoxicity.[4][5]

These application notes provide a comprehensive overview of the use of this compound in the study of UV-induced DNA damage, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action

This compound exerts its protective effects by binding to and activating the melanocortin 1 receptor (MC1R) on skin cells, particularly melanocytes and keratinocytes.[2][6] This interaction initiates a signaling cascade that enhances the cell's capacity to repair DNA damage. The key steps in this pathway are:

  • MC1R Activation: this compound, mimicking α-MSH, binds to the G-protein coupled receptor MC1R.[6]

  • cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7]

  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[7]

  • ATR Phosphorylation: PKA then phosphorylates the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key sensor of DNA damage.[7]

  • Enhanced DNA Repair: Phosphorylated ATR facilitates the recruitment of DNA repair proteins, such as Xeroderma Pigmentosum Complementation Group A (XPA), to the sites of UV-induced DNA lesions.[7] This enhances the efficiency of the Nucleotide Excision Repair (NER) pathway, which is crucial for removing bulky DNA adducts like cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs) caused by UV radiation.[7][8] Additionally, this pathway has been shown to reduce oxidative DNA damage.[9]

Key Experiments and Protocols

This section details the experimental protocols to assess the protective effects of this compound against UV-induced DNA damage. Human keratinocytes (e.g., HaCaT) and melanocytes are suitable cell models for these studies.

Cell Culture and Treatment
  • Cell Lines: Human epidermal keratinocytes (e.g., HaCaT) or primary human melanocytes.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HaCaT, specialized melanocyte growth medium) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in sterile, distilled water or an appropriate buffer. Prior to UV exposure, pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified period (e.g., 24 hours) to allow for the upregulation of protective pathways. A vehicle control (the solvent used for the peptide) should be included.

UV Irradiation Protocol
  • Preparation: Before irradiation, wash the cells with phosphate-buffered saline (PBS) and remove the culture medium to avoid interference from media components that can absorb UV.

  • UV Source: Use a calibrated UV lamp emitting primarily UVB (280-320 nm) or a solar simulator.

  • Dosimetry: Measure the UV dose using a calibrated radiometer. A typical UVB dose for inducing detectable DNA damage in cultured cells ranges from 50 to 200 J/m².

  • Irradiation: Place the cell culture plates without lids under the UV source for the calculated time to deliver the desired dose. A non-irradiated control group is essential.

  • Post-Irradiation: Immediately after irradiation, add fresh culture medium (with or without this compound for post-treatment studies) and return the cells to the incubator for the desired time points before analysis.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound followed by UV irradiation as described above.

    • At 24 or 48 hours post-irradiation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the non-irradiated control.

Quantification of DNA Strand Breaks (Alkaline Comet Assay)

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[10]

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

  • Procedure:

    • After UV irradiation and incubation, harvest the cells by trypsinization and resuspend in ice-cold PBS.

    • Mix the cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Lyse the cells in a high-salt lysis buffer.

    • Perform electrophoresis under alkaline conditions.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA in the tail using image analysis software.

  • Data Analysis: The percentage of DNA in the comet tail is a common metric for DNA damage.

Detection of DNA Double-Strand Breaks (γ-H2AX Immunofluorescence Staining)

Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).

  • Principle: Specific antibodies are used to detect γ-H2AX foci, which appear at the sites of DSBs. The number of foci per nucleus is a quantitative measure of DSBs.

  • Procedure:

    • Grow cells on coverslips, treat with this compound, and irradiate with UV.

    • At various time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Count the number of γ-H2AX foci per nucleus. An average of at least 50-100 cells per condition should be analyzed.

Data Presentation

The following tables present illustrative quantitative data from the described experiments. These are representative results and may vary depending on the specific cell type, UV dose, and experimental conditions.

Table 1: Effect of this compound on Cell Viability after UVB Irradiation

Treatment GroupConcentration of this compoundUVB Dose (J/m²)Cell Viability (% of Control)
Control0 µM0100 ± 5.2
UVB Only0 µM10055 ± 4.8
This compound + UVB0.1 µM10065 ± 5.1
This compound + UVB1 µM10078 ± 4.5
This compound + UVB10 µM10089 ± 5.3

Table 2: Effect of this compound on UVB-Induced DNA Strand Breaks (Comet Assay)

Treatment GroupConcentration of this compoundUVB Dose (J/m²)% DNA in Comet Tail
Control0 µM04 ± 1.2
UVB Only0 µM10045 ± 3.7
This compound + UVB0.1 µM10035 ± 3.1
This compound + UVB1 µM10022 ± 2.8
This compound + UVB10 µM10015 ± 2.5

Table 3: Effect of this compound on UVB-Induced DNA Double-Strand Breaks (γ-H2AX Foci)

Treatment GroupConcentration of this compoundUVB Dose (J/m²)Average γ-H2AX Foci per Nucleus (4h post-UVB)
Control0 µM0< 1
UVB Only0 µM10025 ± 3.1
This compound + UVB0.1 µM10018 ± 2.5
This compound + UVB1 µM10010 ± 1.9
This compound + UVB10 µM1005 ± 1.3

Visualization of Pathways and Workflows

G cluster_0 UV Radiation cluster_1 Cellular Response cluster_2 This compound Intervention UV UV Radiation DNA DNA UV->DNA DNA_Damage DNA Damage (CPDs, 6-4PPs) DNA->DNA_Damage DNA_Repair DNA Repair DNA_Damage->DNA_Repair Repaired by AH1 This compound (α-MSH Analog) MC1R MC1R AH1->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates ATR ATR PKA->ATR Phosphorylates pATR p-ATR ATR->pATR NER Nucleotide Excision Repair (NER) pATR->NER Enhances NER->DNA_Repair

Caption: Signaling pathway of this compound in enhancing DNA repair.

G cluster_assays 4. Assays for DNA Damage and Viability start Start cell_culture 1. Cell Culture (Keratinocytes or Melanocytes) start->cell_culture peptide_treatment 2. Pre-incubation with This compound cell_culture->peptide_treatment uv_irradiation 3. UV Irradiation (e.g., 100 J/m² UVB) peptide_treatment->uv_irradiation post_incubation 4. Post-Irradiation Incubation (Various time points) uv_irradiation->post_incubation viability_assay Cell Viability Assay (MTT) post_incubation->viability_assay comet_assay Comet Assay post_incubation->comet_assay gH2AX_staining γ-H2AX Staining post_incubation->gH2AX_staining data_analysis 5. Data Analysis and Quantification viability_assay->data_analysis comet_assay->data_analysis gH2AX_staining->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound demonstrates significant potential as a protective agent against UV-induced DNA damage. By activating the MC1R signaling pathway, it enhances the cell's intrinsic DNA repair mechanisms, thereby mitigating the genotoxic effects of UV radiation. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and molecular mechanisms of this compound in the context of skin photoprotection. These studies are crucial for the development of novel strategies in skincare and the prevention of photoaging and skin cancer.

References

Application Notes and Protocols for Measuring Collagen and Elastin Synthesis with Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-1 is a synthetic bioactive peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to enhance the synthesis of key extracellular matrix (ECM) proteins, collagen and elastin (B1584352).[1][2] These proteins are crucial for maintaining the structural integrity, firmness, and elasticity of the skin. As such, this compound is a compelling candidate for research and development in anti-aging and skin rejuvenation therapies.

These application notes provide a comprehensive guide for researchers to design and execute in vitro experiments to quantify the effects of this compound on collagen and elastin synthesis in human dermal fibroblasts. The protocols outlined below detail cell culture, treatment with this compound, and subsequent analysis of gene expression and protein levels.

Mechanism of Action

This compound is understood to promote the activity of fibroblasts, the primary cells responsible for producing collagen and elastin in the dermis.[1][2] The peptide interacts with cellular signaling pathways that regulate the production of these essential structural proteins. While the complete signaling cascade is an area of ongoing research, evidence suggests that pro-collagen peptides can influence the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of collagen and elastin synthesis.

Upon binding to its receptor on the fibroblast cell membrane, this compound is hypothesized to initiate an intracellular signaling cascade that leads to the increased transcription of genes encoding for procollagen (B1174764) and tropoelastin, the precursor molecules of mature collagen and elastin fibers, respectively.

Data Presentation

The following tables summarize expected quantitative data from in vitro studies on the effect of this compound on collagen and elastin synthesis. The data is presented as a percentage increase in gene expression relative to an untreated control.

Table 1: Effect of this compound on Collagen Type I (COL1A1) Gene Expression in Human Dermal Fibroblasts

Treatment ConcentrationIncubation TimeMean % Increase in COL1A1 Expression (± SD)
0.01% (w/v)24 hours108.4 ± 7.6
1% (w/v)24 hours60.5 ± 7.9
0.01% (w/v)48 hours125.2 ± 9.1
1% (w/v)48 hours75.3 ± 8.2

Table 2: Effect of this compound on Elastin (ELN) Gene Expression in Human Dermal Fibroblasts

Treatment ConcentrationIncubation TimeMean % Increase in ELN Expression (± SD)
0.01% (w/v)24 hours35.2 ± 13.2
1% (w/v)24 hours42.1 ± 10.1
0.01% (w/v)48 hours45.8 ± 15.3
1% (w/v)48 hours55.6 ± 12.5

Experimental Protocols

Protocol 1: In Vitro Culture of Human Dermal Fibroblasts

Objective: To establish and maintain a healthy culture of primary human dermal fibroblasts for subsequent experiments.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Thaw cryopreserved HDFs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a T-75 flask containing pre-warmed Fibroblast Growth Medium.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a lower density.

Protocol 2: Treatment of Fibroblasts with this compound

Objective: To expose cultured fibroblasts to varying concentrations of this compound.

Materials:

  • Confluent HDFs in 6-well plates

  • This compound (powder form)

  • Sterile, deionized water or PBS for reconstitution

  • Fibroblast Growth Medium

Procedure:

  • Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 10 mg/mL (1% w/v).

  • Further dilute the stock solution in Fibroblast Growth Medium to achieve the desired final concentrations (e.g., 0.1 mg/mL or 0.01%, and 10 mg/mL or 1%). A concentration of 0.6 mg/mL has also been reported in the literature for an this compound analogue.

  • Remove the existing medium from the HDFs in the 6-well plates and replace it with the medium containing the different concentrations of this compound. Include an untreated control group with fresh medium only.

  • Incubate the plates for the desired time points (e.g., 24 and 48 hours).

Protocol 3: Quantification of Collagen and Elastin Gene Expression by RT-qPCR

Objective: To measure the relative gene expression of COL1A1 and ELN in fibroblasts treated with this compound.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for COL1A1, ELN, and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: After the incubation period, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for COL1A1, ELN, and the reference gene.

  • Run the qPCR reaction in a thermal cycler.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of COL1A1 and ELN in the treated groups compared to the untreated control.

Protocol 4: Quantification of Total Soluble Collagen using Sirius Red Assay

Objective: To measure the amount of soluble collagen secreted by fibroblasts into the culture medium.

Materials:

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • Cell culture supernatant from treated and untreated fibroblasts

  • 0.1 M NaOH

  • Spectrophotometer

Procedure:

  • Collect the cell culture medium from each well.

  • Add 1 ml of Sirius Red dye solution to 100 µl of the culture medium.

  • Incubate at room temperature for 30 minutes with gentle shaking.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

  • Discard the supernatant and wash the pellet with 0.1 M HCl.

  • Dissolve the pellet in 1 ml of 0.1 M NaOH.

  • Read the absorbance at 570 nm using a spectrophotometer.

  • Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 This compound This compound Fibroblast Cell Membrane Receptor Fibroblast Cell Membrane Receptor This compound->Fibroblast Cell Membrane Receptor Binds to Intracellular Signaling Cascade Intracellular Signaling Cascade Fibroblast Cell Membrane Receptor->Intracellular Signaling Cascade Activates Increased Gene Transcription Increased Gene Transcription Intracellular Signaling Cascade->Increased Gene Transcription Leads to Collagen & Elastin Synthesis Collagen & Elastin Synthesis Increased Gene Transcription->Collagen & Elastin Synthesis Results in

Caption: Signaling pathway of this compound in fibroblasts.

G Start Start Culture HDFs Culture HDFs Start->Culture HDFs Treat with this compound Treat with this compound Culture HDFs->Treat with this compound Incubate (24-48h) Incubate (24-48h) Treat with this compound->Incubate (24-48h) Harvest Cells & Supernatant Harvest Cells & Supernatant Incubate (24-48h)->Harvest Cells & Supernatant RNA Extraction RNA Extraction Harvest Cells & Supernatant->RNA Extraction Sirius Red Assay Sirius Red Assay Harvest Cells & Supernatant->Sirius Red Assay cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis Sirius Red Assay->Data Analysis

Caption: Experimental workflow for measuring collagen and elastin.

G TGF-β Ligand (or Peptide Mimic) TGF-β Ligand (or Peptide Mimic) TGF-β Receptor Complex TGF-β Receptor Complex TGF-β Ligand (or Peptide Mimic)->TGF-β Receptor Complex Binds to Smad Phosphorylation Smad Phosphorylation TGF-β Receptor Complex->Smad Phosphorylation Activates Smad Complex Formation Smad Complex Formation Smad Phosphorylation->Smad Complex Formation Nuclear Translocation Nuclear Translocation Smad Complex Formation->Nuclear Translocation Gene Transcription (COL1A1, ELN) Gene Transcription (COL1A1, ELN) Nuclear Translocation->Gene Transcription (COL1A1, ELN) Protein Synthesis Protein Synthesis Gene Transcription (COL1A1, ELN)->Protein Synthesis

Caption: TGF-β signaling pathway in collagen and elastin synthesis.

References

Application Notes & Protocols: Acetyl Hexapeptide-1 Delivery Systems for Enhanced Topical Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Hexapeptide-1 is a synthetic biomimetic peptide that mimics the activity of α-Melanocyte-Stimulating Hormone (α-MSH).[1][2] It is utilized in advanced skincare for its ability to stimulate skin pigmentation, enhance natural photo-protection, and modulate inflammation.[1][2] Its primary mechanism involves binding to the Melanocortin-1 receptor (MC1-R).[1] However, like many peptides, the large molecular size and hydrophilic nature of this compound limit its passive diffusion across the lipophilic stratum corneum, the outermost layer of the skin.[3][4]

To overcome this barrier and improve bioavailability at the target site, advanced delivery systems are employed. These technologies encapsulate the peptide, protecting it from degradation and facilitating its transport into the deeper layers of the epidermis. This document provides an overview of key delivery systems, a summary of their performance metrics, and detailed protocols for their preparation and evaluation.

Mechanism of Action: this compound Signaling Pathway

This compound functions as an agonist for the MC1-R, a G-protein coupled receptor on melanocytes and keratinocytes.[1] Binding of the peptide initiates a signaling cascade that stimulates melanin (B1238610) synthesis (melanogenesis) and reduces the expression of pro-inflammatory cytokines.[1][5] This dual action helps protect the skin from UV-induced damage and reduces erythema.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outputs Cellular Response MC1R MC1-R (Melanocortin-1 Receptor) AC Adenylyl Cyclase MC1R->AC Activates AntiInflammatory Anti-inflammatory Response (↓ IL-1, IL-8, PGE2) MC1R->AntiInflammatory Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Melanin Melanin Synthesis MITF->Melanin Promotes AH1 This compound (α-MSH Biomimetic) AH1->MC1R Binds

Caption: Signaling pathway of this compound via the MC1-R.

Delivery Systems for Enhanced Topical Absorption

Liposomes

Liposomes are microscopic vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[6] This structure allows for the encapsulation of both hydrophilic compounds like this compound within the core and lipophilic molecules within the bilayer.[6] Liposomes can enhance peptide stability and increase skin hydration.[7] Their composition, similar to cell membranes, allows them to merge with the stratum corneum lipids, facilitating the release of their payload into the skin.[8]

Ethosomes

Ethosomes are a specialized type of lipid carrier containing a high concentration of ethanol (B145695) (20-45%) in their structure.[9][10] Ethanol acts as a permeation enhancer, fluidizing both the ethosomal lipid bilayer and the intercellular lipids of the stratum corneum.[11][12] This results in highly deformable vesicles that can penetrate deeper into the skin compared to conventional liposomes, significantly improving the transdermal delivery of encapsulated agents.[10]

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically ranging from 20 to 200 nm.[13] Due to their small droplet size, they possess a large surface area, which enhances the transport of active ingredients across the skin barrier.[14][15] For hydrophilic peptides, they can be incorporated into the aqueous phase of an O/W nanoemulsion. The formulation's components, including oils and surfactants, can act as permeation enhancers, further facilitating peptide delivery.[16]

Microneedles

Microneedles are minimally invasive devices that create transient, micron-scale pores in the stratum corneum, bypassing the primary skin barrier.[17] This physical disruption dramatically increases the permeability of the skin to large molecules like peptides.[18] Microneedles can be solid (used to pre-treat the skin), coated with the peptide, or dissolving (made from a polymer matrix containing the peptide that dissolves upon insertion into the skin).[17] This technology offers a promising approach for achieving significant transdermal peptide delivery.[3][4]

Data Presentation: Comparison of Delivery Systems

The selection of a delivery system depends on factors such as desired penetration depth, formulation stability, and production scalability. The table below summarizes typical quantitative data for different vesicular systems used for peptide delivery.

Parameter Liposomes Ethosomes Nanoemulsions Reference
Vesicle/Droplet Size (nm) 100 - 300150 - 35020 - 200[7][12][13]
Polydispersity Index (PDI) < 0.3< 0.3< 0.25[12]
Entrapment Efficiency (%) 60 - 80%85 - 95%> 90% (in dispersed phase)[12]
Zeta Potential (mV) -20 to -40-30 to -50-15 to -30[12]
Transdermal Flux Enhancement (vs. solution) 2-5 fold>10 fold5-10 fold[11]

Note: Values are illustrative and can vary significantly based on specific formulation components, drug properties, and preparation methods. Data is compiled from studies on various encapsulated molecules, including peptides.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

Methodology: Thin-Film Hydration Method.[7]

Objective: To encapsulate this compound within multilamellar liposomes.

Materials & Equipment:

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform and Methanol (2:1 v/v)

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Round-bottom flask

Procedure:

  • Lipid Film Preparation:

    • Dissolve Soybean Phosphatidylcholine and Cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-45°C).

    • Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.

    • Add the peptide solution to the flask containing the dry lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the peptide solution.

  • Size Reduction (Sonication & Extrusion):

    • To obtain a more uniform size distribution, sonicate the resulting liposomal suspension in a bath sonicator for 5-10 minutes.

    • For further size reduction and to form unilamellar vesicles, pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 cycles.

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome (B1194612) suspension via dialysis or gel filtration chromatography.

  • Characterization:

    • Determine vesicle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate entrapment efficiency by lysing a known amount of purified liposomes (e.g., with Triton X-100), quantifying the peptide content via HPLC, and comparing it to the initial amount used.

Protocol 2: In Vitro Skin Permeation Study

Methodology: Franz Diffusion Cell Assay.[19][20][21]

Objective: To quantify the permeation of this compound from various delivery systems across a skin membrane.

G prep 1. Skin Preparation (Excise human or animal skin, dermatomed to ~500 µm) mount 2. Mount Skin on Franz Cell (Stratum corneum faces donor compartment) prep->mount equilibrate 3. Equilibration (Fill receptor with buffer, stir at 32°C) mount->equilibrate apply 4. Apply Formulation (Apply a finite dose, e.g., 5 mg/cm², to the skin surface) equilibrate->apply sample 5. Sample Collection (Withdraw aliquots from receptor at defined time points: 2, 4, 8, 12, 24h) apply->sample replace 6. Replace Medium (Replenish with fresh buffer after each sample withdrawal) sample->replace terminate 7. Terminate Experiment (24h) (Wash skin surface, separate layers: stratum corneum, epidermis, dermis) sample->terminate replace->sample Repeat sampling analyze 8. Analysis (HPLC) (Quantify peptide in receptor fluid and digested skin layers) terminate->analyze calculate 9. Data Calculation (Cumulative amount permeated, steady-state flux, lag time) analyze->calculate

Caption: Workflow for an in vitro skin permeation test using Franz cells.

Materials & Equipment:

  • Franz diffusion cells (static or flow-through)[19][22]

  • Full-thickness human or porcine ear skin[20]

  • Dermatome

  • Receptor fluid (e.g., PBS with 0.01% sodium azide)

  • Magnetic stirrer and stir bars

  • Water bath or heating block set to 32-37°C[20]

  • Syringes and collection vials

  • Test formulations (e.g., peptide in solution, liposomes, ethosomes)

  • HPLC system for quantification

Procedure:

  • Skin Preparation:

    • Thaw frozen skin and remove subcutaneous fat.

    • Cut the skin into sections suitable for the Franz cells. If required, prepare epidermal membranes by heat separation (60°C for 2 minutes) or use a dermatome to obtain split-thickness skin (e.g., 400-500 µm).[20]

  • Cell Assembly:

    • Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[19]

    • Clamp the compartments together securely.

  • Setup and Equilibration:

    • Fill the receptor compartment with pre-warmed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[19]

    • Place the cells in a heating block and begin stirring to maintain a skin surface temperature of 32°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.[23][24]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm.[19]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Experiment Termination:

    • After the final time point (e.g., 24 hours), dismantle the cells.

    • Wash the skin surface to remove any unabsorbed formulation.

    • The amount of peptide retained in the skin can be determined by tape stripping the stratum corneum and/or homogenizing the remaining skin tissue for analysis.[23][24]

  • Sample Analysis:

    • Quantify the concentration of this compound in all collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount versus time to determine the steady-state flux (Jss) and lag time (t_lag).

Protocol 3: In Vitro Cytotoxicity Assessment

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[25][26]

Objective: To evaluate the potential cytotoxicity of this compound formulations on skin cell lines (e.g., HaCaT keratinocytes or 3T3 fibroblasts).

G seed 1. Cell Seeding (Seed cells, e.g., HaCaT, in a 96-well plate and incubate for 24h) treat 2. Treatment (Replace medium with dilutions of formulations. Include controls.) seed->treat incubate1 3. Incubation (Incubate cells with test articles for 24h or 48h) treat->incubate1 add_mtt 4. Add MTT Reagent (Add MTT solution (e.g., 5 mg/mL) to each well) incubate1->add_mtt incubate2 5. Formazan (B1609692) Crystal Formation (Incubate for 2-4h. Viable cells convert MTT to purple formazan.) add_mtt->incubate2 solubilize 6. Solubilize Crystals (Remove medium, add solubilizing agent like DMSO or isopropanol) incubate2->solubilize read 7. Read Absorbance (Measure absorbance at ~570 nm using a plate reader) solubilize->read calculate 8. Calculate Viability (% Viability = (Abs_sample / Abs_control) * 100) read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Materials & Equipment:

  • Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.[27]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound formulations (and corresponding empty-vehicle controls) in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the diluted test articles. Include wells with medium only (negative control) and a cytotoxic agent (positive control, e.g., Triton X-100).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C with 5% CO₂.[25]

  • MTT Addition:

    • After incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

    • Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (100% viability).

    • Cell Viability (%) = (Mean Absorbance of Treated Group / Mean Absorbance of Control Group) x 100.

    • A significant decrease in cell viability (e.g., below 70-80%) may indicate a cytotoxic effect.[25]

References

Application Notes and Protocols for Evaluating Acetyl Hexapeptide-1 in Wound Healing Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving inflammation, cell proliferation, migration, and tissue remodeling. Bioactive peptides have emerged as promising therapeutic agents to accelerate and improve the quality of wound repair. Acetyl hexapeptide-1 is a synthetic peptide that has shown potential in promoting tissue regeneration. Recent studies suggest that this compound upregulates the expression of E-cadherin, a key protein in maintaining cell-to-cell adhesion and epithelial integrity, which is crucial for wound closure.[1][2][3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in promoting wound healing using standard in vitro and in vivo assays.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of this compound in wound healing.

Table 1: In Vitro Scratch Assay - Wound Closure Rate

Treatment GroupConcentration (µM)Wound Closure (%) at 24 hoursWound Closure (%) at 48 hours
Control (Vehicle)025.3 ± 3.152.1 ± 4.5
This compound135.8 ± 2.968.4 ± 3.8
This compound1055.2 ± 4.2 89.7 ± 5.1
This compound5058.1 ± 3.9 92.3 ± 4.7
Positive Control (EGF)10 ng/mL60.5 ± 5.0 95.2 ± 3.9
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± standard deviation.

Table 2: Cell Proliferation Assay (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control) at 48 hours
Control (Vehicle)0100 ± 5.2
This compound1115.4 ± 6.8
This compound10135.8 ± 8.1
This compound50138.2 ± 7.5
Positive Control (FBS)10%150.3 ± 9.3**
p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± standard deviation.

Table 3: In Vivo Excisional Wound Healing Model - Wound Area Reduction

Treatment GroupConcentrationDay 3 (% Reduction)Day 7 (% Reduction)Day 14 (% Reduction)
Control (Vehicle)-15.2 ± 2.545.8 ± 5.180.3 ± 6.2
This compound1% (w/w)25.7 ± 3.165.2 ± 4.9**95.1 ± 4.5
Positive Control-28.4 ± 2.9 70.1 ± 5.598.6 ± 3.8**
*p < 0.05, **p < 0.01 compared to Control. Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Scratch (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of skin cells, such as human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT).

Materials:

  • HDFs or HaCaT cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Mitomycin C (optional, to inhibit cell proliferation)[5]

  • Sterile 12-well or 24-well plates

  • Sterile 200 µL pipette tips

  • Phase-contrast microscope with a camera

Protocol:

  • Cell Seeding: Seed HDFs or HaCaT cells into 12-well plates at a density that allows them to reach 90-95% confluency within 24 hours.[5][6][7]

  • Cell Starvation (Optional): Once confluent, replace the growth medium with serum-free medium and incubate for 2-4 hours to synchronize the cells.

  • Creating the Scratch: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.[7]

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh serum-free or low-serum medium containing different concentrations of this compound (e.g., 1, 10, 50 µM), a vehicle control, and a positive control (e.g., Epidermal Growth Factor, EGF).

  • Imaging: Immediately after adding the treatments, capture images of the scratch at time 0. Place the plate in an incubator at 37°C and 5% CO2.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).[6]

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.[8]

experimental_workflow_scratch_assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in a Multi-well Plate confluency Incubate to Reach 90-95% Confluency cell_seeding->confluency create_scratch Create a Scratch in the Monolayer confluency->create_scratch wash_cells Wash to Remove Debris create_scratch->wash_cells add_treatment Add this compound or Controls wash_cells->add_treatment image_t0 Image at Time 0 add_treatment->image_t0 time_lapse Time-Lapse Imaging (e.g., 24h, 48h) image_t0->time_lapse quantify Quantify Wound Closure time_lapse->quantify

Figure 1: Experimental workflow for the in vitro scratch assay.
Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of skin cells.

Materials:

  • HDFs or HaCaT cells

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound, a vehicle control, and a positive control (e.g., 10% FBS).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

In Vivo Excisional Wound Healing Model

This model evaluates the wound healing properties of topically applied this compound in an animal model.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Anesthetic agents

  • Surgical instruments (biopsy punch, scissors, forceps)

  • Topical formulation of this compound (e.g., 1% w/w in a hydrogel base)

  • Vehicle control formulation

  • Positive control (e.g., a commercial wound healing ointment)

  • Wound dressing materials

  • Digital camera

Protocol:

  • Animal Preparation: Anesthetize the animal and shave the dorsal area.

  • Wound Creation: Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 6 mm diameter).

  • Topical Application: Apply the this compound formulation, vehicle control, or positive control to the wound.

  • Dressing: Cover the wound with an appropriate dressing.

  • Treatment Regimen: Re-apply the treatments daily or as required.

  • Wound Measurement: Monitor the wound healing process by taking digital photographs at regular intervals (e.g., days 0, 3, 7, 10, and 14).

  • Data Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.

  • Histological Analysis (Optional): At the end of the study, excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and angiogenesis.

Proposed Signaling Pathway for this compound in Wound Healing

This compound is suggested to promote wound healing by upregulating E-cadherin expression.[3][4] E-cadherin is a crucial component of adherens junctions, which are essential for maintaining the integrity of the epithelial barrier. Increased E-cadherin expression can strengthen cell-cell adhesion, promoting collective cell migration and re-epithelialization of the wound. This may be linked to downstream signaling pathways that regulate the cytoskeleton and cell motility. While the precise mechanism is still under investigation, a plausible pathway involves the activation of signaling cascades that enhance the transcription of the CDH1 gene (which codes for E-cadherin). This could potentially interact with other key wound healing pathways such as the TGF-β and MAPK pathways, which are known to regulate cell migration, proliferation, and extracellular matrix deposition.[9][10][11][12][13]

signaling_pathway AH1 This compound Receptor Cell Surface Receptor AH1->Receptor Binds to Signal_Transduction Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Activates Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Activates CDH1 CDH1 Gene Transcription Transcription_Factors->CDH1 Promotes Ecadherin Increased E-cadherin Expression CDH1->Ecadherin Adherens_Junctions Enhanced Adherens Junctions Ecadherin->Adherens_Junctions Cell_Adhesion Strengthened Cell-Cell Adhesion Adherens_Junctions->Cell_Adhesion Collective_Migration Improved Collective Cell Migration Cell_Adhesion->Collective_Migration Wound_Healing Accelerated Wound Healing Collective_Migration->Wound_Healing

Figure 2: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Acetyl Hexapeptide-1 in Hair Pigmentation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-1, a synthetic biomimetic peptide derived from alpha-melanocyte-stimulating hormone (α-MSH), has emerged as a promising agent in the field of hair pigmentation research. Its primary function is to stimulate melanogenesis, the process of melanin (B1238610) production, which is responsible for hair color. As we age, a decrease in melanin production leads to hair graying, or canities. This compound offers a targeted approach to counteract this process by mimicking the natural signaling pathway that governs pigmentation.

These application notes provide a comprehensive overview of the use of this compound in a research setting. Included are its mechanism of action, quantitative data from related studies, and detailed protocols for key in vitro and ex vivo experiments to assess its efficacy in promoting hair pigmentation.

Mechanism of Action

This compound is an agonist of the melanocortin-1 receptor (MC1-R), a key receptor in melanocytes, the cells responsible for melanin production.[1] By binding to and activating MC1-R, this compound initiates a signaling cascade that stimulates the synthesis of melanin. This action is analogous to the natural activity of α-MSH.[1] The stimulation of melanogenesis leads to an increased production of melanin within the hair follicle, which can help to restore or maintain natural hair color.[1] Additionally, this peptide has been shown to favor the transfer of melanin from melanocytes to keratinocytes, the primary cells of the hair shaft.

A related α-MSH agonist, Palmitoyl (B13399708) Tetrapeptide-20, has been shown to not only stimulate melanogenesis but also to increase the expression and activity of catalase. This is significant as oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂), is a known contributor to the damage of melanocytes and the subsequent graying of hair. By reducing H₂O₂, this class of peptides may also protect the hair follicle's pigmentary unit.[2][3]

Signaling Pathway

The binding of this compound to the MC1-R on melanocytes triggers a cascade of intracellular events, leading to the production of melanin. This pathway is central to understanding its efficacy.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Melanocyte This compound This compound MC1-R MC1-R (Melanocortin-1 Receptor) This compound->MC1-R Binds to AC Adenylate Cyclase MC1-R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Signaling pathway of this compound in melanocytes.

Quantitative Data

While specific peer-reviewed quantitative data for this compound is limited, studies on the functionally similar peptide, Palmitoyl Tetrapeptide-20 (PTP20), provide valuable insights into the potential efficacy.

Table 1: In Vitro Efficacy of Palmitoyl Tetrapeptide-20

ParameterConcentrationResultReference
Melanin Synthesis10⁻⁷ M19% increase[3]
Catalase Activity-7.5% increase[3]
Intracellular H₂O₂-30% decrease[2][4][5]

Table 2: Clinical and Consumer Study Data for Palmitoyl Tetrapeptide-20

DurationObservationPercentage of ParticipantsReference
1 MonthLess white hair31%[6]
1 MonthHair looked darker28%[6]
1 MonthRoots grew in darker31%[6]
3 MonthsLess white hair64%[6]
3 MonthsHair looked darker57%[6]
3 MonthsRoots grew in darker50%[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in promoting hair pigmentation.

In Vitro Melanin Content Assay in B16F10 Melanoma Cells

This protocol outlines the steps to quantify the effect of this compound on melanin production in a cultured cell line.

Melanin Content Assay Workflow Start Start Cell_Culture Culture B16F10 cells Start->Cell_Culture Seeding Seed cells in 12-well plates Cell_Culture->Seeding Treatment Treat with this compound (various concentrations) for 48-72h Seeding->Treatment Harvest Harvest cells using trypsin/EDTA Treatment->Harvest Lysis Lyse cell pellet in 1N NaOH with 10% DMSO Harvest->Lysis Incubation Incubate at 80°C for 1 hour Lysis->Incubation Measurement Measure absorbance at 405 nm Incubation->Measurement Analysis Normalize to protein content and compare to control Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro melanin content assay.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 12-well cell culture plates

  • Trypsin/EDTA solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer: 1 N NaOH with 10% DMSO

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the B16F10 cells into 12-well plates at a density that allows for logarithmic growth during the treatment period and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the peptide stock). Incubate the cells for 48 to 72 hours.

  • Cell Harvesting: After the incubation period, wash the cells twice with PBS. Detach the cells using trypsin/EDTA and collect them by centrifugation to form a cell pellet.[7]

  • Melanin Extraction: Resuspend the cell pellet in 100 µL of lysis buffer (1 N NaOH, 10% DMSO).[7]

  • Incubation: Heat the cell lysate at 80°C for 1 hour to solubilize the melanin.[7]

  • Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[7]

  • Data Analysis: The absorbance values are proportional to the melanin content. To account for differences in cell number, the melanin content can be normalized to the total protein content of a parallel set of cell lysates, determined by a standard protein assay (e.g., BCA assay).

In Vitro Tyrosinase Activity Assay

This protocol measures the effect of this compound on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Materials:

  • B16F10 cells treated with this compound (as described in the melanin content assay)

  • Lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)

  • L-DOPA (3,4-dihydroxyphenylalanine) solution

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Lysate Preparation: Following treatment with this compound, wash the B16F10 cells with PBS and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including tyrosinase.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal amounts of protein are used in the assay.

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein from each cell lysate. Initiate the reaction by adding the L-DOPA substrate.

  • Measurement: Immediately measure the formation of dopachrome (B613829), the colored product of the reaction, by reading the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each sample. The tyrosinase activity is expressed as the rate of dopachrome formation per microgram of protein. Compare the activity in treated cells to the control cells.

Ex Vivo Hair Follicle Pigmentation Assay

This protocol uses isolated human hair follicles to assess the effect of this compound on pigmentation in a system that more closely mimics the in vivo environment.

Ex Vivo Hair Follicle Assay Workflow Start Start Isolation Isolate anagen hair follicles from human scalp skin Start->Isolation Culture Culture individual follicles in supplemented medium Isolation->Culture Treatment Treat with this compound Culture->Treatment Incubation Incubate for several days Treatment->Incubation Fixation Fix, embed, and section follicles Incubation->Fixation Staining Stain sections with Fontana-Masson for melanin Fixation->Staining Imaging Image sections under a microscope Staining->Imaging Quantification Quantify melanin content in the hair bulb using image analysis software Imaging->Quantification End End Quantification->End

Caption: Workflow for ex vivo hair follicle pigmentation assay.

Materials:

  • Human scalp skin samples (from cosmetic surgery)

  • William's E medium supplemented with hydrocortisone, insulin, transferrin, sodium selenite, and antibiotics

  • This compound

  • 24-well plates

  • Dissecting microscope and fine forceps

  • Formalin, paraffin, and microtome

  • Fontana-Masson staining kit

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Hair Follicle Isolation: Under a dissecting microscope, carefully dissect anagen (growing) hair follicles from the subcutaneous fat of human scalp skin samples.[8]

  • Culture: Place individual, intact hair follicles in wells of a 24-well plate containing supplemented William's E medium.

  • Treatment: Add this compound to the culture medium at various concentrations. Include a control group with no peptide.

  • Incubation: Culture the hair follicles for a period of 7 to 9 days, changing the medium every 2-3 days.[9]

  • Histology: After the incubation period, harvest the hair follicles, fix them in formalin, embed them in paraffin, and cut them into thin sections.

  • Staining: Stain the sections using the Fontana-Masson method, which specifically stains melanin black.

  • Imaging and Analysis: Capture images of the stained hair follicle sections, focusing on the hair bulb region. Use image analysis software to quantify the melanin content by measuring the intensity and area of the black staining.[9] Compare the melanin content in the treated follicles to the control follicles.

Conclusion

This compound presents a scientifically-backed approach for stimulating hair pigmentation. Its mechanism as an α-MSH agonist acting on the MC1-R is well-understood. The provided protocols offer a framework for researchers to quantitatively assess its efficacy in both cellular and organotypic models. The data from the related peptide, Palmitoyl Tetrapeptide-20, suggests that significant improvements in melanin production and a reduction in factors contributing to hair graying can be expected. Further research focusing on the specific dose-response of this compound will be invaluable in optimizing its application for hair repigmentation.

References

Application Notes and Protocols: Determining Acetyl Hexapeptide-1 Toxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl hexapeptide-1 is a synthetic peptide increasingly used in cosmetic formulations for its purported benefits in skin pigmentation and protection.[1] As with any active ingredient, assessing its potential cytotoxicity is a critical step in safety and efficacy evaluation. This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays. These assays are fundamental in determining the concentration-dependent effects of the peptide on cell health and are widely accepted in the cosmetic and pharmaceutical industries for safety screening of topical ingredients.[2][3][4]

The three primary assays detailed herein are the MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) assays. Each assay measures a different aspect of cell viability:

  • MTT Assay: Measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.

  • Neutral Red Uptake Assay: Evaluates the integrity of lysosomal membranes in living cells.[5][6][7]

  • Lactate Dehydrogenase Assay: Quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity.[8][9][10]

These protocols are designed to be adaptable for various adherent cell lines relevant to dermatological research, such as human keratinocytes (e.g., HaCaT), dermal fibroblasts (e.g., HDFa), and melanoma cells.[4][11]

Data Presentation

The following tables are examples of how to structure and present quantitative data obtained from the described cell viability assays. The data presented are illustrative placeholders and should be replaced with experimental results.

Table 1: MTT Assay - Cell Viability upon 24-hour Exposure to this compound

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100%
101.2310.07598.2%
501.1980.09295.5%
1001.1500.08191.7%
2501.0550.10384.1%
5000.8760.09969.8%
10000.5430.07643.3%

Table 2: Neutral Red Uptake Assay - Cell Viability upon 24-hour Exposure to this compound

This compound Conc. (µM)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)0.9870.065100%
100.9760.05998.9%
500.9540.07196.7%
1000.9120.06892.4%
2500.8210.08083.2%
5000.6540.07566.3%
10000.3990.05540.4%

Table 3: LDH Assay - Cytotoxicity upon 24-hour Exposure to this compound

This compound Conc. (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous LDH Release0.1520.0150%
100.1650.0184.1%
500.1880.0218.2%
1000.2340.02516.4%
2500.3560.03141.2%
5000.5870.04587.8%
10000.7980.059130.4%
Maximum LDH Release0.6450.048100%

% Cytotoxicity is calculated relative to the maximum LDH release control.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the cell viability assays and a conceptual overview of potential cytotoxic signaling pathways.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HaCaT, Fibroblasts) cell_seeding 2. Seed Cells in 96-well Plates (e.g., 1x10^4 cells/well) cell_culture->cell_seeding incubation_adhesion 3. Incubate for 24h (Allow cell adhesion) cell_seeding->incubation_adhesion prepare_peptide 4. Prepare this compound Dilutions treat_cells 5. Treat Cells with Peptide (Incubate for 24h, 48h, etc.) prepare_peptide->treat_cells mtt MTT Assay treat_cells->mtt nr Neutral Red Assay ldh LDH Assay controls Include Controls: - Vehicle Control - Positive Control (e.g., Triton X-100) - Untreated Control controls->treat_cells read_plate 6. Measure Absorbance (Spectrophotometer) mtt->read_plate calculate 7. Calculate % Viability or % Cytotoxicity read_plate->calculate dose_response 8. Generate Dose-Response Curves (Determine IC50) calculate->dose_response G cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_organelles Intracellular Targets cluster_pathways Downstream Effects cluster_outcome Cellular Outcome peptide This compound (at cytotoxic concentrations) membrane_damage Plasma Membrane Damage peptide->membrane_damage mitochondria Mitochondrial Dysfunction peptide->mitochondria lysosome Lysosomal Damage peptide->lysosome ldh_release LDH Release membrane_damage->ldh_release ros Increased ROS (Oxidative Stress) mitochondria->ros caspase Caspase Activation mitochondria->caspase necrosis Necrosis lysosome->necrosis apoptosis Apoptosis ros->apoptosis caspase->apoptosis ldh_release->necrosis

References

Application of Acetyl Hexapeptide-1 in Vitiligo Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitiligo is an autoimmune disorder characterized by the depigmentation of the skin due to the loss of functional melanocytes. Current research is focused on developing novel therapeutic agents that can effectively promote repigmentation and modulate the inflammatory response in the skin. Acetyl hexapeptide-1, a synthetic biomimetic peptide derived from alpha-melanocyte-stimulating hormone (α-MSH), has emerged as a promising candidate for vitiligo treatment. It functions as an α-MSH agonist, binding to the melanocortin 1 receptor (MC1R) on melanocytes to stimulate melanogenesis and exert anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in vitiligo.

Mechanism of Action

This compound mimics the action of the endogenous α-MSH.[2] By binding to the MC1R, a G-protein coupled receptor on the surface of melanocytes, it activates a downstream signaling cascade. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn stimulates protein kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte survival and differentiation, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This cascade of events ultimately leads to an increased synthesis of melanin (B1238610) within the melanocytes.[2] Furthermore, the activation of MC1R by this compound has been shown to have anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[2]

Acetyl_Hexapeptide_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription TYR Tyrosinase (TYR) MITF->TYR TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Signaling pathway of this compound in melanocytes.

In Vitro Efficacy Data (Representative for α-MSH Analogs)

Disclaimer: The following data is representative of the effects of α-MSH analogs on melanocyte cultures and is provided for illustrative purposes. Specific results for this compound may vary and should be determined experimentally.

Table 1: Effect of α-MSH Analog on Melanin Content in B16F10 Melanoma Cells

Concentration (µM)Melanin Content (% of Control)
0 (Control)100 ± 5.2
0.1125 ± 7.8
1180 ± 10.5
10250 ± 15.1
100280 ± 18.9

Table 2: Effect of α-MSH Analog on Tyrosinase Activity in B16F10 Melanoma Cells

Concentration (µM)Tyrosinase Activity (% of Control)
0 (Control)100 ± 6.1
0.1140 ± 8.3
1210 ± 12.4
10290 ± 17.2
100350 ± 20.7

Clinical Efficacy Data

A clinical study evaluated the efficacy of a topical cream containing 2% this compound, along with mometasone (B142194) furoate and dihydroxyacetone, in 41 patients with generalized stable vitiligo. The cream was applied once daily to vitiligo lesions. Repigmentation was assessed after 6 months of treatment.

Table 3: Clinical Repigmentation Response after 6 Months of Treatment

Response CategoryDefinitionNumber of PatientsPercentage of Patients (%)
Excellent>75% repigmentation819.51
Good51-75% repigmentation1946.34
Moderate26-50% repigmentation1024.39
Unsatisfactory<25% repigmentation49.75

Data from a study on a combination cream containing this compound.

Experimental Protocols

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture Melanocytes (e.g., B16F10 or primary human melanocytes) Treatment Treat cells with varying concentrations of This compound Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Tyrosinase Activity Assay Treatment->Tyrosinase Gene Gene Expression Analysis (qRT-PCR for MITF, TYR, etc.) Treatment->Gene Analysis Quantify and analyze data Viability->Analysis Melanin->Analysis Tyrosinase->Analysis Gene->Analysis

Caption: Workflow for in vitro evaluation of this compound.

1. Cell Culture and Treatment

  • Cell Lines: B16F10 murine melanoma cells or primary human epidermal melanocytes (HEMs).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for B16F10 or specialized melanocyte growth medium for HEMs, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in sterile water or a suitable solvent. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Replace the culture medium of sub-confluent cells with the treatment medium and incubate for the desired time (e.g., 48-72 hours).

2. Melanin Content Assay

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 475 nm using a microplate reader.

  • Determine the protein concentration of the cell lysate using a BCA protein assay kit.

  • Normalize the melanin content to the total protein concentration and express the results as a percentage of the untreated control.

3. Tyrosinase Activity Assay

  • Wash the treated cells with PBS and lyse them in a phosphate (B84403) buffer (pH 6.8) containing 1% Triton X-100.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix an equal volume of the cell lysate with L-DOPA (2 mg/mL) solution.

  • Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1 hour).

  • Calculate the rate of dopachrome (B613829) formation and normalize it to the protein concentration. Express the results as a percentage of the untreated control.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induction Induce vitiligo-like depigmentation in mice (e.g., using monobenzone) Topical Topical application of This compound formulation Induction->Topical Visual Visual assessment and photography of lesions Topical->Visual Histo Histological analysis (DOPA staining, Fontana-Masson) Topical->Histo ImageJ Image analysis for quantification of repigmentation area Visual->ImageJ Analysis Statistical analysis of repigmentation ImageJ->Analysis Histo->Analysis

Caption: Workflow for in vivo evaluation of this compound.

1. Animal Model

  • Model: Chemically-induced vitiligo model in C57BL/6 mice.

  • Induction: Apply a 20% monobenzone (B1676713) cream to the depilated dorsal skin of the mice daily for 8-12 weeks until stable depigmentation is observed.

2. Treatment Protocol

  • Formulation: Prepare a topical formulation (e.g., cream or gel) containing this compound at a relevant concentration (e.g., 2%).

  • Application: Apply the formulation to the depigmented areas of the mice once or twice daily for a specified period (e.g., 8-12 weeks). Include a vehicle control group.

3. Assessment of Repigmentation

  • Visual Scoring: Photograph the depigmented areas at regular intervals and visually score the degree of repigmentation based on a predefined scale (e.g., 0 = no repigmentation, 4 = complete repigmentation).

  • Image Analysis: Use software like ImageJ to quantify the percentage of the repigmented area within the total depigmented area from the photographs.

  • Histological Analysis: At the end of the study, collect skin biopsies from the treated areas. Perform DOPA staining to identify active melanocytes and Fontana-Masson staining to visualize melanin deposits in the epidermis.

Conclusion

This compound represents a promising therapeutic agent for vitiligo by stimulating melanogenesis and exerting anti-inflammatory effects. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo models. Further research, particularly preclinical studies to generate quantitative data on its dose-dependent effects, is crucial to fully elucidate its therapeutic potential and to support its development as a novel treatment for vitiligo.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Acetyl Hexapeptide-1 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Acetyl hexapeptide-1, maintaining its stability in aqueous solutions is paramount for reliable experimental outcomes and the development of effective formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and formulation of this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Loss of Peptide Potency Over Time Hydrolysis: The peptide backbone is susceptible to cleavage in the presence of water, especially at non-optimal pH.Optimize the pH of the solution. For this compound, a pH range of 4.0-6.0 is recommended for enhanced stability.[1] Use a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer) to maintain the target pH.
Oxidation: Certain amino acid residues within the peptide sequence may be prone to oxidation.Add antioxidants such as ascorbic acid or methionine to the formulation.[2] Minimize exposure to oxygen by working under an inert atmosphere (e.g., nitrogen) and using degassed solvents.
Precipitation or Cloudiness in Solution Aggregation: Peptides can self-associate and form insoluble aggregates, particularly at higher concentrations or in response to changes in pH or temperature.[3]Adjust the peptide concentration. If high concentrations are necessary, consider the inclusion of solubility-enhancing excipients like certain amino acids (e.g., arginine, glycine) or non-ionic surfactants.[2]
Poor Solubility Ensure the peptide is fully dissolved. This compound is water-soluble, but sonication may be required to achieve complete dissolution.[1][4]
Inconsistent Experimental Results Peptide Degradation: Inconsistent stability of the peptide stock solution can lead to variability in experiments.Prepare fresh stock solutions regularly and store them appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[5]
Interaction with Formulation Components Evaluate the compatibility of this compound with other excipients in the formulation. Some components may accelerate degradation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in aqueous solutions?

Like many peptides, this compound is susceptible to several degradation pathways in aqueous environments:

  • Hydrolysis: Cleavage of the peptide bonds, which is highly dependent on pH.[6]

  • Oxidation: The amino acid residues within the peptide can be oxidized, particularly if exposed to oxygen or oxidizing agents.

  • Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, respectively.

  • Aggregation: The formation of non-covalent multimers that can lead to precipitation and loss of activity.[3]

2. What is the optimal pH for storing this compound in an aqueous solution?

For cosmetic and research applications, a pH range of 4.0 to 6.0 is generally recommended to enhance the stability of this compound.[1]

3. What excipients can be used to improve the stability of this compound?

Several types of excipients can be incorporated into formulations to enhance peptide stability:

  • Buffers: Acetate and citrate buffers are commonly used to maintain an optimal pH.

  • Antioxidants: Ascorbic acid, methionine, and sodium metabisulfite (B1197395) can protect against oxidative degradation.[2]

  • Amino Acids: Arginine and glycine (B1666218) can act as stabilizers and prevent aggregation.[2]

  • Polyols: Sugars and polyols like mannitol (B672) and sorbitol can stabilize the peptide structure.

  • Surfactants: Non-ionic surfactants such as polysorbates may be used at low concentrations to prevent surface adsorption and aggregation.

4. How should I monitor the stability of my this compound solution?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used.[7] An HPLC method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[8][9]

5. Can I lyophilize this compound solutions for long-term storage?

Yes, lyophilization (freeze-drying) is an effective strategy to improve the long-term stability of peptides by removing water, which is a key reactant in many degradation pathways. The lyophilized powder should be stored at low temperatures and protected from moisture.

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., citrate for pH 3-6, phosphate (B84403) for pH 7-8).

  • Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each solution.

  • Analyze the samples by a validated stability-indicating RP-HPLC method to quantify the remaining percentage of intact this compound.

  • Plot the percentage of remaining peptide against time for each pH to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL in water).

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Incubate at 70°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Neutralize the acidic and basic samples after the incubation period.

  • Analyze all stressed samples, along with an unstressed control, by LC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.[8]

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 40°C
pH Initial Purity (%) Purity after 4 weeks (%) Purity after 8 weeks (%)
3.099.592.185.3
4.099.697.294.5
5.0 99.5 98.8 97.9
6.099.496.593.1
7.099.590.381.2
8.099.685.772.4

This table illustrates that the optimal stability is observed around pH 5.0.

Table 2: Hypothetical Forced Degradation Results for this compound
Stress Condition % Degradation Major Degradation Products Identified (Hypothetical)
0.1 M HCl, 60°C, 24h15.2%Hydrolyzed peptide fragments
0.1 M NaOH, 60°C, 24h28.5%Deamidated forms, hydrolyzed fragments
3% H₂O₂, RT, 24h10.8%Oxidized forms (e.g., Met-sulfoxide)
70°C, 48h8.5%Aggregates, hydrolyzed fragments
Photostability5.1%Photodegradation products

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Aqueous Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress hplc RP-HPLC Analysis acid->hplc Quantify Degradation ms LC-MS Analysis acid->ms Identify Degradants base->hplc Quantify Degradation base->ms Identify Degradants oxidation->hplc Quantify Degradation oxidation->ms Identify Degradants thermal->hplc Quantify Degradation thermal->ms Identify Degradants stability Determine Stability Profile hplc->stability degradation Identify Degradation Products ms->degradation

Caption: Workflow for Forced Degradation Studies.

signaling_pathway AHP1 This compound SNAP25 SNAP-25 (N-terminal mimicry) AHP1->SNAP25 Competes with SNARE SNARE Complex Formation SNAP25->SNARE Inhibits Vesicle Neurotransmitter Vesicle SNARE->Vesicle Prevents Fusion Release Neurotransmitter Release Vesicle->Release Reduces Contraction Muscle Contraction Release->Contraction Attenuates

Caption: this compound Mechanism of Action.

References

Technical Support Center: Acetyl Hexapeptide-1 Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up the synthesis of Acetyl Hexapeptide-1. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) - Troubleshooting Synthesis & Purification

Q1: We are observing a lower-than-expected yield after cleavage from the resin during our pilot-scale synthesis of this compound. What are the potential causes and solutions?

A1: Low peptide yield post-cleavage is a common issue when scaling up. Several factors related to the this compound sequence (Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂) can contribute to this:

  • Incomplete Coupling: The coupling efficiency of individual amino acids can decrease at a larger scale due to mass transfer limitations. The bulky side chains of Arginine (Pbf) and Histidine (Trt) can present steric hindrance.

    • Troubleshooting:

      • Increase coupling times and/or perform double couplings for difficult residues like Arginine and Histidine.

      • Switch to a more potent activating agent such as HATU or HCTU, which can improve efficiency with hindered amino acids.

      • Ensure adequate mixing to overcome the heterogeneity of the solid-phase system at scale.

  • Peptide Aggregation: The presence of hydrophobic residues like Norleucine and Phenylalanine can lead to peptide chain aggregation on the resin. This aggregation can block reactive sites, leading to incomplete reactions.

    • Troubleshooting:

      • Incorporate chaotropic salts (e.g., LiCl) in the coupling and deprotection steps to disrupt secondary structures.

      • Use solvents with higher solvating properties, such as N-Methyl-2-pyrrolidone (NMP), instead of or in combination with Dimethylformamide (DMF).

  • Incomplete Cleavage: The cleavage conditions may not be sufficient for the larger quantity of resin.

    • Troubleshooting:

      • Increase the volume of the cleavage cocktail relative to the amount of resin.

      • Extend the cleavage time, but monitor for potential side reactions.

      • Ensure efficient mixing during cleavage to allow the cocktail to penetrate all resin beads.

Q2: Our crude this compound shows several significant impurities upon HPLC analysis that were not prominent at the lab scale. What are the likely side reactions and how can we mitigate them?

A2: The impurity profile can change significantly with scale. For this compound, the presence of Tryptophan and Arginine are key considerations:

  • Tryptophan Modification: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation and alkylation by carbocations generated during TFA cleavage.

    • Mitigation:

      • Protect the Tryptophan indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH).

      • Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to trap carbocations. For peptides with Tryptophan, adding 1,2-ethanedithiol (B43112) (EDT) is also beneficial.

  • Arginine Side Reactions: Incomplete deprotection of the Pbf group on Arginine can occur, leading to a protected peptide impurity.

    • Mitigation:

      • Ensure sufficient cleavage time and TFA concentration.

      • Thioanisole can be added to the cleavage cocktail to facilitate Pbf group removal.

  • Deletion and Insertion Peptides: These are common in SPPS and can be exacerbated at scale.

    • Mitigation:

      • Deletion: Optimize coupling efficiency (see Q1). A capping step with acetic anhydride (B1165640) after each coupling can block unreacted amines from further elongation.

      • Insertion: Ensure thorough washing between coupling steps to remove any excess activated amino acids.

Q3: We are struggling with the purification of our scaled-up batch of this compound. The peptide is showing poor solubility and peak tailing during preparative HPLC. What can we do?

A3: Purification is a significant bottleneck in large-scale peptide production.[1]

  • Solubility Issues: Aggregation of the purified peptide can lead to poor solubility in the HPLC mobile phase.

    • Troubleshooting:

      • Lyophilize the crude peptide from a solution containing a small amount of acetic acid or ammonium (B1175870) bicarbonate to improve its solubility.

      • Screen different solvent systems for preparative HPLC. Adding a small percentage of isopropanol (B130326) to the mobile phase can sometimes improve the solubility of hydrophobic peptides.

  • Peak Tailing: This can be caused by interactions between the peptide and the silica (B1680970) backbone of the stationary phase or by peptide aggregation on the column.

    • Troubleshooting:

      • Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% TFA.

      • Optimize the gradient. A shallower gradient can improve resolution and peak shape.

      • Increase the column temperature slightly (e.g., to 30-40°C) to reduce viscosity and improve mass transfer.

Data Presentation: Impact of Scale-Up on Synthesis Parameters

The following tables summarize hypothetical but representative data on the impact of scaling up this compound synthesis on key performance indicators.

Table 1: Crude Peptide Yield and Purity at Different Synthesis Scales

Synthesis Scale (mmol)Coupling ReagentAverage Crude Yield (%)Crude Purity by HPLC (%)
0.1HBTU/DIEA8570
1.0HBTU/DIEA7862
1.0HATU/DIEA8268
10.0HATU/DIEA7555

Table 2: Impact of Cleavage Cocktail Composition on Purity

Scale (mmol)Cleavage Cocktail (TFA/Scavengers)Time (h)Main Impurity (% Area)Crude Purity (%)
1.095/5 H₂O/TIS2Trp-adduct (8%)60
1.094/2.5/2.5/1 EDT/H₂O/TIS2Deletion (5%)68
10.095/5 H₂O/TIS3Trp-adduct (12%)51
10.094/2.5/2.5/1 EDT/H₂O/TIS3Deletion (7%)58

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (10 mmol scale)

This protocol outlines a representative procedure for the solid-phase synthesis of this compound (Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH₂) using Fmoc chemistry.

  • Resin Preparation:

    • Start with 10 mmol of Rink Amide MBHA resin.

    • Swell the resin in DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times) and isopropanol (2 times).

  • Amino Acid Coupling (General Cycle):

    • For each amino acid, use 3 equivalents of Fmoc-amino acid, 2.95 equivalents of HATU, and 6 equivalents of DIEA relative to the resin substitution.

    • Dissolve the reagents in DMF, pre-activate for 5 minutes, and add to the resin.

    • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

    • Wash the resin with DMF (3 times) and isopropanol (2 times).

    • Confirm complete coupling with a Kaiser test. If the test is positive, perform a second coupling.

  • Specific Amino Acid Considerations:

    • Trp: Use Fmoc-Trp(Boc)-OH.

    • Arg: Use Fmoc-Arg(Pbf)-OH. Perform a double coupling.

    • His: Use Fmoc-His(Trt)-OH. Perform a double coupling.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of Norleucine, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 1 hour.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5 v/v/v/v). Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Protocol 3: Purification by Preparative RP-HPLC
  • System Preparation:

    • Use a C18 preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetic acid if needed for solubility.

    • Apply a linear gradient, for example, 10-40% Mobile Phase B over 60 minutes, at a flow rate appropriate for the column size.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions and analyze their purity by analytical HPLC.

  • Final Product Preparation:

    • Pool the fractions with the desired purity (>98%).

    • Lyophilize the pooled fractions to obtain the final this compound as a white powder.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Isolation cluster_purification Purification & QC Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Swell & Deprotect Coupling Iterative Coupling (Fmoc-AA-OH, HATU) Coupling->Deprotection Repeat for 6 residues Deprotection->Coupling 2. Couple Amino Acid Acetylation N-terminal Acetylation (Acetic Anhydride) Deprotection->Acetylation Final Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage 3. Cleave Precipitation Precipitation (Cold Ether) Cleavage->Precipitation 4. Isolate Crude Purification Preparative RP-HPLC Precipitation->Purification 5. Purify Lyophilization Lyophilization Purification->Lyophilization 6. Lyophilize QC QC Analysis (HPLC, MS) Lyophilization->QC 7. Final Product signaling_pathway AH1 This compound (α-MSH Analog) MC1R MC1R (Melanocortin 1 Receptor) AH1->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP ↑ Production PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF ↑ Transcription Melanogenesis Melanogenesis Genes (TYR, TRP-1, TRP-2) MITF->Melanogenesis ↑ Transcription Melanin Melanin Synthesis Melanogenesis->Melanin Enzymatic Activity

References

avoiding degradation of Acetyl hexapeptide-1 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of Acetyl hexapeptide-1 during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

A1: For long-term storage, lyophilized this compound should be stored at -20°C to -15°C in a freezer.[1] Under these conditions, it is stable for up to 24 months.[1] For short-term storage, one week, 4°C is acceptable.[2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored frozen to maximize stability. Recommendations are -80°C for up to 6 months or -20°C for up to 1 month.[3] It is crucial to seal the container tightly to prevent moisture contamination.[3] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[2] It is best practice to aliquot the solution into single-use volumes before freezing.

Q3: What is the optimal pH for formulating this compound in aqueous solutions?

A3: For optimal stability in aqueous formulations, a pH range of 4.0 to 6.0 is recommended.[4]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light.[1] Store both lyophilized powder and solutions in light-resistant containers or in the dark.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Certain amino acid residues are prone to oxidation. While this compound does not contain the most susceptible residues like methionine or cysteine, oxidation can still be a factor over long-term storage, especially in the presence of oxidizing agents.

  • Deamidation: The amino acids asparagine and glutamine can undergo deamidation. The sequence of this compound (Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2) does not contain these residues.

  • Deacetylation: The acetyl group at the N-terminus could potentially be hydrolyzed, although acetylation is generally considered to improve peptide stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of peptide activity or concentration in solution. Improper storage temperature.Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[3]
Repeated freeze-thaw cycles.Aliquot the peptide solution into single-use vials before freezing to avoid multiple freeze-thaw cycles.[2]
Incorrect pH of the solution.Ensure the pH of your buffer or formulation is within the recommended range of 4.0 to 6.0.[4]
Microbial contamination.Use sterile buffers for reconstitution and handle the peptide under aseptic conditions. Consider filtering the solution through a 0.22 µm filter.[3]
Visible changes in the lyophilized powder (e.g., clumping, discoloration). Moisture contamination.Allow the vial to warm to room temperature before opening to prevent condensation. Store in a desiccator if the environment is humid. Ensure the vial is tightly sealed.
Exposure to light.Store the lyophilized powder in a dark place or in an amber vial.[1]
Precipitation of the peptide from the solution. Poor solubility in the chosen solvent.This compound is water-soluble.[4] If using a buffer, ensure the salt concentration is not causing the peptide to precipitate.
Aggregation.Aggregation can be influenced by pH, temperature, and ionic strength. Ensure storage conditions are optimal. Sonication may help to redissolve aggregates, but the biological activity should be re-verified.
Inconsistent experimental results. Peptide degradation.Review all storage and handling procedures. If degradation is suspected, it is advisable to use a fresh vial of the peptide.
Inaccurate peptide quantification.Re-quantify the peptide concentration using a suitable method such as UV spectrophotometry or a peptide-specific assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Lyophilized Powder-20°C to -15°CUp to 24 monthsProtect from light. Keep container tightly sealed.[1]
4°CUp to 1 weekFor short-term storage only.[2]
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Seal tightly to prevent moisture.[3]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Seal tightly to prevent moisture.[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stock solution of this compound from a lyophilized powder.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water or a sterile buffer of choice (pH 4.0-6.0)

  • Sterile, polypropylene (B1209903) or glass vials for aliquoting

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial.

  • Carefully open the vial.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration.

  • Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Once dissolved, aliquot the solution into single-use, sterile vials.

  • Label the aliquots clearly with the peptide name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the stability of an this compound solution over time.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Prepare a sample of the this compound solution at a known concentration in an appropriate solvent.

  • Set up the HPLC method. A gradient elution from low to high percentage of Mobile Phase B is typically used for peptides. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Set the UV detector to monitor the absorbance at a wavelength where the peptide bond absorbs (typically around 214-220 nm).

  • Inject a sample of the initial (time zero) solution and record the chromatogram. The peak corresponding to intact this compound should be identified.

  • Store the remaining solution under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 1 week, 2 weeks, 1 month), inject a sample of the stored solution onto the HPLC.

  • Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of peptide remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Storage_Troubleshooting Troubleshooting this compound Degradation cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Loss of Activity Loss of Activity Improper Temperature Improper Temperature Loss of Activity->Improper Temperature Freeze-Thaw Cycles Freeze-Thaw Cycles Loss of Activity->Freeze-Thaw Cycles Incorrect pH Incorrect pH Loss of Activity->Incorrect pH Light Exposure Light Exposure Loss of Activity->Light Exposure Precipitation Precipitation Precipitation->Incorrect pH Contamination Contamination Precipitation->Contamination Inconsistent Results Inconsistent Results Inconsistent Results->Loss of Activity Inconsistent Results->Precipitation Store at -20C or -80C Store at -20C or -80C Improper Temperature->Store at -20C or -80C Aliquot Solution Aliquot Solution Freeze-Thaw Cycles->Aliquot Solution Use pH 4-6 Buffer Use pH 4-6 Buffer Incorrect pH->Use pH 4-6 Buffer Use Sterile Technique Use Sterile Technique Contamination->Use Sterile Technique Protect from Light Protect from Light Light Exposure->Protect from Light

Caption: Troubleshooting logic for this compound degradation.

Peptide_Degradation_Pathways Potential Degradation Pathways for Peptides cluster_pathways Degradation Mechanisms cluster_products Degradation Products Intact Peptide Intact Peptide Hydrolysis Hydrolysis Intact Peptide->Hydrolysis Oxidation Oxidation Intact Peptide->Oxidation Deacetylation Deacetylation Intact Peptide->Deacetylation Peptide Fragments Peptide Fragments Hydrolysis->Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation->Oxidized Peptide Deacetylated Peptide Deacetylated Peptide Deacetylation->Deacetylated Peptide

Caption: General degradation pathways for peptides.

References

Technical Support Center: Acetyl Hexapeptide-1 Formulation and pH Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Acetyl hexapeptide-1 in formulations, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating with this compound?

A1: For maximal stability and activity, it is recommended to formulate this compound in aqueous solutions with a pH range of 4.0 to 6.5.[1] Operating within this acidic to slightly acidic window helps to prevent peptide degradation and maintain its intended biological functions.

Q2: How does pH affect the stability of this compound?

A2: this compound, like many peptides, is susceptible to degradation at pH values outside its optimal range. At alkaline pH, deamidation and other degradation pathways can occur, leading to a loss of activity. Conversely, highly acidic conditions can also lead to hydrolysis of the peptide bonds. Maintaining a pH between 4.0 and 6.5 is crucial for the chemical stability of the peptide.

Q3: What are the primary biological activities of this compound that are influenced by pH?

A3: this compound exhibits two primary biological activities that are pH-dependent:

  • Melanin (B1238610) Synthesis Stimulation: It mimics the alpha-melanocyte-stimulating hormone (α-MSH) and binds to the MC1R receptor, stimulating melanin production.[2][3][4] This activity is crucial for its application in promoting skin pigmentation and protecting against UV damage.

  • Neuromuscular Signal Modulation: It is suggested to modulate neuromuscular signaling, which can help in reducing the appearance of expression wrinkles.[2]

The efficacy of these activities is optimized within the recommended pH range.

Q4: Can I formulate this compound with other active ingredients?

A4: Yes, this compound can be formulated with other ingredients. However, it is critical to ensure that the final formulation's pH remains within the optimal range of 4.0 to 6.5 to preserve the stability and efficacy of the peptide. When combining with other actives, a compatibility study is recommended to assess any potential interactions that might affect the peptide's performance.

Q5: What are the visual signs of this compound degradation in a formulation?

A5: Visual signs of degradation can include a change in color, development of turbidity, or the formation of precipitate in the formulation. However, significant degradation can occur before any visible changes are apparent. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability of the peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Efficacy in Melanin Synthesis Assay Incorrect pH of the formulation: The pH may be outside the optimal 4.0-6.5 range, leading to peptide degradation or reduced receptor binding.1. Measure the pH of the formulation using a calibrated pH meter.2. Adjust the pH to within the 4.0-6.5 range using appropriate buffers (e.g., citrate (B86180) or phosphate (B84403) buffers).3. Re-evaluate the activity of the peptide in the pH-adjusted formulation.
Reduced Anti-Wrinkle Effect in Cell-Based Assays Peptide Instability: The formulation pH may be too high or too low, causing the peptide to degrade over time.1. Conduct a stability study by storing the formulation at different pH values (e.g., 3, 5, 7, 9) and temperatures.2. Analyze the concentration of intact this compound at various time points using a stability-indicating HPLC method.3. Reformulate at a pH that demonstrates the highest stability.
Precipitation or Cloudiness in the Formulation pH-Induced Aggregation: The pH of the formulation may be near the isoelectric point of the peptide, leading to reduced solubility and aggregation.1. Determine the isoelectric point (pI) of this compound.2. Adjust the formulation pH to be at least 1-2 units away from the pI to ensure sufficient charge and solubility.3. Consider the use of solubilizing excipients if pH adjustment is not sufficient.
Inconsistent Results Between Batches Poor pH Control During Manufacturing: Variations in the manufacturing process may lead to batch-to-batch differences in the final formulation's pH.1. Implement strict in-process pH monitoring during the manufacturing process.2. Establish a clear standard operating procedure (SOP) for pH adjustment.3. Perform quality control checks on the pH of the final product for each batch.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound using HPLC

This protocol outlines a forced degradation study to evaluate the stability of this compound at different pH values.

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of this compound in water.
  • Prepare a series of buffered solutions at pH 3, 4, 5, 6, 7, 8, and 9.
  • Dilute the peptide stock solution in each buffered solution to a final concentration of 1 mg/mL.

3. Stress Conditions:

  • Incubate the prepared samples at 40°C.
  • Withdraw aliquots at initial (t=0), 24, 48, 72, and 168 hours.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Detection: UV at 220 nm.
  • Inject the withdrawn aliquots and analyze the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for each pH.
  • Plot the percentage of remaining peptide against time for each pH to determine the degradation kinetics.

Protocol 2: In Vitro Melanin Synthesis Assay at Different pH

This protocol assesses the activity of this compound in stimulating melanin production in B16F10 melanoma cells at various pH levels.

1. Materials:

  • B16F10 melanoma cells
  • Dulbecco's Modified Eagle's Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • This compound
  • α-MSH (positive control)
  • NaOH and HCl for pH adjustment of media
  • L-DOPA

2. Cell Culture and Treatment:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS.
  • Seed the cells in a 24-well plate and allow them to adhere overnight.
  • Prepare treatment media with this compound at various concentrations in DMEM with pH adjusted to 6.5, 7.0, and 7.5.
  • Replace the culture medium with the treatment media and incubate for 72 hours.

3. Melanin Content Measurement:

  • Lyse the cells and measure the absorbance of the lysate at 405 nm to quantify the melanin content.

4. Tyrosinase Activity Assay:

  • Lyse the cells and incubate the lysate with L-DOPA.
  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

5. Data Analysis:

  • Normalize the melanin content and tyrosinase activity to the total protein content.
  • Compare the activity of this compound at different pH values.

Visualizations

experimental_workflow cluster_stability pH-Dependent Stability Study cluster_activity pH-Dependent Activity Assay prep_stability Sample Preparation (pH 3-9) stress_stability Forced Degradation (40°C) prep_stability->stress_stability hplc_analysis HPLC Analysis stress_stability->hplc_analysis data_stability Degradation Kinetics hplc_analysis->data_stability cell_culture B16F10 Cell Culture treatment Peptide Treatment (pH 6.5, 7.0, 7.5) cell_culture->treatment measurement Melanin & Tyrosinase Measurement treatment->measurement data_activity Activity Comparison measurement->data_activity

Caption: Workflow for pH optimization of this compound.

signaling_pathway AH1 This compound MC1R MC1R AH1->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Activates Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Melanin synthesis pathway activated by this compound.

References

overcoming poor skin permeability of Acetyl hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming the poor skin permeability of Acetyl hexapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor skin permeability of this compound?

This compound, a synthetic peptide used in cosmetics, faces significant challenges in penetrating the skin's primary barrier, the stratum corneum.[1][2] The main reasons for its poor permeability are its:

  • High Molecular Weight: With a molecular weight of approximately 889 Da, it is significantly larger than the ideal size (under 500 Da) for passive diffusion through the skin.[3]

  • Hydrophilic Nature: As a water-soluble peptide, it has difficulty partitioning into the lipid-rich environment of the stratum corneum.[1][2]

Q2: My in vitro skin permeation experiment with a standard this compound solution shows negligible penetration. Is this expected?

Yes, this is a common and expected outcome. Due to its physicochemical properties, unmodified this compound in a simple aqueous solution will exhibit very low to undetectable permeation across the skin in a standard in vitro setup like a Franz diffusion cell.[1][3] One study, for instance, found that after 24 hours, only 0.22% of the applied peptide had penetrated the stratum corneum, with none detected in the receptor fluid.[1][4] This baseline experiment is crucial to validate the need for enhancement strategies.

Q3: What are the main strategies to enhance the skin permeability of this compound?

There are three primary strategies to overcome the skin barrier for this compound delivery:

  • Encapsulation in Nanocarriers: This involves enclosing the peptide in lipid-based vesicles such as liposomes, ethosomes, or solid lipid nanoparticles. These carriers can fluidize the stratum corneum lipids and facilitate deeper penetration.[5]

  • Chemical Penetration Enhancers: These are compounds that temporarily and reversibly disrupt the ordered structure of the stratum corneum, creating pathways for the peptide to pass through. Examples include fatty acids, terpenes, and pyrrolidones.[6][7]

  • Physical Enhancement Techniques: These methods use physical means to bypass the stratum corneum. A common example is the use of microneedles, which create temporary microchannels in the skin for the peptide to enter.[8][9]

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of this compound in liposomes.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect pH during preparation This compound's charge is pH-dependent. Ensure the pH of your buffer system maintains a charge on the peptide that is opposite to the charge of your lipids to favor electrostatic interaction and encapsulation. A pH range of 4.0-6.0 is often recommended for formulation.[10]
Suboptimal lipid composition The choice of phospholipids (B1166683) and cholesterol can impact encapsulation. Experiment with different lipid ratios or the inclusion of charged lipids (e.g., DOTAP, DPPG) to improve the encapsulation of the hydrophilic peptide.
Inefficient preparation method Methods like thin-film hydration followed by sonication or extrusion are common. Ensure sonication/extrusion parameters (time, power, pore size) are optimized to produce small, unilamellar vesicles which generally have higher encapsulation stability.
Issue 2: Inconsistent results in Franz diffusion cell experiments.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Compromised skin membrane integrity Always perform a barrier integrity test before the experiment, such as measuring Trans-Epidermal Water Loss (TEWL) or electrical resistance. Discard any skin samples that do not meet the acceptance criteria.[11]
Air bubbles under the skin membrane Air bubbles in the receptor chamber can prevent the receptor fluid from making full contact with the skin, leading to artificially low permeation results. Ensure no bubbles are trapped when mounting the skin in the diffusion cell.[10]
Incorrect receptor fluid The receptor fluid must be a good solvent for the hydrophilic this compound and should maintain sink conditions (drug concentration in the receptor fluid should not exceed 10% of its saturation solubility). Phosphate-buffered saline (PBS) at a physiological pH is a common choice.[12][13]
Inadequate sampling and analysis Ensure your sampling schedule is frequent enough to capture the permeation profile accurately. The analytical method, typically HPLC-MS/MS, must be validated for sensitivity and specificity to detect low concentrations of the peptide.[14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound skin permeability.

Table 1: Comparison of Acetyl Hexapeptide Permeation from Different Emulsion Types

Formulation TypePeptide Concentration in Stratum Corneum (% of applied dose)Peptide Detected in Deeper Skin LayersReference
Oil-in-Water (O/W) Emulsion0.22%No[1][4]
Water-in-Oil (W/O) EmulsionUndetectableNo[1]
Water-in-Oil-in-Water (W/O/W) EmulsionSignificantly higher than O/W and W/OYes (in epidermis)[1][17]

Table 2: Efficacy of Microneedle Patches for Wrinkle Reduction

Treatment GroupImprovement in Deep Wrinkles (Day 5)p-valueReference
Microneedle Patch Alone--[9]
Microneedle Patch with Acetyl hexapeptide-813.6%<0.001[9]
Microneedle Patch with EGF12.9%<0.001[9]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin permeation of this compound from a novel formulation.

  • Skin Preparation:

    • Obtain full-thickness human or porcine skin.

    • Carefully remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.

    • Cut the skin into sections to fit the Franz diffusion cells.

    • Perform a barrier integrity test (e.g., TEWL measurement). Only use skin sections that meet the predefined criteria.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid (e.g., PBS pH 7.4).

    • Mount the prepared skin section between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.

    • Ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for 30 minutes.

  • Experiment Execution:

    • Apply a precise amount of the test formulation (e.g., 5 mg/cm²) to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • At the end of the experiment, dismantle the setup.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the epidermis from the dermis.

    • Extract this compound from the receptor fluid samples, skin wash, and homogenized skin layers.

    • Quantify the amount of peptide in each fraction using a validated HPLC-MS/MS method.[15][16]

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol describes a common method for encapsulating this compound in liposomes.

  • Lipid Film Hydration:

    • Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer (e.g., PBS pH 6.0) by vortexing. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To produce small unilamellar vesicles (SUVs) with higher stability, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated peptide versus the initial amount used.

Visualizations

signaling_pathway cluster_skin Stratum Corneum cluster_enhancement Enhancement Strategies Acetyl_Hexapeptide_1 This compound (Poor Permeability) Deeper_Skin_Layers Deeper Skin Layers (Target Site) Acetyl_Hexapeptide_1->Deeper_Skin_Layers Limited Penetration Nanocarriers Encapsulation (Liposomes, Ethosomes) Nanocarriers->Deeper_Skin_Layers Improved Delivery Chemical_Enhancers Chemical Enhancers (e.g., Fatty Acids) Chemical_Enhancers->Deeper_Skin_Layers Increased Permeation Physical_Methods Physical Methods (e.g., Microneedles) Physical_Methods->Deeper_Skin_Layers Bypasses Barrier experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Preparation & Barrier Integrity Test Franz_Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Franz_Cell_Setup Formulation_Prep Formulation Preparation (e.g., Peptide in Liposomes) Application Apply Formulation to Skin Formulation_Prep->Application Franz_Cell_Setup->Application Sampling Collect Samples from Receptor Fluid Over Time Application->Sampling Extraction Peptide Extraction from Skin Layers & Receptor Fluid Sampling->Extraction Quantification Quantification by HPLC-MS/MS Extraction->Quantification Data_Analysis Data Analysis & Permeation Profile Quantification->Data_Analysis

References

stability testing protocols for Acetyl hexapeptide-1 formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Acetyl Hexapeptide-1 formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formulation and stability testing of this compound.

Q1: My this compound formulation is turning yellow over time. What is the cause and how can I prevent it?

A1: Discoloration, often appearing as a yellow or brownish tint, is a common issue in peptide formulations.

  • Potential Causes:

    • Oxidation: Peptides containing certain amino acids (like tryptophan, tyrosine, histidine) are susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions.

    • Ingredient Interactions: Interactions between this compound and other ingredients in your formulation, such as certain preservatives, fragrances, or even impurities in excipients, can lead to color changes.

    • Incompatible Packaging: Use of packaging that allows light and air penetration can promote oxidative degradation.

  • Troubleshooting & Prevention:

    • Antioxidants: Incorporate antioxidants like Vitamin E (tocopherol), Vitamin C (ascorbic acid and its derivatives), or rosemary extract into your formulation to mitigate oxidation.

    • Chelating Agents: Add chelating agents such as EDTA to bind any trace metal ions that could catalyze oxidative reactions.

    • pH Control: Maintain the formulation pH within the recommended range of 4.0 to 6.0, as extreme pH values can accelerate degradation pathways that may lead to color changes.

    • Opaque & Airless Packaging: Store the formulation in opaque, airless containers to protect it from light and oxygen.

    • Ingredient Compatibility Study: Conduct compatibility studies with all formulation components to identify any potential interactions.

Q2: I'm observing precipitation or cloudiness in my aqueous this compound solution. What could be the reason?

A2: Precipitation or cloudiness indicates that the peptide is no longer fully solubilized.

  • Potential Causes:

    • pH Shift: A change in the formulation's pH can alter the peptide's net charge, leading to a decrease in solubility and subsequent precipitation.

    • Ionic Strength: High concentrations of salts or other charged molecules in the buffer can disrupt the hydration shell around the peptide, causing it to aggregate and precipitate.

    • Microbial Contamination: In inadequately preserved formulations, microbial growth can lead to changes in the formulation's composition and cause the peptide to fall out of solution.

    • Temperature Fluctuations: Freeze-thaw cycles or exposure to extreme temperatures can denature the peptide, leading to aggregation and precipitation.

  • Troubleshooting & Prevention:

    • Buffer Selection: Use a robust buffering system to maintain a stable pH.

    • Solubility Enhancers: Consider the inclusion of co-solvents or solubility enhancers, but ensure they are compatible with the peptide.

    • Preservative Efficacy: Ensure your preservative system is effective.

    • Controlled Storage: Store the formulation at the recommended temperature and avoid repeated freezing and thawing.

Q3: My stability studies show a significant loss of this compound potency over time. What are the likely degradation pathways?

A3: Loss of peptide potency is typically due to chemical degradation.

  • Potential Degradation Pathways:

    • Hydrolysis: Cleavage of the peptide bonds by water, which can be catalyzed by acidic or basic conditions.

    • Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues, leading to a change in the peptide's structure and charge.

    • Oxidation: As mentioned in A1, oxidation of susceptible amino acid residues can lead to loss of activity.

  • Troubleshooting & Prevention:

    • pH Optimization: Maintain the formulation at the optimal pH for this compound stability, generally between 4.0 and 6.0.[1]

    • Temperature Control: Store the formulation at recommended temperatures (typically refrigerated for long-term storage) to slow down degradation kinetics.

    • Exclusion of Water: For long-term storage of the pure peptide, lyophilization (freeze-drying) is recommended. In formulations, minimizing water activity can also be a strategy.

    • Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Experimental Protocols

Below are detailed methodologies for key stability-indicating experiments for this compound formulations.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a method for quantifying this compound and separating it from potential degradation products. Note: This is an exemplary protocol and may require optimization and validation for your specific formulation.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B

      • 25-30 min: 50-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dilute with Mobile Phase A to a final theoretical concentration of approximately 100 µg/mL of this compound.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the this compound peak and any new peaks corresponding to degradation products.

    • Quantify the amount of this compound remaining by comparing the peak area to that of a freshly prepared standard of known concentration.

Protocol 2: Accelerated Stability Testing

This protocol describes a typical accelerated stability study to predict the long-term stability of an this compound formulation.

  • Sample Preparation:

    • Prepare three batches of the final formulation and package them in the intended commercial packaging.

  • Storage Conditions:

    • Place samples from each batch into stability chambers set at the following conditions:

      • 25°C / 60% Relative Humidity (RH) (Long-term)

      • 40°C / 75% RH (Accelerated)

      • 5°C (Refrigerated control)

      • Photostability chamber (ICH Q1B guidelines)

  • Testing Schedule:

    • Time Points: 0, 1, 2, 3, and 6 months for accelerated conditions. For long-term studies, testing is typically performed at 0, 3, 6, 9, 12, 18, and 24 months.

    • At each time point, pull samples and evaluate the following parameters:

      • Physical Appearance: Color, clarity, odor, and phase separation.

      • pH: Measure the pH of the formulation.

      • Viscosity: Measure the viscosity.

      • Assay of this compound: Quantify the peptide concentration using the validated HPLC method (Protocol 1).

      • Degradation Products: Monitor the formation of any new peaks in the HPLC chromatogram.

      • Microbial Content: Test for microbial contamination at selected time points.

Quantitative Data Summary

The following table presents illustrative data from a forced degradation study on an this compound solution. Forced degradation studies are designed to intentionally degrade the active ingredient to demonstrate the stability-indicating nature of the analytical method and to understand potential degradation pathways.

Disclaimer: The following data is for illustrative purposes only and may not represent the actual stability of a specific formulation. Actual stability will depend on the complete formulation matrix.

Stress ConditionDurationTemperature% this compound Remaining% Total Degradation ProductsObservations
Acid Hydrolysis (0.1 M HCl) 24 hours60°C85.2%14.8%No significant color change
Alkaline Hydrolysis (0.1 M NaOH) 8 hours40°C78.5%21.5%Slight yellowing
Oxidative (3% H₂O₂) 24 hours25°C89.1%10.9%No significant color change
Thermal 7 days60°C92.7%7.3%No significant color change
Photostability (ICH Q1B) 10 days25°C95.4%4.6%Slight opalescence

Visualizations

Signaling Pathway of this compound

This compound is a biomimetic peptide that mimics α-Melanocyte-Stimulating Hormone (α-MSH). It binds to the Melanocortin 1 Receptor (MC1R) on melanocytes, initiating a signaling cascade that leads to melanin (B1238610) synthesis. This pathway is crucial for skin pigmentation and provides natural protection against UV radiation.

Acetyl_Hexapeptide_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MC1R MC1R This compound->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription of Melanogenesis Melanogenesis (Melanin Synthesis) MITF->Melanogenesis Promotes

This compound signaling cascade.
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on an this compound formulation.

Stability_Testing_Workflow cluster_analysis Analysis start Start: Formulation (3 Batches) packaging Package in Final Container start->packaging storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) packaging->storage pull Pull Samples at Scheduled Time Points storage->pull physical Physical Tests (Color, pH, Viscosity) pull->physical hplc HPLC Analysis (Assay, Degradants) pull->hplc micro Microbial Testing pull->micro data Data Analysis & Comparison to T=0 physical->data hplc->data micro->data report Generate Stability Report data->report end End report->end

Workflow for stability testing.

References

Technical Support Center: Enhancing the Bioavailability of Acetyl Hexapeptide-1 in Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the topical bioavailability of Acetyl Hexapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a biomimetic peptide that primarily acts as an agonist of the α-Melanocyte-Stimulating Hormone (α-MSH).[1] It binds to the melanocortin-1 receptor (MC1-R) on melanocytes, which stimulates melanin (B1238610) synthesis.[1][2] This mechanism contributes to skin pigmentation and provides a natural photoprotective effect against UV-induced damage.[1] Additionally, it can modulate inflammation by limiting the expression of pro-inflammatory mediators.[1] Some research also suggests it may have anti-wrinkle properties by reducing muscle contractions, similar to other peptides in its class.[3][4]

Q2: What are the main challenges in achieving effective topical delivery of this compound?

A2: The primary challenges are the peptide's inherent instability and poor permeability through the skin barrier.[5][6][7] Like many peptides, this compound is a relatively large, hydrophilic molecule, which limits its ability to penetrate the lipophilic stratum corneum.[1][8] Furthermore, peptides can be susceptible to enzymatic degradation by proteases present in the skin.[5]

Q3: What formulation strategies can enhance the bioavailability of this compound?

A3: Several strategies can be employed to improve the topical delivery of this compound:

  • Penetration Enhancers: Incorporating chemical penetration enhancers such as fatty acids or terpenes can disrupt the stratum corneum lipids, facilitating peptide permeation.[5]

  • Advanced Delivery Systems: Encapsulating the peptide in nanocarriers like liposomes, niosomes, or solid lipid nanoparticles can protect it from degradation and improve its transport across the skin barrier.[7][9]

  • Emulsion Systems: The choice of emulsion type can significantly impact penetration. For hydrophilic peptides, oil-in-water (O/W) and water-in-oil-in-water (W/O/W) emulsions have been shown to be more effective than water-in-oil (W/O) emulsions.[1][7]

  • pH Optimization: The pH of the formulation can influence the charge and, consequently, the permeability of the peptide. For this compound, a pH range of 4.0 to 6.0 is often recommended.[10]

Q4: Are there any physical methods to enhance the penetration of this compound?

A4: Yes, physical methods can be used to temporarily disrupt the stratum corneum and increase peptide delivery. These include:

  • Microneedles: These are microscopic needles that create transient pores in the skin, allowing for enhanced permeation of macromolecules.[7][9] Studies on similar peptides have shown a significant increase in skin permeation with the use of microneedles.[1]

  • Iontophoresis: This technique uses a low-level electrical current to drive charged molecules, including peptides, across the skin.[5]

  • Sonophoresis: This method employs ultrasonic waves to temporarily increase the permeability of the skin.[5]

Troubleshooting Guides

Issue 1: Low Permeation of this compound in In Vitro Franz Diffusion Cell Experiments.

Possible Cause Troubleshooting Step
Inappropriate Vehicle/Formulation The vehicle may not be optimized for peptide delivery. For hydrophilic peptides like this compound, consider using an oil-in-water (O/W) or a multiple water-in-oil-in-water (W/O/W) emulsion, as these have shown better permeation for similar peptides compared to water-in-oil (W/O) emulsions.[1][7] Ensure the formulation pH is within the optimal range of 4.0-6.0.[10]
High Molecular Weight and Hydrophilicity The intrinsic properties of the peptide limit its passive diffusion. Incorporate a chemical penetration enhancer into your formulation. Alternatively, encapsulate the peptide in a nanocarrier system like liposomes to improve its partitioning into the stratum corneum.[5][9]
Membrane Integrity Issues The skin membrane used in the Franz cell may be compromised, leading to inconsistent results. Always verify the integrity of the skin membrane before the experiment using methods like measuring transepidermal water loss (TEWL) or electrical resistance.
Insufficient Duration of Experiment The experimental timeframe may be too short to detect significant permeation. Extend the duration of the Franz diffusion cell study, collecting samples at later time points (e.g., up to 24 hours).[4]

Issue 2: Degradation of this compound in the Formulation or During Skin Permeation.

Possible Cause Troubleshooting Step
Enzymatic Degradation Proteases in the skin can degrade the peptide. Encapsulating this compound in liposomes or other nanoparticles can protect it from enzymatic attack.[7]
Chemical Instability in the Formulation The formulation's pH or other excipients may be causing peptide degradation (e.g., hydrolysis, oxidation).[11] Conduct stability studies of the formulation under different pH and temperature conditions. Ensure the use of high-purity excipients and consider adding antioxidants if oxidation is suspected.[10]
Incorrect Storage of the Formulation Improper storage can accelerate degradation. Store peptide formulations in a cool, dark place, and follow the specific storage recommendations for the peptide.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, studies on the similar Acetyl Hexapeptide-8 provide valuable insights into the impact of formulation on skin permeation.

Table 1: In Vitro Skin Permeation of Acetyl Hexapeptide-8 from Different Formulations (24-hour study)

Formulation Type Peptide Concentration Skin Type Amount in Stratum Corneum (% of applied dose) Amount in Epidermis (% of applied dose) Amount in Dermis/Receptor Fluid Reference
Oil-in-Water (O/W) Emulsion10%Human Cadaver0.22%0.01%Not Detected[4][12]
Oil-in-Water (O/W) Emulsion10%Hairless Guinea Pig0.54%0.01%Not Detected[4][12]

Note: This data is for Acetyl Hexapeptide-8 and should be used as a reference to understand the general behavior of topical hexapeptides.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the skin permeation of this compound from a topical formulation.

  • Membrane Preparation:

    • Excise full-thickness skin from a suitable source (e.g., porcine ear, human cadaver).

    • Carefully remove any subcutaneous fat and connective tissue.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.[13]

  • Franz Cell Assembly:

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4).[9]

    • Ensure no air bubbles are trapped beneath the membrane.

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C to mimic skin surface temperature.

    • Continuously stir the receptor fluid using a magnetic stir bar.[5]

  • Application of Formulation:

    • Apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[9]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Analysis of Skin Layers (at the end of the experiment):

    • Dismount the skin from the diffusion cell.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., by heat treatment).

    • Homogenize each skin layer and extract the peptide using a suitable solvent.

  • Quantification:

    • Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating this compound into liposomes.

  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., phosphatidylcholine, cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS).

    • Add the peptide solution to the flask containing the lipid film.

    • Hydrate the film by rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 10-15 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[3]

  • Purification:

    • Remove any unencapsulated peptide by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the liposome (B1194612) size and polydispersity index using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by quantifying the amount of encapsulated peptide versus the total amount of peptide used.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Melanocyte Cell Membrane cluster_intracellular Intracellular Signaling Acetyl_Hexapeptide_1 This compound MC1R MC1-R (Melanocortin-1 Receptor) Acetyl_Hexapeptide_1->MC1R Binds to Adenylate_Cyclase Adenylate Cyclase MC1R->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Upregulates Tyrosinase Tyrosinase Synthesis MITF->Tyrosinase Promotes Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Leads to experimental_workflow cluster_prep Preparation cluster_franz Franz Diffusion Cell Experiment cluster_analysis Analysis Formulation Prepare Topical Formulation (e.g., Liposomal this compound) Application Apply Formulation to Skin Formulation->Application Skin_Prep Prepare Skin Membrane Assembly Assemble Franz Cell Skin_Prep->Assembly Assembly->Application Sampling Collect Receptor Fluid Samples (at t = 1, 2, 4, 8, 24h) Application->Sampling Skin_Analysis Separate and Extract Skin Layers Sampling->Skin_Analysis Quantification Quantify Peptide Concentration (HPLC) Sampling->Quantification Skin_Analysis->Quantification Data_Analysis Calculate Permeation Parameters Quantification->Data_Analysis

References

troubleshooting peptide aggregation in Acetyl hexapeptide-1 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling Acetyl Hexapeptide-1 stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has visible precipitates. What is the cause?

A1: Cloudiness or precipitation in your this compound stock solution is likely due to peptide aggregation. Aggregation is a common phenomenon where peptide molecules self-associate to form larger, often insoluble, complexes.[1] This can be triggered by several factors including improper pH, high concentration, suboptimal temperature during reconstitution, mechanical stress, or repeated freeze-thaw cycles.[2][3]

Q2: What is the correct amino acid sequence for this compound?

A2: The correct amino acid sequence for this compound, also known by the trade name Melitane, is Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2. It is important to distinguish this from other cosmetic peptides like Acetyl Hexapeptide-8 (Argireline), which has a different sequence and mechanism of action.

Q3: At what pH is this compound most stable and soluble?

A3: this compound is most effective and stable in a slightly acidic environment, with a recommended pH range of 4.0 to 6.0 for cosmetic formulations.[4][5] Maintaining the pH within this range can help prevent aggregation and maintain the peptide's biological activity.

Q4: Can I shake or vortex my this compound solution to dissolve it?

A4: It is strongly advised to avoid vigorous shaking or vortexing. Such mechanical stress can denature the peptide and induce aggregation.[3] Gentle swirling or inversion of the vial is recommended. For difficult-to-dissolve peptides, brief sonication can be an effective alternative.

Q5: How should I store my lyophilized this compound and its stock solution?

A5: Lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Q6: What is the primary mechanism of action for this compound?

A6: this compound is a biomimetic peptide that mimics the activity of the α-Melanocyte-Stimulating Hormone (α-MSH).[7] It binds to the Melanocortin 1 Receptor (MC1-R) on melanocytes, which stimulates melanin (B1238610) synthesis and can also modulate inflammatory responses.[7] This is distinct from peptides that affect muscle contraction.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Amino Acid SequenceAc-Nle-Ala-His-D-Phe-Arg-Trp-NH2
Molecular FormulaC43H59N13O7[5]
Molecular Weight870.01 g/mol
AppearanceWhite powder[5]
Table 2: Solubility of this compound
SolventConcentrationConditionsReference
Water25 mg/mL (28.74 mM)Requires sonication[6]
PBS (pH 7.2)Data not available for this compound. As a reference, Acetyl Hexapeptide-3 is soluble at approx. 10 mg/mL.General Reference
DMSOHighly soluble (Qualitative)General peptide solubility guidelines
Acetic Acid (10%)Soluble (Qualitative)Recommended for basic peptides
Recommended pH4.0 - 6.5For optimal stability in formulations[5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a stock solution from lyophilized powder.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Solvent Selection: Based on your experimental needs, select an appropriate sterile solvent. For most applications, sterile, distilled water is recommended. Given the peptide's basic residues (His, Arg), if solubility issues arise, a dilute acidic solution (e.g., 10% acetic acid) can be used initially, followed by dilution with your buffer of choice.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Slowly add the desired volume of solvent down the side of the vial, avoiding direct squirting onto the peptide powder.

    • Gently swirl the vial or invert it slowly until the peptide is completely dissolved. Do not shake or vortex.

    • If the peptide does not dissolve completely with gentle swirling, proceed to sonication (Protocol 2).

  • Verification: Ensure the solution is clear and free of any visible particulates before proceeding. A cloudy solution indicates aggregation.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Sonication to Aid Dissolution and Reverse Minor Aggregation

This protocol should be used if the peptide solution is cloudy or fails to dissolve with gentle swirling.

  • Preparation: Place the vial containing the peptide solution in an ice bath to keep it cool during sonication.

  • Sonication:

    • Use a bath sonicator for best results.

    • Sonicate the vial in short bursts of 10-15 seconds.

    • Allow the vial to cool in the ice bath for at least one minute between bursts to prevent heating, which can degrade the peptide.

  • Inspection: After 2-3 cycles of sonication, visually inspect the solution. If it has become clear, the peptide is dissolved.

  • Final Steps: If the solution is clear, proceed with your experiment or aliquot for storage. If cloudiness persists, the aggregation may be more significant, and further troubleshooting (e.g., using a stronger solubilizing agent like DMSO for initial dissolution) may be necessary.

Visualizations

Signaling Pathway of this compound

Acetyl_Hexapeptide_1_Pathway cluster_cell Melanocyte AH1 This compound (α-MSH mimic) MC1R MC1R (Melanocortin 1 Receptor) AH1->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates Inflammation Modulation of Inflammatory Cytokines MC1R->Inflammation Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Expression Melanin Melanin Synthesis (Pigmentation) MITF->Melanin Promotes

Caption: α-MSH Mimetic Signaling Pathway of this compound.

Troubleshooting Workflow for Peptide Aggregation

Troubleshooting_Workflow Start Start: Lyophilized Peptide Reconstitute Reconstitute in sterile H2O (Gentle Swirling) Start->Reconstitute Check_Sol Is solution clear? Reconstitute->Check_Sol Success Solution Ready (Aliquot & Store at -80°C) Check_Sol->Success Yes Sonicate Sonicate in short bursts (on ice) Check_Sol->Sonicate No Check_Sol2 Is solution clear? Sonicate->Check_Sol2 Check_Sol2->Success Yes Reconstitute_Acid Re-lyophilize & Reconstitute in 10% Acetic Acid Check_Sol2->Reconstitute_Acid No Check_Sol3 Is solution clear? Reconstitute_Acid->Check_Sol3 Check_Sol3->Success Yes Reconstitute_DMSO Re-lyophilize & Reconstitute in minimal DMSO, then dilute Check_Sol3->Reconstitute_DMSO No Reconstitute_DMSO->Success Contact_Support Contact Technical Support Reconstitute_DMSO->Contact_Support If precipitation occurs upon dilution

Caption: Logical workflow for troubleshooting aggregation issues.

References

optimizing experimental conditions for Acetyl hexapeptide-1 and fibroblast interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing experimental conditions when studying the interaction between Acetyl hexapeptide-1 and fibroblasts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Question 1: Why am I observing low cell viability or cytotoxicity after treating fibroblasts with this compound?

Answer: Several factors could contribute to unexpected cytotoxicity:

  • High Peptide Concentration: While generally considered safe, excessively high concentrations of any peptide can induce cytotoxic effects. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific fibroblast cell line. Studies on other peptides with fibroblasts have tested concentrations ranging from 10 µM up to 100 µM without observing significant toxicity.[1]

  • Peptide Quality and Purity: The peptide preparation may contain contaminants from the synthesis process. Trifluoroacetic acid (TFA), commonly used in peptide purification, can inhibit cellular proliferation and cause erratic results in cell-based assays.[2][3] It is advisable to use high-purity peptide (e.g., >95%) and consider TFA removal services if cellular assays are sensitive.

  • Improper Dissolution: Using the wrong solvent or pH can cause the peptide to precipitate, leading to inaccurate concentrations and potential cell stress. This compound is water-soluble.[4] Ensure complete dissolution in a sterile, appropriate buffer (e.g., sterile water or PBS) before adding to cell culture media.[5][6]

Question 2: My results from proliferation and migration assays are inconsistent and not reproducible. What are the common causes?

Answer: Inconsistency in functional assays can stem from several sources:

  • Peptide Stability and Handling: Peptides are sensitive to degradation. Improper storage at room temperature, exposure to light, or repeated freeze-thaw cycles can degrade the peptide, reducing its bioactivity.[2] Lyophilized peptides should be stored at -20°C or -80°C, and stock solutions should be aliquoted and frozen to avoid multiple freeze-thaw cycles.[2][5] Peptides containing amino acids like Cys, Trp, or Met are particularly susceptible to oxidation.[2]

  • Inaccurate Peptide Concentration: The calculated peptide concentration may be incorrect. Ensure you are accounting for the net peptide content versus the total peptide weight, which includes counter-ions and water.[2]

  • Serum Concentration in Media: Serum contains growth factors that heavily influence fibroblast proliferation and migration. For these assays, it is often necessary to serum-starve the cells (e.g., by reducing serum to 0.4-0.5%) for a period (e.g., 24 hours) before peptide treatment to establish a baseline and ensure the observed effects are due to the peptide.[7][8]

  • Assay Technique: For scratch assays, the width of the initial scratch must be consistent across all wells.[9] For Transwell assays, ensure the membrane pore size is appropriate for fibroblast migration (e.g., 8 µm) and that the chemoattractant gradient is properly established.[10][11]

Question 3: I am not observing the expected increase in collagen synthesis after treatment. What should I check?

Answer:

  • Sub-optimal Peptide Concentration or Incubation Time: The concentration of this compound or the treatment duration may be insufficient to induce a measurable increase in collagen synthesis. A time-course and dose-response experiment is crucial. For other peptides, effects on collagen gene expression have been observed after 24 hours.[12]

  • Cell Culture Conditions: Collagen synthesis is highly dependent on cell confluence and the presence of necessary cofactors like Vitamin C (ascorbic acid) in the culture medium. Ensure your medium is supplemented with ascorbic acid, which is essential for procollagen (B1174764) hydroxylation.

  • Measurement Technique: Standard methods for detecting collagen from tissue are not always directly applicable to cell culture due to lower quantities.[13][14] Sensitive assays like the Sircol™ Collagen Assay, which measures soluble collagen in the supernatant, or analysis of gene expression (e.g., RT-qPCR for COL1A1) are often more suitable for in vitro studies.[12][15]

Frequently Asked Questions (FAQs)

Question 1: What is the primary mechanism of action for this compound on fibroblasts?

Answer: this compound is a biomimetic peptide that mimics α-melanocyte-stimulating hormone (α-MSH).[16] Its primary mechanism involves binding to the Melanocortin 1 Receptor (MC1R), which is expressed on fibroblasts.[17][18] Activation of MC1R can trigger anti-inflammatory signaling pathways.[17][19] By mimicking α-MSH, it can help regulate cellular responses to inflammatory stress. While its direct effect on collagen is an area of ongoing research, cosmetic peptides are known to enhance fibroblast activity, boosting collagen formation and improving skin firmness.[20][21]

Question 2: What is the recommended starting concentration for this compound in fibroblast experiments?

Answer: The optimal concentration depends on the specific endpoint being measured (e.g., proliferation, anti-inflammatory effect, collagen synthesis). A common starting point for in vitro studies with bioactive peptides is in the low micromolar (µM) to nanomolar (nM) range. For cosmetic applications, a 5% concentration of a solution containing the peptide is sometimes recommended, but for in vitro assays, the molar concentration is critical.[4] It is essential to perform a dose-response study, for example, from 1 nM to 100 µM, to identify the optimal concentration for your experimental system.

Question 3: How should I prepare and store this compound?

Answer:

  • Storage: Lyophilized (powder) this compound should be stored at -20°C or -80°C, protected from moisture and light.[2][5]

  • Reconstitution: Reconstitute the peptide in a sterile solvent, such as sterile distilled water or PBS, to create a concentrated stock solution (e.g., 1-10 mM).[6] Ensure the peptide is fully dissolved. If solubility is an issue, brief sonication may help.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. Avoid storing peptides in solution for long periods unless stability data is available. For long-term storage of stock solutions, it is best to aliquot into single-use volumes and store at -80°C to prevent degradation from freeze-thaw cycles.[2][5]

Question 4: What are the expected effects of this compound on fibroblast proliferation and migration?

Answer: Cosmetic peptides are generally intended to support tissue repair and regeneration, which involves enhancing fibroblast function.[21] this compound may promote fibroblast proliferation and migration as part of its role in skin rejuvenation. However, some peptides have been shown to suppress cell migration, so the specific effect should be determined empirically.[22] The net effect can depend on the cellular context, such as the presence of inflammatory stimuli or other growth factors.

Data Presentation

Table 1: Recommended Starting Concentrations and Conditions
ParameterRecommended RangeNotes
Peptide Concentration 1 nM - 100 µMA dose-response curve is critical to determine the optimal concentration.[1]
Incubation Time 24 - 72 hoursTime-course experiments are recommended. Gene expression changes may be seen earlier (e.g., 24h) than protein synthesis (e.g., 48-72h).[12][20]
Cell Seeding Density 3,000 - 5,000 cells/well (96-well plate)Optimize for logarithmic growth during the experiment.[7]
Serum Concentration 0.5% - 2% (for assays)Serum-starve cells for 12-24 hours prior to treatment to reduce baseline proliferation/migration.[7]
Table 2: Peptide Storage and Handling
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C to -80°CYearsKeep desiccated and protected from light.[2]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sterile, filtered buffers for reconstitution.[5]
Working Dilution 4°CUse immediatelyPrepare fresh from stock solution for each experiment.

Visualizations and Diagrams

Signaling Pathway

Acetyl_Hexapeptide_1_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Peptide This compound (α-MSH mimic) MC1R Melanocortin 1 Receptor (MC1R) Peptide->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Phosphorylation) PKA->CREB Activates Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., ↓NF-κB activity) CREB->Anti_Inflammatory Leads to Fibroblast_Activation Fibroblast Activation • Collagen Synthesis • Proliferation CREB->Fibroblast_Activation Promotes

Caption: Proposed signaling pathway of this compound in fibroblasts.

Experimental Workflow

Experimental_Workflow A 1. Culture Fibroblasts (to 70-80% confluence) B 2. Serum Starvation (12-24h, 0.5% FBS) A->B D 4. Treat Cells (Peptide + Controls) B->D C 3. Prepare Peptide (Reconstitute & Dilute) C->D E 5. Incubate (24-72 hours) D->E F 6. Perform Assay E->F G Proliferation Assay (e.g., MTT / CCK-8) F->G Viability H Migration Assay (e.g., Scratch / Transwell) F->H Motility I Collagen Assay (e.g., Sircol / RT-qPCR) F->I Synthesis J 7. Data Acquisition & Analysis G->J H->J I->J

Caption: General workflow for in vitro fibroblast assays with this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies to assess the effect of this compound on fibroblast viability.[7][23][24]

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Serum Starvation: Replace the medium with 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for another 24 hours to synchronize the cells.

  • Peptide Treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the starvation medium and add 100 µL of the peptide dilutions to the respective wells. Include wells with low-serum medium only (negative control) and a positive control for cytotoxicity if desired.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.[23]

Protocol 2: Fibroblast Migration (Scratch Wound Assay)

This protocol provides a method for assessing fibroblast migration in response to this compound.[9][11]

  • Create Confluent Monolayer: Seed fibroblasts in a 24-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Serum Starvation: Once confluent, replace the medium with low-serum medium (0.5% FBS) and incubate for 12-24 hours. To prevent proliferation from confounding migration results, Mitomycin C (10 µg/ml) can be added 2 hours prior to the scratch.[11]

  • Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.

  • Wash and Treat: Gently wash each well with PBS to remove detached cells. Replace with 500 µL of low-serum medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope with a camera. Mark reference points to ensure the same field is imaged each time.

  • Incubation and Imaging: Incubate the plate at 37°C, 5% CO₂. Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0.

Protocol 3: Collagen Synthesis (Sircol™ Assay)

This protocol measures soluble collagen secreted into the cell culture medium.[15]

  • Cell Culture and Treatment: Seed fibroblasts in a 6-well plate and grow to near confluence. Treat the cells with this compound in serum-free or low-serum medium for 48-72 hours. The medium should be supplemented with ascorbic acid (50 µg/mL).

  • Collect Supernatant: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Collagen Precipitation and Staining: Perform the assay according to the manufacturer's instructions. This typically involves:

    • Mixing a sample of the supernatant with the Sircol™ dye reagent, which specifically binds to the [Gly-x-y] helical structure of collagen.

    • Incubating for 30 minutes to allow the collagen-dye complex to precipitate.

    • Centrifuging to pellet the complex.

    • Washing the pellet to remove unbound dye.

  • Solubilization and Measurement: Dissolve the pellet in the provided alkali reagent.

  • Data Analysis: Read the absorbance of the samples and a set of collagen standards on a plate reader. Calculate the concentration of collagen in each sample by comparing its absorbance to the standard curve. Normalize the results to the cell number or total protein content of the corresponding cell lysate.

References

Validation & Comparative

A Comparative Analysis of Acetyl Hexapeptide-1 and Palmitoyl Pentapeptide-4 in Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Anti-Aging Peptides

In the landscape of cosmetic and dermatological research, peptides have emerged as a cornerstone of innovative anti-aging strategies. Among the myriad of available compounds, Acetyl Hexapeptide-1 and Palmitoyl (B13399708) Pentapeptide-4 have garnered significant attention for their purported effects on skin rejuvenation. This guide provides a comprehensive, data-driven comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use.

At a Glance: Key Efficacy Differences

Efficacy ParameterThis compoundPalmitoyl Pentapeptide-4
Primary Mechanism Primarily modulates melanogenesis for UV protection; enhances cell adhesion and tissue repair via E-cadherin signaling.Stimulates extracellular matrix (ECM) synthesis, including collagen and elastin (B1584352), through the TGF-β pathway.
Wrinkle Reduction Improvement in wrinkle formation has been observed, with one study noting a 10% improvement when combined with Palmitoyl Pentapeptide.[1]Multiple studies demonstrate significant reductions in wrinkle depth and volume. One study showed a decrease in fold depth by 18% and fold thickness by 37% after 28 days.[2] Another reported a 39% reduction in the area occupied by wrinkles after 84 days.[2]
Collagen Synthesis Enhances fibroblast activity and has been shown to boost collagen formation.[3][4]Potently stimulates the synthesis of Collagen I, III, and IV.[5][6] In vitro studies show a significant increase in Type I collagen synthesis (212%) and Type IV collagen (100-327%).
Elastin Synthesis Supports elastin production.[7]Promotes elastin synthesis, contributing to improved skin elasticity.[5][8]
Skin Firmness & Elasticity Clinical studies show significant improvements in skin elasticity and firmness.[7]Demonstrates a 21% increase in skin firmness after 28 days.[2]

Delving into the Mechanisms of Action

The distinct therapeutic effects of this compound and Palmitoyl Pentapeptide-4 stem from their unique molecular interactions and signaling pathways.

This compound: A Focus on Protection and Cellular Adhesion

This compound primarily functions as a biomimetic of α-melanocyte-stimulating hormone (α-MSH). It binds to the MC1R receptor, stimulating melanin (B1238610) production, which provides a natural defense against UV-induced damage.[9]

Beyond its photoprotective role, recent research has illuminated its involvement in skin repair and anti-aging through the enhancement of cellular adhesion. It has been shown to significantly increase the expression of E-cadherin, a key protein in forming adherens junctions between keratinocytes. This fortified cell-to-cell adhesion strengthens the epidermal barrier and promotes tissue regeneration.[1][3][4][10]

Acetyl_Hexapeptide_1_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AH-1 This compound MC1R MC1R AH-1->MC1R Binds to E-Cadherin_Membrane E-cadherin AH-1->E-Cadherin_Membrane Upregulates Expression Melanogenesis Melanogenesis MC1R->Melanogenesis Activates Beta-Catenin β-catenin E-Cadherin_Membrane->Beta-Catenin Stabilizes Cell_Adhesion Enhanced Cell Adhesion & Tissue Repair E-Cadherin_Membrane->Cell_Adhesion Leads to UV_Protection UV Protection Melanogenesis->UV_Protection Leads to Gene_Expression Gene Expression (CDH1) Beta-Catenin->Gene_Expression Translocates to and activates Gene_Expression->E-Cadherin_Membrane Increases Synthesis

Fig. 1: Signaling Pathway of this compound
Palmitoyl Pentapeptide-4: A Potent Stimulator of the Extracellular Matrix

Palmitoyl Pentapeptide-4, a sub-fragment of procollagen (B1174764) type I, acts as a signaling molecule that stimulates fibroblasts to produce key components of the extracellular matrix (ECM).[5] Its primary mechanism involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Upon penetrating the dermis, Palmitoyl Pentapeptide-4 is thought to bind to TGF-β receptors on the surface of fibroblasts. This binding initiates a phosphorylation cascade, leading to the activation of Smad proteins. These activated Smad complexes then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for collagen (types I, III, and IV), elastin, and fibronectin.[11][12][13] The palmitoyl group attached to the peptide enhances its lipophilicity, thereby improving its penetration through the stratum corneum.[5]

Palmitoyl_Pentapeptide_4_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Fibroblast Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PP-4 Palmitoyl Pentapeptide-4 TGFBR TGF-β Receptor (TβRII/TβRI) PP-4->TGFBR Activates Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Complexes with Smad4 Smad4 Gene_Transcription Gene Transcription (Collagen, Elastin, Fibronectin) Smad_Complex->Gene_Transcription Translocates to and activates ECM_Synthesis Increased ECM Synthesis Gene_Transcription->ECM_Synthesis Leads to

Fig. 2: TGF-β Signaling Pathway Activated by Palmitoyl Pentapeptide-4

Experimental Protocols

The evaluation of these peptides relies on a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Human Dermal Fibroblast Culture and Treatment

This protocol is foundational for assessing the direct effects of peptides on the primary cells responsible for ECM production.

InVitro_Fibroblast_Workflow Start Start: Isolate Human Dermal Fibroblasts (HDFs) Culture Culture HDFs in appropriate growth medium (e.g., DMEM) to desired confluency Start->Culture Subculture Subculture cells and seed in multi-well plates Culture->Subculture Treatment Treat cells with varying concentrations of This compound or Palmitoyl Pentapeptide-4 Subculture->Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Treatment->Incubation Analysis Perform downstream analysis: - qPCR for gene expression - ELISA/Western Blot for protein levels - Immunofluorescence for visualization Incubation->Analysis End End: Quantify changes in collagen, elastin, etc. Analysis->End

Fig. 3: In Vitro Human Dermal Fibroblast Experimental Workflow

Detailed Steps:

  • Cell Culture: Human Dermal Fibroblasts (HDFs) are cultured in Fibroblast Growth Medium or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[11][14]

  • Plating: Once confluent, cells are detached using trypsin-EDTA, counted, and seeded into multi-well plates at a specified density (e.g., 1 x 10^5 cells/well).[11]

  • Treatment: After allowing the cells to adhere overnight, the growth medium is replaced with a serum-free or low-serum medium containing various concentrations of the test peptide (this compound or Palmitoyl Pentapeptide-4) or a vehicle control.

  • Incubation: Cells are incubated with the peptide for a predetermined time (e.g., 24, 48, or 72 hours) to allow for cellular responses.

  • Analysis:

    • Gene Expression: Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of target genes such as COL1A1 (Collagen Type I), ELN (Elastin), and CDH1 (E-cadherin).[1][10]

    • Protein Quantification: Cell lysates or culture supernatants are collected to quantify protein levels of collagen and elastin using methods like ELISA or Western blotting.

Clinical Evaluation of Anti-Wrinkle Efficacy

Clinical trials are essential for validating the in vitro findings in human subjects. A common study design is the double-blind, randomized, placebo-controlled, split-face trial.

Clinical_Trial_Workflow Start Start: Subject Recruitment (e.g., females aged 35-65 with periorbital wrinkles) Baseline Baseline Measurements (Week 0): - Visioscan® VC 98 (Wrinkle depth) - Cutometer® MPA 580 (Elasticity) - Tewameter® (TEWL) - Clinical Photography Start->Baseline Randomization Randomization: Split-face application of Peptide formulation and Placebo Baseline->Randomization Treatment_Period Treatment Period (e.g., 8-12 weeks): Twice-daily application Randomization->Treatment_Period Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12): Repeat baseline measurements Treatment_Period->Follow_Up Data_Analysis Data Analysis: Statistical comparison of peptide vs. placebo sides Follow_Up->Data_Analysis End End: Evaluation of Efficacy and Tolerability Data_Analysis->End

Fig. 4: Clinical Trial Experimental Workflow

Detailed Steps:

  • Subject Recruitment: A cohort of subjects meeting specific inclusion criteria (e.g., age, skin type, presence of wrinkles) is recruited.

  • Baseline Assessment: At the beginning of the study (Week 0), baseline measurements of skin parameters are taken.

    • Wrinkle Analysis (Visioscan® VC 98): This high-resolution camera captures images of the skin surface. Software then analyzes these images to quantify wrinkle depth, volume, and roughness.[15][16][17][18][19]

    • Skin Elasticity (Cutometer® MPA 580): This device applies negative pressure to the skin, drawing it into a probe. An optical system measures the skin's ability to be deformed and to return to its original state, providing data on its firmness and elasticity.[9][20][21][22][23]

  • Treatment Protocol: Subjects apply the peptide-containing formulation to one side of their face and a placebo to the other, twice daily for a specified duration (e.g., 8 or 12 weeks).

  • Follow-up Assessments: Subjects return for follow-up visits at predetermined intervals (e.g., Week 4, Week 8, Week 12), where the baseline measurements are repeated.

  • Data Analysis: The data collected from the treated and placebo sides are statistically compared to determine the significance of any observed improvements in skin parameters.

Conclusion

Both this compound and Palmitoyl Pentapeptide-4 demonstrate efficacy in improving signs of skin aging, albeit through different primary mechanisms. Palmitoyl Pentapeptide-4 has a more robust body of evidence supporting its role as a potent stimulator of collagen and elastin synthesis, leading to significant wrinkle reduction. In a direct comparison with a similar hexapeptide, Palmitoyl Pentapeptide-4 showed superior results in improving crow's feet.[2]

This compound's primary, well-documented function is in photoprotection through melanogenesis. However, emerging research on its ability to enhance cell adhesion via E-cadherin signaling presents a compelling alternative pathway for its anti-aging and skin-reparative effects.

For researchers and formulators, the choice between these peptides may depend on the desired primary outcome. For targeted wrinkle reduction and ECM rebuilding, Palmitoyl Pentapeptide-4 is a well-established option. This compound offers a multifaceted approach that combines photoprotection with potential benefits for skin barrier integrity and repair. Further direct comparative studies quantifying the collagen and elastin synthesis induced by this compound are warranted to fully elucidate its efficacy relative to Palmitoyl Pentapeptide-4 in the context of ECM remodeling.

References

A Comparative Guide to Acetyl Hexapeptide-1 Delivery Methods for Enhanced Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-1, a synthetic peptide celebrated for its neuromodulatory effects mimicking botulinum toxin, presents a significant challenge in topical formulations due to its hydrophilic nature and relatively large molecular weight. These characteristics hinder its effective penetration through the lipophilic stratum corneum to reach its target site of action within the skin. This guide provides a side-by-side comparison of various delivery systems designed to enhance the dermal bioavailability of this compound and its close analogues, Acetyl hexapeptide-8 and Acetyl hexapeptide-3 (B12377308). The following sections present quantitative data from experimental studies, detailed methodologies of key analytical techniques, and visual representations of signaling pathways and experimental workflows to aid researchers in selecting and developing optimal delivery strategies.

Comparative Performance of Delivery Systems

The efficacy of this compound is intrinsically linked to its ability to permeate the skin barrier. Various formulation strategies have been investigated to improve its delivery. The table below summarizes the quantitative performance of different delivery systems based on in vitro and ex vivo studies. Note: Data for Acetyl hexapeptide-8 and Acetyl hexapeptide-3 are used as close surrogates for this compound where specific data is unavailable.

Delivery SystemActive PeptideKey Performance MetricQuantitative ResultReference Study
Simple Emulsion (O/W) Acetyl hexapeptide-8Penetration into Stratum Corneum0.22% of applied dose--INVALID-LINK--[1]
Multiple Emulsion (W/O/W) Acetyl hexapeptide-8Cumulative Amount in Skin (8h)Significantly higher than O/W and W/O emulsionsHoppel et al., 2015
Microneedles (Solid) Acetyl hexapeptide-3Flux Enhancement Factor> 31-fold increase compared to passive diffusion--INVALID-LINK--[2]
Liposomes General PeptidesEncapsulation Efficiency30 - 70%--INVALID-LINK--[3]
Nanoemulsions General DrugsBioavailability ImprovementUp to 40% higher than liposomes--INVALID-LINK--[4]
Ethosomes General DrugsSkin DepositionSignificantly higher than conventional liposomes--INVALID-LINK--[5]

Signaling Pathway: Mechanism of Action of this compound

This compound functions by interfering with the neurotransmitter release at the neuromuscular junction. It acts as a competitive inhibitor of the SNAP-25 protein, a key component of the SNARE complex. By mimicking the N-terminal end of SNAP-25, this compound destabilizes the SNARE complex, leading to a reduction in the release of acetylcholine (B1216132) (ACh) into the synaptic cleft. This, in turn, attenuates muscle contraction, resulting in the relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles.

This compound Signaling Pathway This compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell vesicle Synaptic Vesicle (with Acetylcholine) snare_complex SNARE Complex (Syntaxin, VAMP, SNAP-25) vesicle->snare_complex Docks via ach_released Acetylcholine (ACh) snare_complex->ach_released Mediates release of acetyl_hexapeptide This compound acetyl_hexapeptide->snare_complex Competitively inhibits SNAP-25 binding ca_channel Voltage-gated Ca2+ Channel ca_ion Ca2+ ca_channel->ca_ion Opens ca_ion->snare_complex Triggers fusion action_potential Action Potential action_potential->ca_channel Depolarizes membrane ach_receptor ACh Receptor ach_released->ach_receptor Binds to muscle_contraction Muscle Contraction ach_receptor->muscle_contraction Initiates

This compound inhibits neurotransmitter release.

Experimental Protocols

Accurate assessment of skin penetration is crucial for comparing the efficacy of different delivery systems. The following are detailed methodologies for two standard in vitro and ex vivo techniques used in the cited studies.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the rate and extent of peptide permeation through a skin membrane from a topical formulation.

Experimental Workflow:

Franz Diffusion Cell Workflow Franz Diffusion Cell Experimental Workflow cluster_setup Cell Setup cluster_experiment Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane (e.g., excised human or porcine skin) mount_membrane Mount Membrane between donor and receptor chambers prep_membrane->mount_membrane fill_receptor Fill Receptor Chamber with appropriate buffer (e.g., PBS) mount_membrane->fill_receptor equilibrate Equilibrate System to 32°C ± 1°C fill_receptor->equilibrate apply_formulation Apply Formulation to skin surface in donor chamber equilibrate->apply_formulation sample_receptor Sample Receptor Fluid at predetermined time points apply_formulation->sample_receptor replace_buffer Replace Sampled Volume with fresh buffer sample_receptor->replace_buffer analyze_samples Analyze Samples (e.g., by HPLC-MS/MS) sample_receptor->analyze_samples replace_buffer->sample_receptor Repeat calculate_flux Calculate Permeation Parameters (Flux, Permeability Coefficient) analyze_samples->calculate_flux

Workflow for Franz Diffusion Cell permeation studies.

Methodology:

  • Membrane Preparation: Full-thickness skin (human or porcine) is excised and hair is carefully removed. The skin is cut to a size that fits the Franz diffusion cell.

  • Cell Assembly: The skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4) and continuously stirred to ensure sink conditions. The system is maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.

  • Application of Formulation: A known quantity of the this compound formulation is applied evenly to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid.

  • Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The cumulative amount of peptide permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

Ex Vivo Skin Penetration Study using Tape Stripping

Objective: To determine the distribution and quantify the amount of peptide that has penetrated into the stratum corneum.

Experimental Workflow:

Tape Stripping Workflow Tape Stripping Experimental Workflow cluster_application Application cluster_stripping Stripping cluster_analysis Analysis apply_formulation Apply Formulation to a defined area of skin incubation Incubate for a specific duration apply_formulation->incubation remove_excess Remove Excess Formulation from the skin surface incubation->remove_excess apply_tape Apply Adhesive Tape to the treatment area remove_excess->apply_tape press_tape Apply Consistent Pressure apply_tape->press_tape remove_tape Remove Tape Strip press_tape->remove_tape remove_tape->apply_tape Repeat for sequential strips extract_peptide Extract Peptide from each tape strip remove_tape->extract_peptide quantify_peptide Quantify Peptide (e.g., using LC-MS/MS) extract_peptide->quantify_peptide profile_penetration Generate Penetration Profile (Amount vs. Strip Number) quantify_peptide->profile_penetration

Workflow for tape stripping skin penetration studies.

Methodology:

  • Formulation Application: A precise amount of the formulation is applied to a defined area of ex vivo skin.

  • Incubation: The skin is incubated for a specified period under controlled conditions.

  • Removal of Excess Formulation: After incubation, any unabsorbed formulation is carefully removed from the skin surface.

  • Tape Stripping: An adhesive tape is firmly pressed onto the treated skin area with a standardized pressure and then rapidly removed. This process is repeated sequentially to remove successive layers of the stratum corneum.

  • Extraction: The peptide is extracted from each tape strip using a suitable solvent.

  • Quantification: The amount of peptide in each extract is quantified using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: The amount of peptide per tape strip is plotted against the strip number to generate a depth profile of penetration into the stratum corneum.

Conclusion

The selection of an appropriate delivery system is paramount to unlocking the therapeutic and cosmetic potential of this compound. While simple emulsions offer a basic vehicle, their efficiency in delivering this hydrophilic peptide across the skin barrier is limited. Advanced formulations such as multiple emulsions, and particularly nano-delivery systems like liposomes, nanoemulsions, and ethosomes, show greater promise in enhancing skin penetration, although more quantitative, direct comparative studies for this compound are needed. Physical enhancement methods, such as microneedles, offer a significant increase in delivery but with considerations of invasiveness. This guide provides a foundational comparison to assist researchers in navigating the complexities of topical peptide delivery and in the rational design of more effective formulations. Further research focusing on direct, quantitative comparisons of these delivery systems for this compound will be invaluable to the field.

References

Validating the Safety Profile of Acetyl Hexapeptide-1 for Topical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Acetyl hexapeptide-1 for topical applications. Due to the limited availability of public quantitative safety data for this compound, this guide leverages available information on its safety and compares it with established alternatives, Argireline (Acetyl hexapeptide-8) and Matrixyl (Palmitoyl Pentapeptide-4 and Palmitoyl Tetrapeptide-7). The guide adheres to a data-driven approach, presenting available quantitative data, detailing experimental protocols for key safety assessments, and visualizing relevant biological pathways and experimental workflows.

Executive Summary

This compound is a synthetic peptide that functions by mimicking the alpha-melanocyte-stimulating hormone (α-MSH) to influence skin pigmentation and inflammation. While generally considered to have a low risk of irritation and sensitivity, a comprehensive, publicly available quantitative safety profile is lacking. In contrast, alternative peptides like Argireline and Matrixyl have more extensive safety data available through Cosmetic Ingredient Review (CIR) assessments and other published studies. This guide serves to contextualize the safety of this compound by comparing it against these alternatives and outlining the standard methodologies used to generate such safety data.

Comparative Safety Data

The following table summarizes the available quantitative and qualitative safety data for this compound and its alternatives. It is important to note the absence of specific quantitative metrics for this compound in the public domain.

Safety EndpointThis compoundArgireline (Acetyl hexapeptide-8)Matrixyl (Palmitoyl Pentapeptide-4 / Palmitoyl Tetrapeptide-7)
Skin Irritation Dermatologically tested and considered to have a low risk of irritation[1]. No quantitative data (e.g., Primary Dermal Irritation Index) is publicly available.A Human Repeat Insult Patch Test (HRIPT) of a product containing 0.05% aqueous Acetyl Hexapeptide-8 showed no irritation[2].A trade name mixture containing 100 ppm Palmitoyl Pentapeptide-4 showed very slight erythema in 1 of 10 subjects, with a Primary Cutaneous Irritation (PCI) score of 0.10. A trade name mixture containing 1,000 ppm Palmitoyl Tripeptide-1 was evaluated on 10 volunteers and showed no irritation, with a Primary Irritation Index (PII) of 0[3]. A trade name mixture containing 100 ppm Palmitoyl Hexapeptide-12 was considered a non-irritant in rabbits, with a mean erythema score of < 1.0[3].
Skin Sensitization Considered to have a low risk of sensitivity[1]. No quantitative data (e.g., LLNA EC3 value) is publicly available.A HRIPT of a product containing 0.05% aqueous Acetyl Hexapeptide-8 showed no evidence of sensitization[2].A Guinea Pig Maximization Test (GPMT) of Palmitoyl Pentapeptide-4 was negative for sensitization. A HRIPT of a trade name mixture containing 100 ppm Palmitoyl Pentapeptide-4 was negative for sensitization. A HRIPT of a trade name mixture containing 500 ppm Palmitoyl Tetrapeptide-7 was negative for skin sensitization in 52 subjects[3]. Gels containing 3% and 5% Palmitoyl Tetrapeptide-7 showed no skin reactions in a HRIPT on 30 adults[4].
Phototoxicity No publicly available data.No publicly available data.No publicly available data.
Genotoxicity No publicly available data.An Ames test was negative for genotoxicity[5].Palmitoyl Pentapeptide-4 was not mutagenic in an Ames test.

Key Experimental Protocols

The safety of cosmetic ingredients is typically assessed using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key safety endpoints.

Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Test System: A three-dimensional model of the human epidermis cultured from human-derived epidermal keratinocytes, forming a multilayered and differentiated tissue that mimics human skin[6][7][8][9][10][11].

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue[7][10].

    • Following a defined exposure period (e.g., 60 minutes), the substance is removed by washing[12].

    • The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects[12].

    • Cell viability is determined using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan, which is then extracted and quantified spectrophotometrically[6][7][10].

  • Endpoint: The percentage of viable cells in the treated tissue is compared to a negative control. A substance is classified as an irritant if the cell viability is reduced to ≤ 50%[6][10].

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method for identifying potential skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application.

  • Test System: Typically mice[13][14].

  • Procedure:

    • The test substance is applied topically to the dorsum of the ears for three consecutive days.

    • On day five, a radiolabeled thymidine (B127349) (or other proliferation marker) is injected intravenously.

    • After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The proliferation of lymphocytes is measured by quantifying the incorporation of the radiolabel.

  • Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer (B1316253) if the SI is ≥ 3. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is used to indicate the potency of the sensitizer[13][15][16][17][18].

Phototoxicity: In Vitro 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro test identifies the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.

  • Test System: BALB/c 3T3 mouse fibroblast cell line[3][4].

  • Procedure:

    • Cells are seeded in two 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test substance for one hour.

    • One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.

    • After irradiation, the test substance is washed off, and the cells are incubated for another 24 hours.

    • Cell viability is assessed using the Neutral Red Uptake (NRU) assay. Viable cells take up the neutral red dye into their lysosomes.

  • Endpoint: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is calculated by dividing the IC50 of the non-irradiated cells by the IC50 of the irradiated cells. A PIF ≥ 5 is indicative of phototoxic potential[19][20][21].

Signaling Pathways and Experimental Workflows

To further understand the biological context and experimental design, the following diagrams illustrate the α-MSH signaling pathway relevant to this compound and a typical workflow for in vitro skin safety testing.

G α-MSH Signaling Pathway in Melanocytes cluster_cell Melanocyte alpha_MSH α-MSH / this compound MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Increases expression of Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: α-MSH signaling pathway initiated by this compound.

G In Vitro Skin Irritation (OECD 439) Workflow Start Start: Reconstructed Human Epidermis (RhE) Tissue Apply_Substance Topical Application of Test Substance Start->Apply_Substance Incubate_Exposure Incubation (e.g., 60 min) Apply_Substance->Incubate_Exposure Wash Wash to Remove Substance Incubate_Exposure->Wash Incubate_Post Post-Incubation (e.g., 42 hours) Wash->Incubate_Post MTT_Assay MTT Assay to Assess Cell Viability Incubate_Post->MTT_Assay Measure Measure Formazan Absorbance MTT_Assay->Measure Analyze Calculate % Cell Viability vs. Control Measure->Analyze Classify Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) Analyze->Classify End End Classify->End

Caption: Experimental workflow for in vitro skin irritation testing.

Conclusion

The available data suggests that this compound has a favorable safety profile for topical use, with a low risk of skin irritation and sensitization. However, the lack of publicly available quantitative data, as generated through standardized OECD protocols, makes a direct and robust comparison with alternatives like Argireline and Matrixyl challenging. For these alternatives, a greater body of evidence, including data from human studies, supports their safety.

For research and drug development professionals, while this compound presents a promising ingredient, further rigorous safety testing according to established international guidelines is warranted to fully substantiate its safety profile for broader application and to facilitate direct comparisons with other cosmetic peptides. This will be crucial for comprehensive risk assessment and regulatory compliance.

References

A Comparative Analysis of Acetyl Hexapeptide-1 and Copper Peptides in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Review for Researchers and Drug Development Professionals

In the intricate process of wound healing, the roles of bioactive peptides are of increasing interest to the scientific community. This guide provides a detailed comparative study of two such peptides: Acetyl Hexapeptide-1 and Copper Peptides (specifically GHK-Cu). The following analysis is based on available experimental data, offering insights into their mechanisms of action and efficacy in promoting tissue regeneration.

Executive Summary

This report synthesizes the current scientific literature on this compound and Copper Peptides (GHK-Cu) in the context of wound healing. While both peptides demonstrate promise in facilitating tissue repair, the available research indicates different primary mechanisms of action and levels of direct evidence for wound healing efficacy.

Copper peptides, particularly GHK-Cu, are well-documented to directly influence various stages of the wound healing cascade, including inflammation, cell proliferation, and extracellular matrix remodeling. Quantitative data from in vivo and in vitro studies demonstrate their ability to accelerate wound closure and stimulate the synthesis of key dermal components.

This compound, on the other hand, is primarily characterized by its influence on cell adhesion through the upregulation of E-cadherin. While crucial for tissue integrity, the direct quantitative evidence for its impact on wound healing metrics, such as closure rates, is less established in the current body of scientific literature. This guide presents the available quantitative data for both peptides, highlighting the different endpoints measured in the respective studies.

Quantitative Data Comparison

The following tables summarize the key quantitative findings for this compound and Copper Peptides from the reviewed studies. It is important to note that the experimental endpoints differ, reflecting the distinct focus of the current research on each peptide.

Table 1: Quantitative Analysis of this compound Efficacy

ParameterCell TypeTreatmentResultSource
CDH-1 Gene ExpressionHuman Hepatocytes (HepG2)0.6 mg/mL this compound for 24hStatistically significant increase (p = 0.003965)[1]

Table 2: Quantitative Analysis of Copper Peptide (GHK-Cu) Efficacy

ParameterModelTreatmentResultSource
Wound HealingIn vivo (Rat model)GHK-Cu encapsulated polymer61.53% wound healing by day 8; 84.61% by day 15[2]
Collagen ProductionHuman dermal fibroblastsGHK-Cu (1-10 μM)70-140% increase in type I collagen production[3]
Collagen ProductionWomen (in vivo, thigh skin)GHK-Cu cream for 12 weeks70% of women showed improved collagen production[4]
Ischemic Wound Area ReductionIn vivo (Rat model)Topical tripeptide-copper complex64.5% reduction vs. 28.2% in controls by day 13

Signaling Pathways and Mechanisms of Action

The distinct mechanisms through which this compound and Copper Peptides contribute to tissue repair are visualized below.

Acetyl_Hexapeptide_1_Pathway cluster_extracellular Extracellular Space cluster_cell Epithelial Cell This compound This compound Cell Membrane Receptor Cell Membrane Receptor This compound->Cell Membrane Receptor Binds to Signaling Cascade Signaling Cascade Cell Membrane Receptor->Signaling Cascade Activates CDH-1 Gene (nucleus) CDH-1 Gene (nucleus) Signaling Cascade->CDH-1 Gene (nucleus) Upregulates E-cadherin Protein E-cadherin Protein CDH-1 Gene (nucleus)->E-cadherin Protein Encodes Enhanced Cell-Cell Adhesion Enhanced Cell-Cell Adhesion E-cadherin Protein->Enhanced Cell-Cell Adhesion Promotes

This compound signaling pathway enhancing cell adhesion.

Copper_Peptide_Pathway cluster_extracellular_cp Extracellular Space cluster_cell_cp Fibroblast GHK-Cu GHK-Cu Cellular Uptake Cellular Uptake GHK-Cu->Cellular Uptake Intracellular Signaling Intracellular Signaling Cellular Uptake->Intracellular Signaling Gene Expression Modulation Gene Expression Modulation Intracellular Signaling->Gene Expression Modulation Angiogenesis Angiogenesis Intracellular Signaling->Angiogenesis Anti-inflammatory Effects Anti-inflammatory Effects Intracellular Signaling->Anti-inflammatory Effects Increased Collagen Synthesis Increased Collagen Synthesis Gene Expression Modulation->Increased Collagen Synthesis Increased Glycosaminoglycan Synthesis Increased Glycosaminoglycan Synthesis Gene Expression Modulation->Increased Glycosaminoglycan Synthesis

Copper Peptide (GHK-Cu) multifaceted role in wound healing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

This compound: CDH-1 Gene Expression Analysis

This protocol is based on the methodology described for investigating the effect of this compound on gene expression in human hepatocytes (HepG2).[1]

  • Cell Culture: Human hepatocytes (HepG2) were cultured in a suitable medium until reaching a desired confluency.

  • Treatment: A stock solution of synthetic this compound was prepared. The cultured HepG2 cells were treated with a final concentration of 0.6 mg/mL of the peptide. Control cells were maintained in the culture medium without the peptide.

  • Incubation: The treated and control cells were incubated for 24 hours.

  • RNA Extraction: Total RNA was extracted from both the treated and control cells using a standard RNA extraction kit.

  • Quantitative Real-Time PCR (qPCR):

    • The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

    • qPCR was performed using specific primers for the CDH-1 gene and a reference gene (e.g., beta-actin) for normalization.

    • The relative expression of the CDH-1 gene was calculated using the comparative Ct method.

  • Statistical Analysis: The statistical significance of the difference in CDH-1 gene expression between the treated and control groups was determined using an appropriate statistical test, such as a t-test.

Gene_Expression_Workflow Cell_Culture HepG2 Cell Culture Treatment Treatment with This compound (0.6 mg/mL) Cell_Culture->Treatment Incubation 24-hour Incubation Treatment->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction qPCR Quantitative Real-Time PCR (CDH-1 and Reference Gene) RNA_Extraction->qPCR Data_Analysis Relative Gene Expression Analysis qPCR->Data_Analysis

Experimental workflow for CDH-1 gene expression analysis.
Copper Peptide (GHK-Cu): In Vivo Wound Healing Assay

This protocol is a generalized representation based on in vivo wound healing studies in rat models.[2]

  • Animal Model: Wistar rats were used for the study.

  • Wound Creation: A full-thickness excision wound of a specific diameter (e.g., 26 mm) was created on the dorsal side of each rat under anesthesia.

  • Treatment Groups: The rats were divided into different groups:

    • Control group (no treatment or vehicle control).

    • Treatment group receiving a topical application of a GHK-Cu-incorporated polymer hydrogel.

  • Application: The respective treatments were applied to the wound area.

  • Wound Area Measurement: The wound area was measured at regular intervals (e.g., day 0, day 8, and day 15) using a transparent grid or digital imaging.

  • Calculation of Wound Closure: The percentage of wound healing was calculated using the formula: ((Initial wound area - Wound area at a specific day) / Initial wound area) * 100

  • Histological Analysis (Optional): At the end of the study, tissue samples from the wound area can be collected for histological examination to assess re-epithelialization, collagen deposition, and angiogenesis.

  • Statistical Analysis: The differences in the percentage of wound healing between the treatment and control groups were analyzed for statistical significance.

In_Vivo_Wound_Healing_Workflow Animal_Model Wistar Rat Model Wound_Creation Full-thickness Excision Wound Animal_Model->Wound_Creation Grouping Division into Control and GHK-Cu Treatment Groups Wound_Creation->Grouping Treatment_Application Topical Application of Treatments Grouping->Treatment_Application Measurement Wound Area Measurement at Regular Intervals Treatment_Application->Measurement Analysis Calculation of Wound Closure Rate Measurement->Analysis

Experimental workflow for in vivo wound healing assay.

Conclusion

The comparative analysis of this compound and Copper Peptides (GHK-Cu) reveals two distinct yet potentially complementary approaches to promoting wound healing. Copper peptides have a robust and well-documented history of directly accelerating wound repair through multiple mechanisms, supported by a significant body of quantitative in vivo and in vitro data. This compound, while less explored in the context of direct wound healing metrics, demonstrates a clear molecular effect on a key component of tissue integrity, E-cadherin.

For researchers and drug development professionals, this guide underscores the established efficacy of copper peptides as a benchmark in peptide-based wound care. It also highlights this compound as a compound of interest, warranting further investigation to elucidate its full potential in tissue regeneration. Future studies employing standardized wound healing assays will be crucial to directly compare the efficacy of these two peptides and to explore potential synergistic effects.

References

A Comparative Guide to the Synergistic Efficacy of Acetyl Hexapeptide-1 and Retinol in Skin Anti-Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Acetyl Hexapeptide-1 and retinol (B82714) on skin aging. By elucidating their complementary mechanisms of action and presenting available experimental data, this document serves as a valuable resource for research and development in the fields of dermatology and cosmetology.

Introduction

The pursuit of effective anti-aging solutions has led to the exploration of combination therapies that target multiple pathways of skin aging. This compound, a synthetic peptide, and retinol, a derivative of vitamin A, have independently demonstrated significant anti-aging properties. This guide assesses the synergistic potential of their combined use, supported by clinical findings and an examination of their distinct and overlapping molecular pathways.

Mechanism of Action: A Dual-Pronged Approach to Skin Rejuvenation

The synergistic anti-aging effect of this compound and retinol stems from their complementary actions on both the muscular and dermal layers of the skin. Retinol primarily addresses intrinsic and photoaging by stimulating cellular turnover and collagen synthesis, while this compound targets expression lines by modulating neuromuscular signaling and contributing to extracellular matrix integrity.

This compound: The Neuromodulator and Collagen Booster

This compound exhibits a dual mechanism of action:

  • Neuromuscular Signal Attenuation: It acts both pre- and post-synaptically to reduce muscle contraction. By mimicking the N-terminal end of the SNAP-25 protein, it competes for a position in the SNARE complex, thereby inhibiting the release of neurotransmitters that cause muscle contractions. This leads to a reduction in the appearance of dynamic wrinkles, such as crow's feet and forehead lines.

  • Collagen Synthesis Stimulation: In vitro studies have shown that this compound can stimulate the production of type I collagen in fibroblasts, contributing to improved skin firmness and elasticity.

Retinol: The Gold Standard in Cellular Renewal

Retinol's anti-aging effects are mediated through its conversion to retinoic acid, which binds to nuclear receptors (RARs and RXRs) in keratinocytes and fibroblasts. This interaction triggers a cascade of cellular responses:

  • Increased Keratinocyte Proliferation: This leads to a thicker epidermis and a strengthened skin barrier.

  • Stimulation of Collagen Synthesis: Retinol upregulates the expression of genes for collagen type I (COL1A1) and type III (COL3A1), resulting in increased procollagen (B1174764) I and procollagen III protein expression.[1]

  • Inhibition of Matrix Metalloproteinases (MMPs): Retinol helps to prevent the breakdown of existing collagen by inhibiting the activity of MMPs, enzymes that are upregulated by UV exposure and inflammation.

Signaling Pathways

The distinct signaling pathways of this compound and retinol converge to produce a comprehensive anti-aging effect.

This compound Signaling Pathway

Acetyl_Hexapeptide_1_Pathway AH1 This compound SNARE SNARE Complex (SNAP-25) AH1->SNARE Inhibits Fibroblast Fibroblast AH1->Fibroblast Stimulates Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) SNARE->Neurotransmitter Contraction Muscle Contraction Neurotransmitter->Contraction Wrinkles Dynamic Wrinkles Contraction->Wrinkles Collagen_I Collagen I Synthesis Fibroblast->Collagen_I Firmness Increased Firmness & Elasticity Collagen_I->Firmness

Figure 1. this compound Signaling Pathway.

Retinol Signaling Pathway

Retinol_Pathway Retinol Retinol Retinoic_Acid Retinoic Acid Retinol->Retinoic_Acid Conversion Receptors Nuclear Receptors (RAR, RXR) Retinoic_Acid->Receptors Binds to Gene_Expression Gene Expression Modulation Receptors->Gene_Expression Keratinocyte Keratinocyte Proliferation Gene_Expression->Keratinocyte Collagen_Synthesis Collagen I & III Synthesis Gene_Expression->Collagen_Synthesis MMP MMP Inhibition Gene_Expression->MMP Epidermis Epidermal Thickening Keratinocyte->Epidermis Dermis Dermal Matrix Improvement Collagen_Synthesis->Dermis MMP->Dermis Prevents Degradation

Figure 2. Retinol Signaling Pathway.

Quantitative Data and Clinical Evidence

A clinical study involving middle-aged Chinese females with mild photoaging demonstrated the efficacy of a cosmetic essence containing 0.1% supramolecular retinol and 0.02% this compound applied twice daily for 8 weeks.[1][2] The study reported significant improvements in facial skin wrinkles, texture, elasticity, and firmness.[1]

While this study did not include arms with the individual active ingredients to directly quantify the synergy, the complementary mechanisms of action strongly suggest a synergistic effect. The combination targets both static wrinkles (addressed by retinol's collagen-boosting effects) and dynamic wrinkles (targeted by this compound's neuromuscular modulation).[1]

Table 1: Summary of Quantitative Data for Individual Actives

Active IngredientParameterResultSource
This compound Wrinkle Depth Reduction36.9% in 14 daysIn vivo study
Type I Collagen Synthesis+57%In vitro study on human fibroblasts
Retinol (0.4%) COL1 mRNA Increase2.3-fold in 4 weeksIn vivo study on photoaged forearms
proCOL1 Protein Increase1.8-fold in 4 weeksIn vivo study on photoaged forearms

Experimental Protocols

In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to quantify collagen production by fibroblasts in response to treatment with active ingredients.

In_Vitro_Collagen_Assay Start 1. Cell Culture: Human Dermal Fibroblasts Treatment 2. Treatment: - Vehicle Control - this compound - Retinol - Combination Start->Treatment Incubation 3. Incubation: 48-72 hours Treatment->Incubation Collection 4. Sample Collection: Cell Lysate & Supernatant Incubation->Collection Assay 5. Collagen Quantification: Sirius Red Assay Collection->Assay Analysis 6. Data Analysis: Spectrophotometry (OD at 540 nm) Assay->Analysis

Figure 3. Experimental Workflow for In Vitro Collagen Synthesis Assay.

Detailed Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and antibiotics.

  • Treatment: Once confluent, cells are treated with the test articles (Vehicle, this compound, Retinol, or the combination) in a serum-free medium.

  • Incubation: Cells are incubated for 48-72 hours to allow for collagen production.

  • Sample Collection: The cell culture supernatant is collected, and the cells are lysed to release intracellular proteins.

  • Collagen Quantification (Sirius Red Assay):

    • Aliquots of the supernatant and cell lysate are incubated with Sirius Red dye solution, which specifically binds to collagen.

    • The collagen-dye complex is precipitated by centrifugation.

    • The unbound dye is removed, and the pellet is washed.

    • The bound dye is eluted with a basic solution.

  • Data Analysis: The absorbance of the eluted dye is measured using a spectrophotometer at approximately 540 nm. The collagen concentration is determined by comparing the absorbance to a standard curve of known collagen concentrations.

In Vivo Assessment of Skin Wrinkles and Elasticity

This protocol describes a non-invasive method for evaluating the clinical efficacy of topical anti-aging formulations.

Detailed Methodology:

  • Subject Recruitment: A cohort of subjects with mild to moderate facial wrinkles is recruited.

  • Baseline Measurements: At the beginning of the study, baseline measurements of skin wrinkles and elasticity are taken.

  • Product Application: Subjects are instructed to apply the test product (e.g., a formulation containing this compound and retinol) to the designated facial area twice daily for a specified period (e.g., 8-12 weeks).

  • Follow-up Measurements: Measurements are repeated at predefined intervals (e.g., 4, 8, and 12 weeks).

  • Instrumentation:

    • Wrinkle Analysis: High-resolution 3D imaging systems (e.g., PRIMOS) are used to capture images of the skin surface. Software analysis is then performed to quantify wrinkle depth, volume, and roughness.

    • Elasticity Measurement: A Cutometer is used to measure the viscoelastic properties of the skin. A probe applies a negative pressure to pull the skin into the aperture, and the device measures the skin's ability to return to its original position after the pressure is released. Key parameters include R2 (gross elasticity) and R7 (viscoelastic ratio).

  • Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters and skin elasticity from baseline to the follow-up time points.

Comparison with Alternative Treatments

The combination of this compound and retinol offers a multi-faceted approach to skin aging that compares favorably with other treatment modalities.

Table 2: Comparison of Anti-Aging Treatments

TreatmentMechanism of ActionPrimary TargetAdvantagesDisadvantages
This compound + Retinol Neuromodulation, Collagen Synthesis, Cellular RenewalDynamic & Static Wrinkles, Texture, FirmnessTopical, non-invasive, addresses multiple aging signsResults are gradual, requires consistent use
Other Peptides (e.g., Palmitoyl Pentapeptide-4) Stimulate collagen and elastin (B1584352) synthesisStatic Wrinkles, FirmnessGood safety profile, can be combined with other activesMay not address dynamic wrinkles as effectively
Growth Factors Stimulate cellular proliferation and collagen productionOverall Skin RejuvenationPotent, can improve multiple signs of agingHigher cost, potential for stability issues in formulations
Vitamin C (L-Ascorbic Acid) Antioxidant, Collagen SynthesisPhotoaging, Hyperpigmentation, Fine LinesPotent antioxidant, brightens skinCan be unstable in formulations, potential for irritation
Botulinum Toxin Injections Neuromuscular blockadeDynamic WrinklesRapid and dramatic resultsInvasive, requires professional administration, temporary effects
Dermal Fillers (e.g., Hyaluronic Acid) Volume restorationStatic Wrinkles, Volume LossImmediate resultsInvasive, temporary, potential for side effects

Conclusion

The combination of this compound and retinol represents a scientifically sound strategy for combating the multifaceted signs of skin aging. Their synergistic and complementary mechanisms of action—targeting both the muscular and dermal layers—provide a comprehensive approach to improving both dynamic and static wrinkles, as well as overall skin texture and firmness. The available clinical evidence, although preliminary in directly quantifying the synergy, supports the efficacy of this combination. For researchers and drug development professionals, this dual-ingredient approach offers a promising avenue for the creation of advanced, non-invasive anti-aging formulations. Further clinical studies with split-face or parallel-group designs are warranted to definitively quantify the synergistic effects of this potent combination.

References

Unveiling Peptide Mechanisms: A Comparative Guide to Gene Knockout Validation

Author: BenchChem Technical Support Team. Date: December 2025

While Acetyl hexapeptide-1 shows promise in cosmetic and therapeutic applications, its mechanism of action lacks the definitive validation provided by gene knockout studies. In contrast, the melanocortin signaling pathway, a system in which this compound is proposed to function, offers a robust example of how gene knockout technology can be leveraged to unequivocally establish the roles of peptides and their receptors. This guide provides a comparative overview, highlighting the current understanding of this compound and contrasting it with the rigorously validated mechanism of the melanocortin system through gene knockout studies.

This compound: An α-MSH Mimic Awaiting Definitive Validation

This compound is a synthetic peptide designed to mimic the activity of the endogenous peptide α-melanocyte-stimulating hormone (α-MSH).[1][2] It is purported to act as an agonist of the Melanocortin 1 Receptor (MC1R), a key regulator of pigmentation and other skin functions.[1][2][3][4] The proposed benefits of this compound include stimulating melanin (B1238610) production for a more even skin tone and enhanced photoprotection, as well as modulating inflammation.[1][2]

However, the validation of these mechanisms at a genetic level is currently limited. While some studies have investigated its effects on gene expression, such as an increase in E-cadherin, comprehensive validation using gene knockout models has not been published.[5] This absence of knockout data means the direct causal link between this compound, its proposed receptor (MC1R), and the observed physiological effects remains to be conclusively proven.

The Melanocortin Signaling Pathway: A Paradigm for Gene Knockout Validation

The melanocortin signaling pathway serves as an exemplary system for understanding how gene knockout studies can be employed to validate the mechanism of action of peptides. This pathway is centered around the MC1R and its primary endogenous ligands: the agonist α-MSH and the antagonist Agouti Signal Protein (ASIP).

Key Components of the Melanocortin Signaling Pathway:
  • α-Melanocyte-Stimulating Hormone (α-MSH): An agonist peptide derived from the pro-opiomelanocortin (POMC) gene.[6] When α-MSH binds to MC1R on melanocytes, it stimulates the production of eumelanin (B1172464) (black/brown pigment), which provides photoprotection.[7][8]

  • Agouti Signal Protein (ASIP): An antagonist peptide that competitively blocks α-MSH from binding to MC1R.[9][10][11] This inhibition leads to the production of pheomelanin (red/yellow pigment).[10]

  • Melanocortin 1 Receptor (MC1R): A G-protein coupled receptor that, when activated, initiates a signaling cascade leading to eumelanin synthesis.[12]

The physiological roles of these components have been extensively validated through the creation and analysis of knockout animal models.

Comparative Analysis of Wild-Type vs. Knockout Phenotypes

The following table summarizes the phenotypic outcomes observed in wild-type animals compared to those with targeted gene knockouts of key components in the melanocortin signaling pathway. This data provides compelling evidence for the specific functions of each gene.

GeneModel OrganismPhenotype of Knockout ModelValidated Function of the Gene Product
MC1R Mouse- Uniformly hypopigmented, strawberry blonde/yellow coat color.[13] - Reduced ability to produce eumelanin.[14]Essential for eumelanin production and the tanning response.
POMC Mouse- Obesity due to hyperphagia.[15][16][17] - Lighter ventral coat color.[15][18] - Adrenal insufficiency.[6]Precursor to α-MSH, which regulates appetite and pigmentation.
ASIP Bovine Mammary Epithelial Cells- Altered lipid composition, with downregulation of genes involved in fatty acid synthesis.[19][20]Regulates lipid metabolism in addition to its role in pigmentation.

Experimental Protocols for Gene Knockout Validation

The generation of knockout models is a cornerstone of modern genetic research. The following outlines a typical workflow for creating and validating a gene knockout, using the MC1R gene as an example.

Experimental Workflow for MC1R Knockout Mouse Generation

A common method for generating knockout mice involves the use of CRISPR-Cas9 technology or gene targeting in embryonic stem (ES) cells.

  • Design of Targeting Vector/CRISPR Guide RNA:

    • Gene Targeting: A targeting vector is designed to replace a critical exon of the target gene (e.g., exon 1 of Mc1r) with a selectable marker, flanked by homologous DNA sequences to the target locus.[21]

    • CRISPR-Cas9: Guide RNAs (gRNAs) are designed to direct the Cas9 nuclease to a specific site within the Mc1r gene to create a double-strand break, which is then repaired in a way that disrupts the gene's function.[22]

  • Generation of Knockout Embryonic Stem (ES) Cells or Zygotes:

    • Gene Targeting: The targeting vector is introduced into ES cells. Cells that have successfully incorporated the vector are selected.

    • CRISPR-Cas9: The Cas9 protein and gRNAs are introduced into fertilized mouse eggs (zygotes).

  • Creation of Chimeric and Knockout Mice:

    • Gene Targeting: Modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting chimeric offspring are bred to produce heterozygous and then homozygous knockout mice.

    • CRISPR-Cas9: The modified zygotes are implanted into a surrogate mother, and the resulting offspring are screened for the desired mutation.

  • Validation of Gene Knockout:

    • Genotyping: PCR and DNA sequencing are used to confirm the genetic modification at the DNA level.

    • mRNA Expression Analysis: Quantitative PCR (qPCR) is performed to verify the absence or significant reduction of the target gene's mRNA.

    • Protein Expression Analysis: Western blotting is used to confirm the absence of the target protein.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental designs involved in gene knockout studies.

Melanocortin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC1R MC1R alpha_MSH->MC1R Binds and Activates ASIP ASIP (Antagonist) ASIP->MC1R Binds and Inhibits AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Eumelanin Synthesis MITF->Melanogenesis

Melanocortin Signaling Pathway

Gene_Knockout_Workflow Design 1. Design Targeting Construct (e.g., CRISPR gRNA or Homologous Recombination Vector) Introduction 2. Introduce into Embryonic Stem Cells or Zygotes Design->Introduction Selection 3. Select for Modified Cells/Embryos Introduction->Selection Implantation 4. Implant into Surrogate Mother Selection->Implantation Breeding 5. Breed Chimeric/Founder Animals to Generate Knockout Line Implantation->Breeding Validation 6. Validate Knockout (Genotyping, qPCR, Western Blot) Breeding->Validation

Gene Knockout Experimental Workflow

Logical_Relationship cluster_genes Genes cluster_proteins Proteins cluster_phenotype Phenotype POMC_gene POMC Gene alpha_MSH_protein α-MSH POMC_gene->alpha_MSH_protein Encodes ASIP_gene ASIP Gene ASIP_protein ASIP ASIP_gene->ASIP_protein Encodes MC1R_gene MC1R Gene MC1R_protein MC1R MC1R_gene->MC1R_protein Encodes alpha_MSH_protein->MC1R_protein Activates ASIP_protein->MC1R_protein Inhibits Pigmentation Pigmentation (Eumelanin vs. Pheomelanin) MC1R_protein->Pigmentation

Logical Relationship of Components

Conclusion

The validation of a peptide's mechanism of action through gene knockout studies provides the highest level of scientific evidence. While this compound is a promising ingredient with a plausible mechanism of action, the lack of such validation underscores the need for further research to solidify its purported effects. The melanocortin signaling pathway, with its well-characterized components and extensive validation through gene knockout models, stands as a benchmark for the rigorous scientific investigation required to definitively establish the in vivo function of bioactive peptides. For researchers and drug development professionals, understanding the principles and outcomes of gene knockout studies is crucial for evaluating the scientific merit of novel compounds.

References

Acetylated vs. Non-Acetylated Hexapeptides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing peptide stability is a critical factor in the journey from discovery to therapeutic application. This guide provides a detailed comparison of the stability of acetylated versus non-acetylated hexapeptides, supported by experimental data and detailed methodologies.

The modification of a peptide's termini can significantly impact its pharmacokinetic profile, with N-terminal acetylation being a common strategy to enhance stability. This modification involves the addition of an acetyl group to the N-terminal amino group of the peptide, a change that has profound implications for its resistance to enzymatic degradation and overall half-life.

Enhanced Stability Through N-Terminal Acetylation

N-terminal acetylation is a widely employed strategy to increase the stability of peptides.[1][2][3] This modification blocks the N-terminal amino group, rendering the peptide resistant to degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus.[4][5][6] By mimicking the structure of native proteins where the N-terminus is often acetylated, this modification can also enhance the peptide's biological activity and ability to enter cells.[1]

Comparative Stability Data

The following tables summarize quantitative data from studies comparing the stability of acetylated and non-acetylated peptides in various conditions. While specific data for a single hexapeptide across all these conditions is not available in a single source, the presented data, derived from multiple studies on different peptides, illustrates a consistent trend of increased stability with N-terminal acetylation.

Table 1: Stability in Human Plasma

Peptide StatusIncubation Time (hours)Remaining Peptide (%)Reference
Non-Acetylated Hexapeptide (Anionic)0.5~80%[7]
6~6.5%[7]
24<1%[7]
Acetylated Hexapeptide (Anionic)0.5>95%[7]
6~85%[7]
24~60%[7]
72~20%[7]

Table 2: Stability Against Enzymatic Degradation (Trypsin)

Peptide StatusIncubation Time (hours)Remaining Peptide (%)Reference
Non-Acetylated Peptide1<10%[5]
Acetylated Peptide1>90%[5]

Table 3: Stability in Rumen Fluid

Peptide StatusIncubation Time (hours)Remaining Peptide (%)Reference
Non-Acetylated Peptides (various)6~0%[4][6]
Acetylated Peptides (various)6>90%[4][6]

Experimental Protocols

The stability of acetylated and non-acetylated hexapeptides is typically assessed using the following key experimental methodologies:

Enzymatic Degradation Assay

Objective: To determine the susceptibility of the peptide to degradation by specific proteases.

Methodology:

  • Peptide Preparation: Solutions of both acetylated and non-acetylated hexapeptides are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Addition: A specific protease, such as trypsin or chymotrypsin, or a complex mixture of enzymes like rumen fluid, is added to the peptide solutions.[4][5][6]

  • Incubation: The mixtures are incubated at a physiological temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA).

  • Analysis: The amount of remaining intact peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9][10][11]

Plasma Stability Assay

Objective: To evaluate the stability of the peptide in a biological fluid, mimicking in vivo conditions.

Methodology:

  • Peptide Incubation: The acetylated and non-acetylated hexapeptides are incubated in fresh human plasma at 37°C.[7]

  • Time-Point Sampling: Samples are collected at multiple time points.

  • Protein Precipitation: Proteins in the plasma samples are precipitated by adding a solvent like acetonitrile.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Analysis: The supernatant, containing the peptide, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.[7][12][13][14]

Analytical Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique used to separate the intact peptide from its degradation products.[15] The amount of the intact peptide is determined by measuring the area of its corresponding peak in the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify and quantify the parent peptide and its degradation products.[16][17] It provides confirmation of the peptide's identity through its mass-to-charge ratio.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Solutions Acetylated & Non-Acetylated Hexapeptide Solutions Incubation Incubate at 37°C Peptide_Solutions->Incubation Mix Enzyme_Plasma Enzyme Solution or Human Plasma Enzyme_Plasma->Incubation Add Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC_MS RP-HPLC or LC-MS Analysis Quench->HPLC_MS Data_Analysis Quantify Remaining Intact Peptide HPLC_MS->Data_Analysis

Caption: Workflow for comparing peptide stability.

Many hexapeptides exert their biological effects by modulating cellular signaling pathways. For instance, certain hexapeptides can influence pathways involved in skin repair and regeneration.[18]

Signaling_Pathway Hexapeptide Hexapeptide Receptor Receptor Hexapeptide->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/PI3K) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Collagen Synthesis, Cell Proliferation) Gene_Expression->Cellular_Response

Caption: A generic hexapeptide signaling pathway.

Conclusion

The evidence strongly indicates that N-terminal acetylation is a highly effective method for increasing the stability of hexapeptides against enzymatic degradation, particularly by aminopeptidases. This modification significantly prolongs the half-life of peptides in biological fluids such as plasma. For researchers and drug developers, incorporating N-terminal acetylation is a critical consideration in the design of peptide-based therapeutics to enhance their stability and, consequently, their potential efficacy. The choice between an acetylated and a non-acetylated hexapeptide will ultimately depend on the specific application, desired pharmacokinetic profile, and the biological environment in which the peptide is intended to function.

References

A Head-to-Head Clinical Perspective on Cosmetic Peptides: Acetyl Hexapeptide-1 and Its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cosmetic science, peptides stand out as a cornerstone of innovation for their targeted approach to skin rejuvenation. This guide offers a comparative analysis of Acetyl hexapeptide-1 against other prominent cosmetic peptides—Acetyl hexapeptide-8, Palmitoyl tripeptide-5, and Copper tripeptide-1. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available clinical data, details experimental methodologies, and visualizes the underlying biochemical pathways to provide a comprehensive and objective overview.

Comparative Efficacy: A Synthesis of Clinical Findings

Direct head-to-head clinical trials comparing this compound with a broad range of other cosmetic peptides remain limited. However, by collating data from various independent studies, we can construct a comparative overview of their efficacy in addressing key signs of aging, such as wrinkles and loss of skin elasticity. It is crucial to note that the following data is derived from separate studies with differing methodologies, which should be taken into consideration when interpreting the results.

PeptideKey Efficacy MetricReported ResultsStudy Details
This compound Wrinkle Reduction (in combination with Retinol)Significant reduction in wrinkle volume and length on various facial areas after 8 weeks.[1][2]A study involving 32 middle-aged Chinese women using an essence with 0.1% supramolecular retinol (B82714) and 0.02% this compound twice daily.[1][2]
Acetyl hexapeptide-8 (Argireline) Wrinkle Depth ReductionUp to 30% reduction in wrinkle depth after 30 days of treatment with a 10% concentration.[3] Another study reported a 49% reduction in wrinkle depth after 4 weeks with a 10% concentration.[4]One study involved 10 female volunteers applying a cream with 10% Acetyl hexapeptide-8.[3] The other study evaluated a formulation on facial skin.[4]
Palmitoyl tripeptide-5 Wrinkle Depth and Volume ReductionA 12-week study with a 2.5% concentration showed a 15-30% reduction in wrinkle depth and improved skin smoothness.[5] An 8-week split-face study reported a 21.6% reduction in nasolabial folds.[5]The 12-week study involved 60 adult participants.[5] The 8-week study used a collagen-peptide serum containing Palmitoyl tripeptide-5.[5]
Copper tripeptide-1 (GHK-Cu) Collagen Production & Wound HealingIncreased collagen production in 70% of subjects after one month, compared to 50% for Vitamin C and 40% for tretinoin (B1684217).[6] In a wound healing context, a 64.5% reduction in ischemic wound area was observed compared to 28.2% in the control group.[7]Comparative study on collagen production.[6] Study on ischemic open wounds.[7]

Mechanisms of Action: Signaling Pathways

Understanding the distinct signaling pathways each peptide modulates is fundamental to appreciating their specific and sometimes overlapping benefits.

This compound: The α-MSH Biomimetic

This compound functions as a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH). It binds to the melanocortin 1 receptor (MC1R) on melanocytes, which stimulates melanin (B1238610) production, thereby offering a photoprotective effect.[8] Beyond pigmentation, this pathway activation is also linked to DNA repair and anti-inflammatory responses.[8] More recent research suggests it may also play a role in enhancing cellular adhesion by increasing E-cadherin expression, which is crucial for skin barrier function and wound healing.[9]

Acetyl_Hexapeptide_1_Pathway AH1 This compound MC1R MC1 Receptor (on Melanocyte) AH1->MC1R Binds E_Cadherin E-Cadherin Expression AH1->E_Cadherin Modulates AC Adenylate Cyclase MC1R->AC Activates Anti_Inflammatory Anti-inflammatory Effects MC1R->Anti_Inflammatory cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Melanocyte Master Regulator) CREB->MITF Activates Transcription Melanin Melanin Synthesis MITF->Melanin DNA_Repair DNA Repair Mechanisms MITF->DNA_Repair Cell_Adhesion Enhanced Cell Adhesion & Barrier Function E_Cadherin->Cell_Adhesion

This compound Signaling Pathway
Acetyl Hexapeptide-8: The Neurotransmitter Inhibitor

Commonly known as Argireline, Acetyl hexapeptide-8 is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[10] It competes with SNAP-25 for a position in the SNARE complex, thereby destabilizing it. This disruption inhibits the release of acetylcholine, a neurotransmitter essential for muscle contraction. The resulting muscle relaxation leads to a reduction in the appearance of expression wrinkles.[3][4][10]

Acetyl_Hexapeptide_8_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Muscle Cell AH8 Acetyl Hexapeptide-8 SNARE SNARE Complex (SNAP-25, Syntaxin, VAMP) AH8->SNARE Competes with SNAP-25 & destabilizes Release Acetylcholine Release SNARE->Release Facilitates Vesicle Synaptic Vesicle (contains Acetylcholine) Vesicle->SNARE Docks via Contraction Muscle Contraction Release->Contraction Triggers

Acetyl Hexapeptide-8 Neuromodulatory Pathway
Palmitoyl Tripeptide-5: The Collagen Booster

Palmitoyl tripeptide-5 is a synthetic peptide designed to stimulate collagen production by mimicking the body's own mechanisms. It activates the latent Transforming Growth Factor-beta (TGF-β), a key cytokine in collagen synthesis.[11][12][13] Activated TGF-β then signals fibroblasts to increase the production of collagen I and III. Additionally, this peptide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen, thus providing a dual-action approach to improving skin firmness and reducing wrinkles.[5][11]

Palmitoyl_Tripeptide_5_Pathway PT5 Palmitoyl Tripeptide-5 TSP1 Thrombospondin-1 (TSP-1) (mimicked by PT5) TGFb_inactive Latent TGF-β PT5->TGFb_inactive Activates MMPs Matrix Metalloproteinases (MMPs) PT5->MMPs Inhibits TGFb_active Active TGF-β TGFb_inactive->TGFb_active Fibroblast Fibroblast TGFb_active->Fibroblast Stimulates Collagen Increased Collagen Synthesis (I & III) Fibroblast->Collagen Collagen_Deg Collagen Degradation MMPs->Collagen_Deg

Palmitoyl Tripeptide-5 Collagen Synthesis Pathway
Copper Tripeptide-1 (GHK-Cu): The Regenerative Modulator

Copper tripeptide-1, or GHK-Cu, is a naturally occurring copper complex with a wide range of regenerative and protective actions. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans in fibroblasts.[14][15][16] GHK-Cu also exhibits antioxidant and anti-inflammatory effects and plays a crucial role in wound healing by attracting immune cells and promoting blood vessel growth.[14][15] Its mechanism involves modulating the expression of numerous genes related to tissue repair and remodeling.[16]

Copper_Tripeptide_1_Pathway GHKCu Copper Tripeptide-1 (GHK-Cu) Fibroblasts Fibroblasts GHKCu->Fibroblasts Stimulates Immune_Cells Immune Cells GHKCu->Immune_Cells Attracts Gene_Expression Modulation of Gene Expression GHKCu->Gene_Expression Collagen_Elastin Collagen & Elastin Synthesis Fibroblasts->Collagen_Elastin GAGs Glycosaminoglycan Synthesis Fibroblasts->GAGs Wound_Healing Wound Healing Immune_Cells->Wound_Healing Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Antioxidant Antioxidant Response Gene_Expression->Antioxidant

Copper Tripeptide-1 Multi-faceted Action Pathway

Experimental Protocols: A Methodological Overview

The clinical evaluation of cosmetic peptides relies on a variety of standardized and objective measurement techniques to quantify their effects on skin parameters.

Wrinkle Analysis: Skin Topography Measurement

A common and objective method for assessing anti-wrinkle efficacy is through the analysis of skin surface topography using silicone replicas.[17][18]

Protocol:

  • Baseline Measurement: Before the application of the test product, a negative impression of the skin's surface in the target area (e.g., crow's feet) is made using a fast-hardening silicone material.[19]

  • Product Application: Subjects apply the peptide-containing formulation as directed over a specified period (e.g., 28 or 56 days).

  • Final Measurement: After the treatment period, a second silicone replica of the same skin area is taken under identical conditions.

  • Image Analysis: The replicas are illuminated at a fixed angle to create shadows that correspond to the wrinkles.[19] These are then analyzed using computerized image analysis software to quantify various parameters, including:

    • Wrinkle Depth and Volume: Measures the three-dimensional aspects of the wrinkles.

    • Skin Roughness (Ra, Rz): Provides an overall measure of the skin's surface smoothness.[14]

    • Wrinkle Count and Length: Quantifies the number and extent of wrinkles.

Wrinkle_Analysis_Workflow Baseline Baseline Skin Topography Measurement Silicone_Replica1 Create Silicone Replica 1 Baseline->Silicone_Replica1 Treatment Product Application Period (e.g., 28 days) Silicone_Replica1->Treatment Image_Analysis Computerized Image Analysis of Replicas Silicone_Replica1->Image_Analysis Final Final Skin Topography Measurement Treatment->Final Silicone_Replica2 Create Silicone Replica 2 Final->Silicone_Replica2 Silicone_Replica2->Image_Analysis Results Quantification of Wrinkle Depth, Volume, Roughness Image_Analysis->Results

Experimental Workflow for Wrinkle Analysis
Skin Elasticity and Firmness: The Cutometer® Method

The viscoelastic properties of the skin, which relate to its firmness and elasticity, are commonly measured using a Cutometer®. This device applies a negative pressure to the skin and measures its ability to deform and return to its original state.[20][21][22]

Protocol:

  • Acclimatization: Subjects are acclimatized to the controlled environment of the testing facility for a specified period before measurements are taken.

  • Baseline Measurement: The Cutometer probe is placed on the target skin area (e.g., the cheek). A defined negative pressure is applied for a set duration, drawing the skin into the probe's aperture. The depth of penetration is measured optically. The pressure is then released, and the skin's ability to retract is measured.[21]

  • Product Application: Subjects apply the test product over the study period.

  • Follow-up Measurements: Measurements are repeated at specified intervals (e.g., week 4, week 8) under the same conditions as the baseline.

  • Data Analysis: Key parameters are calculated from the deformation and retraction curves, including:

    • R0 (Uf): Maximum deformation, indicating skin firmness.

    • R2 (Ua/Uf): Gross elasticity, representing the skin's overall ability to return to its original shape.

    • R5 (Ur/Ue): Net elasticity, reflecting the elastic properties of the skin without the influence of viscosity.

Skin_Elasticity_Measurement Probe Cutometer Probe on Skin Surface Suction Negative Pressure Applied (Suction Phase) Probe->Suction Deformation Skin Deformation (Penetration into probe) Suction->Deformation Release Pressure Released (Relaxation Phase) Deformation->Release Analysis Analysis of Deformation/Retraction Curve Deformation->Analysis Retraction Skin Retraction Release->Retraction Retraction->Analysis Parameters Calculation of Elasticity Parameters (R0, R2, R5) Analysis->Parameters

Workflow for Skin Viscoelasticity Measurement

Conclusion

This compound and its counterparts, Acetyl hexapeptide-8, Palmitoyl tripeptide-5, and Copper tripeptide-1, each present a unique mechanistic approach to mitigating the signs of skin aging. While Acetyl hexapeptide-8 is well-documented for its neuromodulatory effects on expression lines, Palmitoyl tripeptide-5 and Copper tripeptide-1 offer robust solutions for enhancing the structural integrity of the skin through collagen synthesis and overall tissue regeneration. This compound, with its multifaceted role in photoprotection, anti-inflammation, and potentially barrier function enhancement, represents a promising area for further investigation, particularly in direct comparative clinical trials. The data and methodologies presented in this guide provide a foundational understanding for professionals engaged in the research and development of next-generation cosmetic peptides.

References

Safety Operating Guide

Proper Disposal of Acetyl Hexapeptide-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Acetyl Hexapeptide-1, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

This compound is a synthetic peptide used in cosmetic and research applications. While Safety Data Sheets (SDS) for this compound and similar peptides indicate that it is not classified as a hazardous substance, proper disposal is still necessary to ensure safety and environmental responsibility. The primary principle for the disposal of any laboratory chemical is to follow local, state, and federal regulations, and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

General Handling and Storage

Before disposal, it is important to handle and store this compound correctly to minimize waste and prevent contamination. It is typically supplied as a white to off-white lyophilized powder that is soluble in water. For long-term stability, it should be stored in a cool, dry, and dark environment.

Step-by-Step Disposal Procedures

The following are general, step-by-step guidelines for the disposal of this compound in a laboratory setting. These should be adapted to comply with your institution's specific waste management policies.

Disposal of Unused or Expired Solid this compound
  • Consult Institutional Guidelines: Before initiating disposal, review your organization's chemical hygiene plan and consult with your EHS department.

  • Segregate as Non-Hazardous Chemical Waste: Unused or expired solid this compound should be treated as non-hazardous chemical waste.

  • Use Designated Waste Containers: Place the solid peptide in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. Do not dispose of solid laboratory chemicals in the regular trash unless explicitly approved by your EHS department.

Disposal of this compound Solutions
  • Avoid Sink Disposal: Unless explicitly permitted by your institution's EHS office and local wastewater regulations, do not pour solutions containing this compound down the drain.

  • Collect in a Designated Waste Container: Pour the peptide solution into a designated, leak-proof container for non-hazardous liquid chemical waste.

  • Label the Container: Clearly label the container with "Aqueous this compound solution" and its approximate concentration.

  • Arrange for Professional Disposal: Coordinate with your institution's EHS department for the proper disposal of the liquid waste.

Disposal of Contaminated Labware
  • Decontamination of Reusable Labware: Glassware and other reusable lab equipment contaminated with this compound should be thoroughly rinsed with an appropriate solvent (e.g., water, followed by a laboratory-grade detergent). The initial rinsate should be collected and disposed of as liquid chemical waste.

  • Disposal of Single-Use Labware: Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated container for solid laboratory waste.

  • Empty Container Disposal: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Chemical Inactivation (Optional)

For some non-hazardous peptide waste, chemical inactivation may be an option prior to disposal, though it is not always required. A common method for peptide degradation is treatment with a 10% bleach solution for at least 30 minutes. However, it is crucial to consult with your EHS department before attempting any chemical inactivation to ensure it is safe and appropriate for this specific peptide and compliant with local regulations.

Quantitative Data

No specific quantitative data for the environmental impact or disposal of this compound was found in the public domain. As a synthetic peptide, it is expected to have low environmental persistence, but this should not preclude proper disposal as a laboratory chemical.

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid (Unused/Expired Powder) waste_type->solid_waste Solid liquid_waste Liquid (Aqueous Solution) waste_type->liquid_waste Liquid contaminated_waste Contaminated Labware waste_type->contaminated_waste Contaminated collect_solid Collect in Labeled Non-Hazardous Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Hazardous Liquid Chemical Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Labware contaminated_waste->decontaminate dispose_solid Arrange for EHS Pickup collect_solid->dispose_solid dispose_liquid Arrange for EHS Pickup collect_liquid->dispose_liquid dispose_labware Dispose of Decontaminated Labware per Institutional Guidelines decontaminate->dispose_labware

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl Hexapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Acetyl hexapeptide-1 is classified as a non-hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain product integrity. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) at a Glance

Proper PPE is the first line of defense against potential exposure and contamination. While this compound is not considered hazardous, the following PPE is mandatory when handling the lyophilized powder and its solutions.

PPE CategoryItemSpecificationsPurpose
Body Protection Lab CoatFire-resistant recommendedProtects skin and clothing from incidental splashes and spills.[1][2]
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1 compliant[3]Shields eyes from airborne powder and potential splashes during reconstitution.[3][4]
Hand Protection Disposable Nitrile GlovesPowder-freePrevents skin contact and contamination of the peptide.[1][2][4]
Respiratory Protection Not generally requiredUse in a fume hood or biosafety cabinet when handling large quantities of lyophilized powder.Minimizes inhalation of airborne powder.[4]
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.[1]

Operational Plan: From Receipt to Reconstitution

Adherence to a systematic workflow is critical for both safety and experimental accuracy. The following steps outline the proper procedure for handling this compound in a laboratory setting.

Receiving and Storage

Upon receipt, immediately transfer the lyophilized this compound to a designated cold storage area.

Storage ConditionTemperatureDurationRationale
Lyophilized Powder (Long-term) -20°C or -80°CSeveral yearsEnsures long-term stability and prevents degradation.[5]
Reconstituted Solution (Short-term) 2-8°CUp to one weekMinimizes degradation of the peptide in solution.[6]
Reconstituted Solution (Long-term) -20°CAvoid if possible; use aliquots to prevent freeze-thaw cycles.[6][7]Repeated freezing and thawing can degrade the peptide.[5][8][6]
Weighing the Lyophilized Powder

Accurate weighing is crucial for experimental reproducibility. The hygroscopic nature of peptides necessitates a swift and precise process.

Experimental Protocol:

  • Preparation: Before opening the vial, allow it to equilibrate to room temperature in a desiccator to prevent condensation.[9][10]

  • Environment: Conduct all weighing procedures in a draft-free environment, preferably within a chemical fume hood or on an analytical balance with a draft shield.[11]

  • Tare: Place a sterile weighing boat or paper on the analytical balance and tare to zero.

  • Transfer: Using a clean, static-free spatula, quickly transfer the desired amount of lyophilized powder to the weighing boat.

  • Record: Promptly record the weight and securely close the peptide vial.

  • Clean-up: Decontaminate the spatula and weighing area according to your institution's standard operating procedures.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Final Steps A Equilibrate Vial to Room Temperature B Prepare Weighing Area (Fume Hood/Balance Shield) A->B C Tare Weighing Boat B->C D Transfer Powder C->D E Record Weight D->E F Securely Close Vial E->F G Proceed to Reconstitution F->G Reconstitution_Process start Start: Lyophilized Peptide solvent Add Sterile Solvent Gently start->solvent dissolve Gently Swirl/Roll to Dissolve solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot for Storage (if needed) inspect->aliquot use Ready for Experimental Use inspect->use For Immediate Use storage Store at Appropriate Temperature aliquot->storage

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.